N-(Methoxycarbonyl)-L-tert-leucine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPRXAIYBULIEI-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460466 | |
| Record name | N-(Methoxycarbonyl)-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162537-11-3 | |
| Record name | N-(Methoxycarbonyl)-3-methyl-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162537-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Methoxycarbonyl)-L-tert-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162537113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Methoxycarbonyl)-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Valine, N-(methoxycarbonyl)-3-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(METHOXYCARBONYL)-L-TERT-LEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L7G8ZHR2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of N-(Methoxycarbonyl)-L-tert-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Methoxycarbonyl)-L-tert-leucine, also known by its systematic IUPAC name (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid, is a protected amino acid derivative.[1] It serves as a crucial chiral building block and intermediate in the synthesis of various pharmaceutical compounds, most notably the HIV protease inhibitor Atazanavir.[2] In this context, this compound is reacted with other complex intermediates to construct the final active pharmaceutical ingredient.[2][3] Its methoxycarbonyl protecting group allows for controlled reactions in multi-step syntheses.[3] A thorough understanding of its physical properties is essential for process optimization, formulation development, and ensuring the quality and purity of synthesized materials.
This technical guide provides a comprehensive overview of the known physical properties of this compound, details common experimental protocols for their determination, and illustrates its role in chemical synthesis.
Core Physical and Chemical Properties
The following table summarizes the key quantitative physical and chemical data for this compound (CAS RN: 162537-11-3).
| Property | Value | Source |
| IUPAC Name | (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | PubChem[1] |
| Molecular Formula | C₈H₁₅NO₄ | ChemicalBook[2], PubChem[1] |
| Molecular Weight | 189.21 g/mol | ChemicalBook[2], PubChem[1] |
| Appearance | White to off-white solid/powder | ChemicalBook[2] |
| Melting Point | 108-109 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 320.9 ± 25.0 °C at 760 mmHg | ChemicalBook[2] |
| Density (Predicted) | 1.126 ± 0.06 g/cm³ | ChemicalBook[2] |
| Water Solubility | 26.4 g/L at 20°C | ChemicalBook[2] |
| Solubility in Organic Solvents | Soluble in ethyl acetate and methanol | ChemicalBook[2] |
| pKa (Predicted) | 4.46 ± 0.10 | ChemicalBook[2] |
| LogP | 0.832 at 21°C | ChemicalBook[2] |
| Polar Surface Area (PSA) | 75.6 Ų | PubChem[1] |
Experimental Protocols
Detailed experimental procedures for the characterization of a specific compound like this compound are often not published individually. The following sections describe standard, widely accepted laboratory methodologies for determining key physical properties and a specific synthesis protocol found in the literature.
Synthesis of this compound
This protocol describes the synthesis starting from (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine).[2]
Step 1: Dissolution and Cooling
-
(S)-2-amino-3,3-dimethylbutanoic acid (5.0 g, 38.6 mmol) is dissolved in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml). The pH is maintained between 8 and 9.[2]
-
The solution is cooled to 0 °C in an ice bath.[2]
Step 2: Acylation
-
Methyl chloroformate (5.88 ml, 76.33 mmol) is added dropwise to the stirred solution.[2]
-
The reaction mixture is then warmed to 60°C and stirred continuously for 18 hours.[2]
Step 3: Work-up and Extraction
-
After the reaction is complete, the mixture is cooled to room temperature.[2]
-
It is then extracted with dichloromethane (DCM) to separate the aqueous layer.[2]
-
The aqueous layer is acidified using 1N hydrochloric acid.[2]
-
A subsequent extraction is performed with ethyl acetate (EtOAc).[2]
Step 4: Isolation and Purification
-
The combined organic layer from the ethyl acetate extraction is dried over anhydrous sodium sulfate (Na₂SO₄).[2]
-
The solvent is removed by concentration under reduced pressure.[2]
-
The resulting crude product is stirred and distilled in hexane to yield this compound as a white solid.[2]
Melting Point Determination
The melting point is a critical indicator of purity.[4] The capillary method is a standard and common technique for its determination.[5]
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube sealed at one end.[5][6] The sample should be compacted to a height of 1-2 mm.[6]
-
Apparatus: The capillary tube is placed in a heating block of a melting point apparatus (such as a DigiMelt or Mel-Temp).[7]
-
Measurement:
-
A rapid heating ramp (10-20 °C/min) can be used initially to find an approximate melting range.[7]
-
For an accurate measurement, a new sample is heated to a temperature about 5-10 °C below the approximate melting point.[7]
-
The heating rate is then slowed to about 1-2 °C/min.
-
The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
-
Solubility Determination
Solubility is typically determined using the shake-flask method, which is considered the gold standard for establishing equilibrium solubility.[8]
-
Protocol:
-
An excess amount of solid this compound is added to a known volume of the solvent (e.g., water, ethyl acetate) in a sealed flask.[8]
-
The flask is agitated (e.g., shaken or stirred) in a constant temperature bath until equilibrium is reached. This may take 24-72 hours.
-
Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.
-
A sample of the supernatant is carefully withdrawn, typically using a syringe fitted with a filter to prevent any solid particles from being collected.[8]
-
The concentration of the solute in the clear, saturated solution is then determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[9] This concentration represents the solubility of the compound in that solvent at that specific temperature.[8]
-
Visualizations
Logical Relationship in Pharmaceutical Synthesis
The following diagram illustrates the role of this compound as a protected amino acid intermediate. L-tert-leucine is protected with a methoxycarbonyl group to allow for its specific use in the multi-step synthesis of more complex molecules like Atazanavir.
References
- 1. This compound | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 3. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. westlab.com [westlab.com]
- 6. byjus.com [byjus.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. solubility experimental methods.pptx [slideshare.net]
N-(Methoxycarbonyl)-L-tert-leucine chemical structure and formula.
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Methoxycarbonyl)-L-tert-leucine is a non-proteinogenic amino acid derivative that serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its bulky tert-butyl group provides significant steric hindrance, which is strategically utilized in asymmetric synthesis to control stereochemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, particularly in the development of antiviral therapeutics.
Chemical Structure and Formula
This compound, also known by its IUPAC name (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid, is characterized by a tert-butyl group attached to the alpha-carbon of a glycine backbone, with a methoxycarbonyl protecting group on the amine.
Figure 1. Chemical Structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Appearance | White to off-white solid/powder | [1][3] |
| Melting Point | 108-109 °C | [3] |
| Boiling Point (Predicted) | 320.9 ± 25.0 °C at 760 mmHg | [1][3] |
| Density (Predicted) | 1.126 ± 0.06 g/cm³ | [1][3] |
| Solubility | Soluble in ethyl acetate and methanol. | [1][3] |
| Water Solubility | 26.4 g/L at 20°C | [1] |
| pKa (Predicted) | 4.46 ± 0.10 | [1] |
| LogP | 0.832 at 21°C | [1] |
Applications in Drug Development
This compound is a vital intermediate in the synthesis of several antiretroviral drugs, most notably the HIV protease inhibitor Atazanavir.[1] The steric bulk of the tert-leucine moiety is a key feature for fitting into the active site of the HIV protease enzyme. It is also used in the synthesis of BMS-232632, another HIV protease inhibitor.[1] Its role is critical in the coupling reaction with other key intermediates to form the core structure of these therapeutic agents.[1]
Experimental Protocol: Synthesis of this compound
The following protocol details the synthesis of this compound from L-tert-leucine.
Materials:
-
L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid)
-
Dioxane
-
2N Sodium hydroxide solution
-
Methyl chloroformate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolution: Dissolve L-tert-leucine (5.0 g, 38.6 mmol) in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml) in a reaction vessel. The pH should be adjusted to 8-9.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Add methyl chloroformate (5.88 ml, 76.33 mmol) dropwise to the stirred solution.
-
Reaction: Warm the reaction mixture to 60 °C and continue stirring for 18 hours.
-
Extraction: After the reaction is complete, cool the mixture to room temperature. Extract the aqueous layer with dichloromethane (DCM).
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The resulting crude product is stirred and distilled in hexane to yield this compound as a white solid.
Expected Yield: Quantitative (approximately 8.5 g).[1]
Synthesis Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
Synthesis of N-(Methoxycarbonyl)-L-tert-leucine from L-tert-leucine.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of N-(Methoxycarbonyl)-L-tert-leucine, a crucial intermediate in the production of various pharmaceuticals, including HIV protease inhibitors like Atazanavir.[1] This document provides a comprehensive overview of the synthetic process, including detailed experimental protocols, quantitative data, and a visual representation of the workflow.
Introduction
L-tert-leucine is a non-proteinogenic amino acid characterized by its bulky tert-butyl side chain, which imparts unique conformational constraints in peptidomimetics and other chiral molecules. The protection of its amino group is a fundamental step in its application for peptide synthesis and the construction of complex pharmaceutical agents. The methoxycarbonyl (Moc) group serves as an effective and stable protecting group for the amine functionality of L-tert-leucine. This guide focuses on a common and efficient method for the N-methoxycarbonylation of L-tert-leucine.
Synthetic Pathway Overview
The synthesis of this compound from L-tert-leucine is typically achieved through a nucleophilic substitution reaction. The amino group of L-tert-leucine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a methoxycarbonylating agent, such as methyl chloroformate. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct and to deprotonate the amino group, thereby increasing its nucleophilicity.
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound based on established procedures.[1]
Materials:
-
L-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid)
-
Methyl chloroformate
-
Dioxane
-
2N Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolution and Cooling: Dissolve L-tert-leucine (5.0 g, 38.6 mmol) in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml). The pH of the solution should be adjusted to 8-9. Cool the mixture to 0°C in an ice bath.[1]
-
Addition of Reagent: Add methyl chloroformate (5.88 ml, 76.33 mmol) dropwise to the cooled, stirring solution.[1]
-
Reaction: After the addition is complete, warm the reaction mixture to 60°C and continue stirring for 18 hours.[1]
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Extract the aqueous layer with dichloromethane to remove any organic impurities.[1]
-
Isolation of Product: The aqueous layer containing the product is then processed. The provided source indicates the organic layer was dried and concentrated, which may be a step to recover any product that partitioned into the organic phase, or a misstatement, as the sodium salt of the product would be in the aqueous layer. A typical acidic workup would be required to protonate the carboxylate and allow for extraction into an organic solvent.
-
Purification: The crude product is purified by stirring and distillation in hexane to yield this compound as a white solid.[1]
Figure 2: Detailed workflow for the synthesis and purification of this compound.
Quantitative Data
The synthesis described yields this compound in high purity. The following table summarizes the key quantitative data from a representative synthesis.[1]
| Parameter | Value |
| Starting Material | L-tert-leucine (5.0 g, 38.6 mmol) |
| Reagent | Methyl Chloroformate (5.88 ml, 76.33 mmol) |
| Product Yield | 8.5 g (Quantitative) |
| Appearance | White Solid |
Analytical Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
Table 2: Spectroscopic Data for this compound [1]
| Technique | Data |
| ¹H NMR (300MHz, CDCl₃) | δ 5.25 (d, 1H, J=10.5Hz), 4.19 (d, 1H, J=9.6Hz), 3.70 (s, 3H), 1.03 (s, 9H) |
| Mass Spectrum | [M-1]⁻ 188 (100%) |
| IR Spectrum (KBr, cm⁻¹) | 3379, 2974, 1727, 1688, 1546, 1466, 1332, 1263, 1211, 1070, 1034, 1018, 843, 696 |
Conclusion
The synthesis of this compound from L-tert-leucine using methyl chloroformate is a robust and high-yielding process. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The availability of this key intermediate is essential for the advancement of novel therapeutics.
References
A Comprehensive Technical Guide to N-(Methoxycarbonyl)-L-tert-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Methoxycarbonyl)-L-tert-leucine is a pivotal chiral building block, classified as an amino acid derivative. Its significance in the pharmaceutical industry, particularly in antiviral drug development, is well-established. This non-proteinogenic amino acid serves as a crucial intermediate in the synthesis of several complex active pharmaceutical ingredients (APIs), most notably the HIV protease inhibitor Atazanavir.[1] Its sterically hindered tert-butyl group plays a critical role in directing stereoselective transformations, making it an invaluable tool in asymmetric synthesis. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and applications.
Chemical Identity and Properties
This compound is a white solid, soluble in organic solvents such as ethyl acetate and methanol.[1] Below is a summary of its key identifiers and physicochemical properties.
Identifiers and Synonyms
The compound is registered under CAS number 162537-11-3.[1][2] A comprehensive list of its synonyms is provided in the table below.
| Table 1: Synonyms and Identifiers for this compound | |
| Systematic Name | (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid[1][2] |
| CAS Number | 162537-11-3[1][2] |
| Molecular Formula | C8H15NO4[1][2] |
| IUPAC Name | (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid[2] |
| Other Synonyms | This compound, L-Valine, N-(methoxycarbonyl)-3-methyl-, N-(Methoxycarbonyl)-3-methyl-L-valine, Methoxycarbonyl-L-tert-leucine, (S)-2-((Methoxycarbonyl)amino)-3,3-dimethylbutanoic acid, Atazanavir Related Compound A[1][2] |
Physicochemical Properties
A compilation of the key physicochemical properties is presented in the following table.
| Table 2: Physicochemical Properties of this compound | |
| Molecular Weight | 189.21 g/mol [1][2] |
| Appearance | White to off-white solid[1] |
| Melting Point | 109 °C[1] |
| Boiling Point | 320.9±25.0 °C (Predicted)[1] |
| Density | 1.126±0.06 g/cm³ (Predicted)[1] |
| Solubility | Soluble in ethyl acetate and methanol[1] |
| pKa | 4.46±0.10 (Predicted)[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound. The available data is summarized below.
| Table 3: Spectroscopic Data for this compound | |
| ¹H NMR (300MHz, CDCl₃) | δ 5.25 (d, 1H, J=10.5Hz), 4.19 (d, 1H, J=9.6Hz), 3.70 (s, 3H), 1.03 (s, 9H)[1] |
| Mass Spectrum | [M-1]⁻ 188 (100%)[1] |
| Infrared (KBr, cm⁻¹) | 3379, 2974, 1727, 1688, 1546, 1466, 1332, 1263, 1211, 1070, 1034, 1018, 843, 696[1] |
Experimental Protocols
Synthesis of this compound
The following protocol outlines a common laboratory-scale synthesis of this compound from L-tert-leucine.[1]
Step 1: Dissolution and Cooling
-
Dissolve L-tert-leucine (5.0 g, 38.6 mmol) in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml).
-
Adjust the pH of the solution to between 8 and 9.
-
Cool the mixture to 0°C in an ice bath.
Step 2: Acylation
-
Add methyl chloroformate (5.88 ml, 76.33 mmol) dropwise to the stirred solution at 0°C.
-
After the addition is complete, warm the reaction mixture to 60°C.
-
Maintain stirring at 60°C for 18 hours.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature.
-
Extract the mixture with dichloromethane (DCM) to remove unreacted methyl chloroformate and other non-polar impurities, retaining the aqueous layer.
-
Acidify the aqueous layer to an acidic pH using 1N hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure to yield the crude product.
Step 4: Purification
-
Stir the crude product in hexane to induce precipitation/crystallization.
-
Filter the resulting white solid to obtain pure N-methoxycarbonyl-L-tert-leucine.
-
The reported yield for this procedure is quantitative (8.5 g).[1]
Caption: Synthetic workflow for this compound.
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of the HIV protease inhibitor, Atazanavir.[1] In the synthesis of Atazanavir, this compound is coupled with a hydrazine derivative. This step is crucial for introducing the characteristic side chain of the final drug molecule. The bulky tert-leucine moiety is known to contribute to the binding affinity and pharmacokinetic profile of Atazanavir.
Caption: Role of this compound in Atazanavir synthesis.
Conclusion
This compound is a fundamentally important molecule in medicinal chemistry and process development. Its well-defined synthesis and crucial role as a building block for complex pharmaceuticals like Atazanavir underscore its value to the scientific community. The data and protocols presented in this guide are intended to support researchers in their efforts to utilize this versatile compound in the discovery and development of new therapeutic agents.
References
Solubility of N-(Methoxycarbonyl)-L-tert-leucine in common organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-(Methoxycarbonyl)-L-tert-leucine, a key building block in the synthesis of various pharmaceuticals. Understanding the solubility of this compound in common organic solvents is critical for its effective use in process development, formulation, and purification. This document outlines available solubility data, presents detailed experimental protocols for its determination, and offers a visual representation of the experimental workflow.
Core Concepts and Significance
This compound, a protected amino acid derivative, plays a significant role in synthetic organic chemistry, particularly in the pharmaceutical industry. Its solubility characteristics dictate the choice of solvents for reactions, crystallizations, and chromatographic purifications, directly impacting yield, purity, and process efficiency. A thorough understanding of its solubility behavior is therefore paramount for chemists and chemical engineers working on the synthesis and manufacturing of active pharmaceutical ingredients (APIs) that incorporate this moiety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties influence its solubility in various media.
| Property | Value | Reference |
| CAS Number | 162537-11-3 | [1] |
| Molecular Formula | C8H15NO4 | [1][2] |
| Molecular Weight | 189.21 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 108-109 °C | [2] |
| XLogP3 | 1.3 | [2] |
Solubility Data
Comprehensive quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on available information and the physicochemical properties of the molecule, a qualitative and estimated quantitative solubility profile is presented in Table 1. The provided quantitative data for organic solvents, other than water, are illustrative estimates based on the general solubility of N-protected amino acids and should be experimentally verified for precise applications.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Qualitative Solubility | Reference |
| Water | 20 | 2.64 | Sparingly Soluble | [3] |
| Methanol | 25 | Soluble | Soluble | [2][3] |
| Ethanol | 25 | Moderately Soluble | - | - |
| Isopropanol | 25 | Slightly Soluble | - | - |
| Ethyl Acetate | 25 | Soluble | Soluble | [2][3] |
| Acetone | 25 | Moderately Soluble | - | - |
| Dichloromethane | 25 | Soluble | - | - |
| Toluene | 25 | Slightly Soluble | - | - |
| Dimethylformamide (DMF) | 25 | Very Soluble | - | - |
| Dimethyl Sulfoxide (DMSO) | 25 | Very Soluble | - | - |
*Note: Quantitative values for organic solvents are illustrative estimates and should be confirmed experimentally.
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, a well-defined experimental protocol is essential. The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid. It is a robust method that does not rely on the spectroscopic properties of the compound.
Gravimetric Method for Solubility Determination
This protocol outlines the steps for determining the solubility of this compound in a given solvent at a specific temperature.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Temperature probe
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Drying oven
-
Desiccator
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution to determine the mass of the solution.
-
Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).
-
Once the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature.
-
Weigh the vial containing the dry solute.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
3. Data Analysis:
-
Mass of the solute (m_solute): (Mass of vial + dry solute) - (Mass of empty vial)
-
Mass of the solvent (m_solvent): (Mass of vial + solution) - (Mass of vial + dry solute)
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
-
To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the gravimetric method for solubility determination.
References
N-(Methoxycarbonyl)-L-tert-leucine molecular weight and other computed properties.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and characterization of N-(Methoxycarbonyl)-L-tert-leucine. This compound is a key intermediate in the synthesis of antiviral agents, most notably the HIV protease inhibitor, Atazanavir.
Core Compound Properties
This compound is a derivative of the non-proteinogenic amino acid L-tert-leucine. Its structure incorporates a methoxycarbonyl protecting group on the alpha-amino group, which is crucial for its application in peptide synthesis and the construction of complex pharmaceutical molecules.
Computed Physicochemical and Structural Data
The following table summarizes the key computed properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 189.21 g/mol | [1][2] |
| Molecular Formula | C₈H₁₅NO₄ | [1][2] |
| IUPAC Name | (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | [2] |
| Canonical SMILES | CC(C)(C)--INVALID-LINK--O)NC(=O)OC | [2] |
| InChI | InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m1/s1 | [2] |
| InChIKey | NWPRXAIYBULIEI-RXMQYKEDSA-N | [2] |
| CAS Number | 162537-11-3 | [2] |
| PubChem CID | 11263950 | [2] |
| Melting Point | 108-109 °C | [3] |
| Boiling Point (Predicted) | 320.9±25.0 °C | [1] |
| Solubility | Soluble in ethyl acetate and methanol. Water solubility: 26.4g/L at 20℃. | [1] |
| Appearance | White solid | [1][3] |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is adapted from established synthesis routes.[1]
Materials:
-
L-tert-Leucine ((S)-2-amino-3,3-dimethylbutanoic acid)
-
Dioxane
-
2N Sodium hydroxide solution
-
Methyl chloroformate
-
Dichloromethane (DCM)
-
1N Hydrochloric acid
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolve L-tert-leucine (5.0 g, 38.6 mmol) in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml) at 0 °C, adjusting the pH to 8-9.
-
With vigorous stirring, add methyl chloroformate (5.88 ml, 76.33 mmol) dropwise to the solution while maintaining the temperature at 0 °C.
-
After the addition is complete, warm the reaction mixture to 60°C and continue stirring for 18 hours.
-
Cool the mixture to room temperature and extract with dichloromethane to remove unreacted methyl chloroformate and other organic impurities.
-
Separate the aqueous layer and acidify it to a pH of approximately 2-3 with 1N hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 ml).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield a crude product.
-
Purify the crude product by stirring and distilling in hexane to obtain this compound as a white solid.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR (300MHz, CDCl3):
-
δ 5.25 (d, 1H, J=10.5Hz)
-
δ 4.19 (d, 1H, J=9.6Hz)
-
δ 3.70 (s, 3H)
-
δ 1.03 (s, 9H)[1]
-
Infrared (IR) Spectroscopy:
-
Method: Potassium bromide (KBr) pressed pellet.
-
Characteristic Peaks (cm-1): 3379, 2974, 1727, 1688, 1546, 1466, 1332, 1263, 1211, 1070, 1034, 1018, 843, 696.[1]
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) in negative mode.
-
Result: [M-1]⁻ = 188 (100%).[1]
Logical Workflow: Synthesis and Application
The following diagram illustrates the synthesis of this compound and its subsequent role as a key building block in the synthesis of the HIV protease inhibitor, Atazanavir.
Caption: Synthesis of this compound and its use in Atazanavir synthesis.
References
The Synthetic Utility of N-(Methoxycarbonyl)-L-tert-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(Methoxycarbonyl)-L-tert-leucine is a crucial chiral building block in modern organic synthesis, primarily recognized for its role as a key intermediate in the production of vital pharmaceuticals. Its sterically hindered tert-butyl group and the specific stereochemistry of the L-enantiomer make it an invaluable precursor for the asymmetric synthesis of complex molecules. This technical guide provides an in-depth overview of its core applications, complete with experimental protocols, quantitative data, and logical workflow diagrams to support researchers in their synthetic endeavors.
Synthesis of this compound
The preparation of this compound is a fundamental step preceding its use in more complex syntheses. The most common method involves the reaction of L-tert-leucine with methyl chloroformate under basic conditions.
Experimental Protocol:
A detailed procedure for the synthesis of this compound is as follows:
-
Dissolution: L-tert-leucine (5.0 g, 38.6 mmol) is dissolved in a mixture of dioxane (20 mL) and 2N sodium hydroxide solution (62 mL) in a reaction vessel. The pH of the solution is maintained between 8 and 9.
-
Acylation: The mixture is cooled to 0°C. Methyl chloroformate (5.88 mL, 76.33 mmol) is then added dropwise with constant stirring.
-
Reaction: The reaction mixture is warmed to 60°C and stirred continuously for 18 hours.
-
Work-up: After completion, the mixture is cooled to room temperature and extracted with dichloromethane (DCM) to separate the aqueous layer.
-
Acidification and Extraction: The aqueous layer is acidified to a pH of 2 with 1N hydrochloric acid and then extracted three times with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is triturated with hexane to yield this compound as a white solid.[1]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |
| L-tert-leucine | 131.17 | 5.0 | 38.6 |
| Methyl Chloroformate | 94.50 | 7.21 | 76.33 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 189.21 | 8.5 | Quantitative |
Table 1: Reagents and yield for the synthesis of this compound.
Synthesis Workflow:
Core Application: Synthesis of HIV Protease Inhibitors
A primary and well-documented application of this compound is in the synthesis of HIV protease inhibitors, most notably Atazanavir and BMS-232632.[2] In these syntheses, it serves as a crucial chiral building block that is coupled with a complex hydrazine derivative.
Synthesis of an Atazanavir Intermediate:
The coupling of this compound with a substituted benzyl hydrazine is a key step in the synthesis of Atazanavir. This reaction forms an amide bond and sets one of the stereocenters in the final drug molecule.
Experimental Protocol:
A representative procedure for the coupling reaction is as follows:
-
Activation of Carboxylic Acid: this compound (16.06 g) is dissolved in ethyl acetate (240 mL). To this solution, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 16.26 g) and 1-Hydroxybenzotriazole (HOBt, 11.46 g) are added. N-methylmorpholine (9.36 g) is then added with stirring, and the mixture is allowed to react for 30 minutes to form the activated ester.
-
Coupling Reaction: A separate mixture of 2-[4-(2-pyridyl)-benzyl]hydrazine hydrochloride (20.8 g) and triethylamine (9.36 g) in ethyl acetate (160 mL) is prepared and added to the activated ester solution. The reaction is stirred for 4 hours.
-
Work-up and Purification: The reaction mixture is washed successively with sodium bicarbonate solution, water, and saturated brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a crude solid.
-
Recrystallization: The crude product is recrystallized from ethyl acetate to afford the pure Atazanavir intermediate as a white solid.[1]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) |
| This compound | 189.21 | 16.06 |
| 2-[4-(2-pyridyl)-benzyl]hydrazine HCl | 233.70 | 20.8 |
| Product | Yield (g) | Yield (%) |
| Atazanavir Intermediate | 28.5 (crude), 21 (pure) | 80 |
Table 2: Reagents and yield for the synthesis of an Atazanavir intermediate.
Logical Workflow for the Coupling Reaction:
References
The Pivotal Role of N-(Methoxycarbonyl)-L-tert-leucine in Pharmaceutical Synthesis: A Technical Guide
For Immediate Release
In the landscape of modern pharmaceutical development, the strategic use of chiral intermediates is paramount to the successful and efficient synthesis of complex active pharmaceutical ingredients (APIs). Among these crucial building blocks, N-(Methoxycarbonyl)-L-tert-leucine has emerged as a key intermediate, particularly in the production of antiviral therapeutics. This technical guide provides an in-depth analysis of its synthesis, properties, and applications, with a focus on its role in the manufacturing of HIV protease inhibitors.
Physicochemical and Spectral Data
This compound is a white solid, recognized as a derivative of the non-proteinogenic amino acid L-tert-leucine.[1] Its unique sterically hindered tert-butyl group plays a significant role in directing stereoselective syntheses and providing resistance to metabolic degradation in the final drug product.
A comprehensive summary of its physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 162537-11-3 | [1] |
| Molecular Formula | C8H15NO4 | [1] |
| Molecular Weight | 189.21 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 108-109 °C | [3] |
| Boiling Point | 320.9 ± 25.0 °C (Predicted) | [4] |
| Density | 1.126 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in ethyl acetate and methanol | [3] |
| pKa | 4.46 ± 0.10 (Predicted) | [4] |
The structural integrity and purity of this compound are critical for its use in pharmaceutical manufacturing. Spectroscopic analysis provides the necessary confirmation of its identity.
Table 2: Spectral Data for this compound
| Spectrum Type | Key Peaks/Shifts | Reference |
| ¹H NMR (300MHz, CDCl₃) | δ 5.25 (d, 1H), 4.19 (d, 1H), 3.70 (s, 3H), 1.03 (s, 9H) | [4] |
| Mass Spectrum | [M-1]⁻ 188 (100%) | [4] |
| IR (KBr, cm⁻¹) | 3379, 2974, 1727, 1688, 1546, 1466, 1332, 1263, 1211, 1070, 1034, 1018, 843, 696 | [4] |
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound involves the N-protection of L-tert-leucine using methyl chloroformate. This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amino group on the acyl chloride.
Standard Experimental Protocol
The following protocol outlines a standard laboratory-scale synthesis:
-
Dissolution: L-tert-leucine (e.g., 5.0 g, 38.6 mmol) is dissolved in a mixture of dioxane (20 mL) and 2N sodium hydroxide solution (62 mL) at 0 °C. The pH is maintained between 8 and 9.[4]
-
Acylation: Methyl chloroformate (e.g., 5.88 mL, 76.33 mmol) is added dropwise to the stirred solution at 0 °C.[4]
-
Reaction: The reaction mixture is then warmed to 60 °C and stirred for 18 hours.[4]
-
Work-up: After cooling to room temperature, the mixture is extracted with dichloromethane (DCM) to remove unreacted methyl chloroformate and other organic impurities. The aqueous layer is then acidified with 1N hydrochloric acid.[4]
-
Extraction and Isolation: The acidified aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from hexane to yield this compound as a white solid. A quantitative yield has been reported for this process.[4]
Alternative Synthetic Approaches
While the use of methyl chloroformate is prevalent, alternative methods for the synthesis of N-protected amino acids exist, primarily focusing on improving yield, purity, and environmental footprint. One such approach involves resolution of a racemic mixture of 2-methoxy-acylamino-3,3-dimethylbutyric acid using a resolving agent amine compound. This method is reported to be cost-effective and suitable for industrial production, ensuring high purity of the final product.[1]
Application in the Synthesis of Atazanavir
This compound is a critical intermediate in the synthesis of Atazanavir, a potent HIV protease inhibitor.[4] It forms a key part of the P1' ligand of the drug, contributing to its binding affinity and pharmacokinetic profile.
The synthesis of Atazanavir involves the coupling of two key intermediates: an this compound acylated benzyl hydrazine and a chloromethyl ketone. This SN2 reaction proceeds in high yield under optimized conditions.[4]
Role in Other Protease Inhibitors
While this compound is a direct precursor for Atazanavir, the broader L-tert-leucine scaffold is crucial in other antiviral drugs. For instance, in the synthesis of the Hepatitis C virus protease inhibitor Boceprevir, (S)-tert-leucine is a key component of the P3 moiety.[5] Similarly, derivatives of L-tert-leucine are utilized in the synthesis of another Hepatitis C drug, Telaprevir. It is important to note that while the core L-tert-leucine structure is common, the specific N-protecting group may vary depending on the synthetic strategy for each API. For example, N-Boc-L-tert-leucine, a related intermediate, is also commercially available and used in various peptide syntheses.[3]
Quality Control and Analysis
The purity of this compound is critical for its use in pharmaceutical synthesis, as impurities can lead to side reactions and the formation of undesired byproducts in the final API. High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of N-protected amino acids. Reversed-phase HPLC with UV detection is particularly effective for analyzing these compounds.[6]
Table 3: Supplier Purity Specifications for this compound
| Supplier | Purity Specification | Reference |
| Sigma-Aldrich (as Atazanavir Related Compound A) | Pharmaceutical Secondary Standard, Certified Reference Material | [4] |
| American Custom Chemicals Corporation | 95.00% | [4] |
| Shanghai Joiny Pharmaceutical Co.,LTD. | 99% | [4] |
| Shaanxi Dideu New Materials Co. Ltd. | 99% | [4] |
Conclusion
This compound is a vital pharmaceutical intermediate with a well-established role in the synthesis of the HIV protease inhibitor Atazanavir. Its straightforward synthesis from L-tert-leucine, coupled with its unique structural features, makes it an indispensable building block in modern medicinal chemistry. The stringent quality control of this intermediate is essential to ensure the purity and efficacy of the final drug product. Further research into alternative and more sustainable synthetic routes for this compound and other protected amino acids will continue to be a key area of focus in pharmaceutical process development.
References
- 1. scispace.com [scispace.com]
- 2. This compound | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 4. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 5. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 6. teledyneisco.com [teledyneisco.com]
An In-depth Technical Guide to the Methoxycarbonyl (Moc) Protecting Group in Amino Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount to achieving desired products with high yield and purity. The methoxycarbonyl (Moc) group, a simple carbamate, serves as a valuable tool for the temporary protection of the amino functionality in amino acids. While less prevalent than the more sterically demanding tert-butoxycarbonyl (Boc) or the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups, the Moc group offers a distinct profile of stability and reactivity that can be advantageous in specific synthetic contexts.
This technical guide provides a comprehensive overview of the methoxycarbonyl protecting group in amino acid chemistry, detailing its introduction, cleavage, stability, and applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize the Moc group in their synthetic endeavors.
Core Principles of the Methoxycarbonyl (Moc) Protecting Group
The Moc protecting group is introduced to the nitrogen atom of an amino acid, forming a methyl carbamate. This transformation temporarily masks the nucleophilicity and basicity of the amino group, preventing it from participating in undesired side reactions during subsequent synthetic steps, such as peptide coupling.
The selection of a protecting group is a critical decision in synthetic strategy, dictated by the stability of other functional groups within the molecule and the conditions of subsequent reactions. The Moc group's reactivity is primarily governed by the susceptibility of the carbamate linkage to nucleophilic attack, particularly under basic or acidic conditions.
Synthesis of N-Methoxycarbonyl Amino Acids
The most common method for the introduction of the methoxycarbonyl group onto an amino acid is the Schotten-Baumann reaction . This involves the acylation of the amino acid with methyl chloroformate under basic conditions. The base serves to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.
Experimental Protocol: Synthesis of N-Methoxycarbonyl-Glycine
This protocol provides a representative procedure for the N-methoxycarbonylation of glycine.
Materials:
-
Glycine
-
Sodium carbonate (Na₂CO₃)
-
Methyl chloroformate (CH₃O(CO)Cl)
-
Dioxane (or another suitable organic solvent)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Amino Acid: Dissolve glycine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate (2.0 equivalents). Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Addition of Acylating Agent: Slowly add methyl chloroformate (1.1 equivalents), either neat or dissolved in a minimal amount of a solvent like dioxane, to the cold, stirring amino acid solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: Continue stirring the reaction mixture vigorously at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted methyl chloroformate and other organic impurities. Discard the organic layer.
-
Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. The N-Moc-glycine will precipitate out of the solution.
-
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Moc-glycine.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure N-methoxycarbonyl-glycine.
Expected Yield: While specific yields for N-Moc protection are not as extensively documented as for Boc or Fmoc, yields for similar Schotten-Baumann reactions are typically in the range of 70-95%, depending on the amino acid and reaction conditions.
Cleavage of the Methoxycarbonyl (Moc) Protecting Group
The removal of the Moc group, or deprotection, is typically achieved through hydrolysis of the carbamate bond under either basic or acidic conditions. The choice of deprotection method depends on the stability of other functional groups present in the molecule.
Basic Hydrolysis (Saponification)
The Moc group can be cleaved by saponification using an aqueous base, such as sodium hydroxide or potassium hydroxide. This method is effective but is not compatible with base-labile functionalities, such as esters.
This protocol provides a general procedure for the base-catalyzed cleavage of the Moc group.
Materials:
-
N-Methoxycarbonyl-Alanine
-
Sodium hydroxide (NaOH), 2 M aqueous solution
-
Hydrochloric acid (HCl), concentrated
-
Dowex 50W-X8 resin (or other suitable cation exchange resin)
-
Water
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve N-Methoxycarbonyl-Alanine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide (2.0-3.0 equivalents).
-
Hydrolysis: Heat the reaction mixture at reflux (approximately 100 °C) for 2-4 hours. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Neutralization and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution to pH 7 with concentrated hydrochloric acid.
-
To remove the resulting inorganic salts, pass the neutralized solution through a column of a strongly acidic cation exchange resin (e.g., Dowex 50W-X8) in the H⁺ form.
-
Wash the resin with water to remove any remaining salts.
-
Elute the free amino acid from the resin with an aqueous ammonia solution (e.g., 2 M NH₄OH).
-
-
Isolation: Concentrate the ammonia eluate under reduced pressure to obtain the free alanine.
Acidic Hydrolysis
The Moc group can also be removed under acidic conditions, typically using a strong acid such as hydrochloric acid or hydrobromic acid at elevated temperatures. This method is suitable for molecules that are sensitive to basic conditions.
This protocol outlines a general procedure for the acid-catalyzed cleavage of the Moc group.
Materials:
-
N-Methoxycarbonyl-Leucine
-
Hydrochloric acid (HCl), 6 M aqueous solution
-
Sodium hydroxide (NaOH), solid or concentrated solution
-
Water
-
pH meter or pH paper
Procedure:
-
Dissolution: Suspend N-Methoxycarbonyl-Leucine (1.0 equivalent) in 6 M aqueous hydrochloric acid.
-
Hydrolysis: Heat the mixture at reflux (approximately 110 °C) for 4-8 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solution under reduced pressure to remove the excess HCl.
-
Dissolve the residue in a minimal amount of water.
-
Carefully adjust the pH of the solution to the isoelectric point of leucine (approximately pH 6.0) with a concentrated sodium hydroxide solution. The free amino acid will precipitate.
-
-
Isolation: Collect the precipitated leucine by filtration, wash with cold water, and dry under vacuum.
Data Presentation: Comparative Stability of Amine Protecting Groups
The choice of a protecting group strategy is fundamentally based on the principle of orthogonality, where one protecting group can be selectively removed in the presence of others. The following table provides a qualitative comparison of the stability of the Methoxycarbonyl (Moc) group with the more common Boc, Cbz (Benzyloxycarbonyl), and Fmoc protecting groups under various conditions.
| Condition | Methoxycarbonyl (Moc) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Strong Acid (e.g., TFA, HBr/AcOH) | Labile | Labile | Labile | Stable |
| Mild Acid (e.g., dilute aq. HCl) | Stable | Stable | Stable | Stable |
| Strong Base (e.g., NaOH, KOH) | Labile | Stable | Stable | Labile |
| Mild Base (e.g., Piperidine) | Stable | Stable | Stable | Labile |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable | Stable | Labile | Stable |
| Nucleophiles (e.g., Hydrazine) | Stable | Stable | Stable | Stable |
Note: The lability of the Moc group to both strong acid and strong base makes it less "orthogonal" compared to the more specialized protecting groups, which is a key reason for its less frequent use in complex, multi-step syntheses.
Visualization of Key Workflows
Logical Workflow for N-Moc Protection and Deprotection
Navigating the Stability of N-(Methoxycarbonyl)-L-tert-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-(Methoxycarbonyl)-L-tert-leucine. Understanding the stability profile of this crucial building block is paramount for its effective use in research, development, and manufacturing of pharmaceutical agents. This document synthesizes available data and outlines key considerations for maintaining the integrity of this compound.
Physicochemical Properties and Storage
This compound is a white to off-white solid. Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₄ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| Melting Point | 109°C | [1] |
| Solubility | Soluble in ethyl acetate and methanol. Water solubility: 26.4 g/L at 20°C. | [1] |
Recommended Storage Conditions:
To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on supplier data sheets.
| Condition | Temperature | Duration |
| Long-term Storage | 2-8°C | Up to several years |
| Short-term Storage/Shipping | Ambient Temperature | Acceptable for short durations |
It is crucial to store the compound in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Potential Degradation Pathways
While specific degradation studies for this compound are not extensively published, based on the chemistry of N-methoxycarbonyl protected amino acids and general carbamate stability, two primary degradation pathways can be anticipated: hydrolysis and thermal degradation.
Hydrolytic Degradation
The N-methoxycarbonyl group, being a carbamate, is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the carbamate group can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the carbamate bond, yielding L-tert-leucine, methanol, and carbon dioxide.
-
Base-Catalyzed Hydrolysis: In the presence of a base, the amide proton can be abstracted, initiating an elimination-addition mechanism (E1cB) or a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon (BAC2), leading to the same degradation products.[3][4]
Thermal Degradation
Elevated temperatures can promote the degradation of amino acids and their derivatives. For this compound, thermal stress could potentially lead to decarboxylation or cleavage of the N-carbonyl bond. The primary thermal degradation reactions for amino acids are deamination and decarboxylation.[5][6][7][8]
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a forced degradation study is recommended. The following protocols are based on general guidelines for stability testing of active pharmaceutical ingredients and amino acid derivatives.[9][10][11]
General Experimental Workflow
Detailed Methodologies
Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Calibrated stability chambers/ovens
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with UV and Mass Spectrometry (MS) detectors
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Store at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Store at room temperature.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound and the stock solution at 60°C and 80°C in a calibrated oven.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at initial (t=0), 2, 4, 8, 24, and 48 hours (or as appropriate). Neutralize the acid and base samples before analysis.
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid).
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound. MS detection for identification of degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Determine the relative retention times of any degradation products.
-
Use MS data to propose structures for the major degradation products.
-
Summary of Stability Profile
The following table summarizes the expected stability of this compound based on its chemical structure and general knowledge of N-protected amino acids. This should be confirmed by experimental studies.
| Stress Condition | Expected Stability | Potential Degradation Products |
| Solid State | ||
| Ambient Temperature | Generally stable for short periods. | - |
| 2-8°C | Stable for long-term storage. | - |
| Elevated Temperature (>40°C) | Potential for slow degradation. | Decarboxylation and other thermal decomposition products. |
| Light Exposure | May be sensitive to UV light. | Photodegradation products. |
| Humidity | Hygroscopic nature not reported, but should be protected from moisture. | Hydrolysis products if moisture is absorbed. |
| In Solution | ||
| Neutral pH (6-8) | Relatively stable. | - |
| Acidic pH (<4) | Susceptible to hydrolysis. | L-tert-leucine, Methanol, CO₂. |
| Basic pH (>9) | Susceptible to hydrolysis. | L-tert-leucine, Methanol, CO₂. |
| Oxidizing Conditions (e.g., H₂O₂) | Expected to be stable as there are no readily oxidizable functional groups in the core structure. | - |
Conclusion and Recommendations
This compound is a stable compound when stored under the recommended conditions of 2-8°C in a tightly sealed container. The primary degradation pathways are likely to be hydrolysis under acidic or basic conditions and thermal degradation at elevated temperatures. For applications in solution, the pH of the medium should be carefully controlled to minimize degradation. It is strongly recommended that researchers perform their own stability studies under their specific experimental conditions to ensure the integrity of the compound throughout their processes. This guide provides a foundational framework for understanding and managing the stability of this compound in a scientific and drug development setting.
References
- 1. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 2. This compound | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 6. Thermal Degradation of Food Proteins [opus.constructor.university]
- 7. researchgate.net [researchgate.net]
- 8. Thermal degradation of 18 amino acids during pyrolytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. biopharminternational.com [biopharminternational.com]
Safety and Handling of N-(Methoxycarbonyl)-L-tert-leucine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for N-(Methoxycarbonyl)-L-tert-leucine, a key intermediate in the synthesis of various pharmaceutical compounds. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the product during research and development activities.
Hazard Identification and Classification
This compound is classified as an irritant. Based on available safety data sheets, the primary hazards are associated with skin, eye, and respiratory tract irritation.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[1]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]
-
P405: Store locked up.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H15NO4 | [2] |
| Molecular Weight | 189.21 g/mol | [3] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 108-109 °C | [2] |
| Boiling Point | 320.9 °C at 760 mmHg | [2] |
| Solubility | Soluble in ethyl acetate and methanol. | [2][4] |
| Storage Temperature | 2-8°C | [1][5] |
Toxicological Information
Currently, there is no specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), available for this compound in the public domain. The primary known toxicological effects are its irritant properties to the skin, eyes, and respiratory system.
Experimental Protocols
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling the material to determine the appropriate PPE. The following are general recommendations:
-
Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or where significant dust generation is possible, additional protective clothing may be necessary.
-
Respiratory Protection: If handling in a non-ventilated area or if dust is generated, a NIOSH-approved respirator for dusts should be used.
Caption: Recommended Personal Protective Equipment for handling this compound.
Handling Procedures
-
Preparation:
-
Ensure a clean and organized workspace.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Have all necessary equipment and reagents readily available.
-
Ensure an eyewash station and safety shower are accessible.
-
-
Weighing and Transfer:
-
Handle as a solid to minimize dust generation.
-
If the material is a fine powder, use a spatula for transfer and weigh on a tared weigh boat or paper.
-
Avoid creating dust clouds. If dust is unavoidable, use appropriate respiratory protection.
-
Close the container tightly immediately after use.
-
-
Dissolving:
Storage
-
Store in a cool, dry, and well-ventilated area.[2]
-
The recommended storage temperature is between 2°C and 8°C.[1][5]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.
References
A Technical Guide to High-Purity N-(Methoxycarbonyl)-L-tert-leucine for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(Methoxycarbonyl)-L-tert-leucine, a critical chiral building block in pharmaceutical synthesis. We will explore its commercial availability, key quality attributes, and its principal application in the synthesis of the HIV protease inhibitor, Atazanavir. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this compound.
Introduction
This compound, with the CAS number 162537-11-3, is a protected amino acid derivative. Its structural rigidity and defined stereochemistry make it an essential component in the synthesis of complex active pharmaceutical ingredients (APIs). The methoxycarbonyl protecting group on the amine is crucial for directing reactions and preventing unwanted side products during multi-step syntheses. The primary and most well-documented use of high-purity this compound is as a key intermediate in the industrial synthesis of Atazanavir, an antiretroviral drug used in the treatment of HIV.[1]
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, typically with purities suitable for pharmaceutical development and manufacturing. The table below summarizes the specifications from several commercial suppliers. It is important to note that while many suppliers list a purity of ≥98% or ≥99.5%, detailed Certificates of Analysis with specific batch data, including impurity profiles and analytical methods, should be requested for critical applications.
| Supplier | Quoted Purity | Physical Form | CAS Number | Additional Information |
| Various on ECHEMI | Pharmacy Grade/98% to /99% | White solid | 162537-11-3 | Suppliers include HANGZHOU TIANYE CHEMICALS CO., LTD and others. |
| Chemball | ≥99.5% | White powder | 162537-11-3 | Packaged in 25KG fiber drums; COA available upon inquiry.[2] |
| Tongsheng Amino Acid | ≥98% | White powder | 162537-11-3 | Product quality meets their company standards. |
| Atul Ltd | Not specified | White to off-white powder | 162537-11-3 | Stated as an intermediate for Atazanavir. |
| Various on ChemicalBook | 99% | White to off-white powder | 162537-11-3 | Multiple suppliers listed with varying prices and quantities. |
| Vibrant Pharma Inc. | 97% | Not specified | 74761-37-8 (for (Methoxycarbonyl)-L-leucine) | Note: This is a related but different compound. |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₅NO₄ |
| Molecular Weight | 189.21 g/mol |
| Melting Point | 108-109 °C |
| Boiling Point | 320.9 °C at 760 mmHg |
| Density | 1.126 g/cm³ |
| Solubility | Soluble in ethyl acetate and methanol. |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reaction of L-tert-leucine with a methoxycarbonylating agent. The following is a representative protocol based on literature findings:
-
Dissolution: L-tert-leucine is dissolved in a suitable solvent system, such as a mixture of dioxane and an aqueous sodium hydroxide solution, and the mixture is cooled to 0°C.
-
Acylation: Methyl chloroformate is added dropwise to the cooled solution while maintaining the pH between 8 and 9.
-
Reaction: The reaction mixture is then warmed to approximately 60°C and stirred for several hours to ensure complete reaction.
-
Work-up: After cooling, the reaction mixture is extracted with an organic solvent like dichloromethane to remove unreacted starting materials and byproducts.
-
Acidification and Extraction: The aqueous layer is acidified with an acid such as 1N hydrochloric acid and then extracted with ethyl acetate.
-
Isolation: The organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or trituration with a solvent like hexane to obtain a white solid.
Use in the Synthesis of Atazanavir
This compound is a crucial building block in the synthesis of Atazanavir. A key step involves the coupling of this compound with a complex hydrazine derivative. The general workflow is outlined below and depicted in the subsequent diagram.
-
Activation of this compound: The carboxylic acid of this compound is activated to facilitate amide bond formation. This can be achieved using various coupling agents. For instance, it can be reacted with thionyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.
-
Coupling Reaction: The activated this compound is then reacted with the appropriate hydrazine intermediate. This reaction forms a key amide bond, incorporating the tert-leucine moiety into the growing Atazanavir backbone.
-
Subsequent Steps: Following the coupling reaction, several additional steps, including deprotection and further coupling reactions, are required to complete the synthesis of the Atazanavir molecule.
-
Purification: The final product is purified through techniques such as crystallization to yield high-purity Atazanavir.
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Experimental Workflow: Key Role in Atazanavir Synthesis
References
Methodological & Application
Standard Protocol for Coupling N-(Methoxycarbonyl)-L-tert-leucine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-(Methoxycarbonyl)-L-tert-leucine is a sterically hindered amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). The bulky tert-leucine side chain, combined with the N-terminal methoxycarbonyl protecting group, presents significant challenges to efficient peptide bond formation. This steric hindrance can lead to slow reaction kinetics, incomplete coupling, and potential racemization if not addressed with an optimized protocol.
The selection of an appropriate coupling reagent and reaction conditions is critical for the successful incorporation of this compound into a peptide sequence. Standard coupling reagents may prove insufficient to overcome the steric barrier. Therefore, more potent activating agents are required to achieve high coupling efficiency.
This document provides a detailed protocol for the efficient coupling of this compound in Fmoc-based SPPS. The recommended procedure utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent for sterically demanding amino acids.[1][2]
Key Considerations:
-
Steric Hindrance: The primary challenge is the steric bulk of the tert-leucine side chain, which can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain.
-
Coupling Reagent: High-activity uronium/aminium salt-based coupling reagents like HATU are recommended to form a highly reactive OAt-active ester, which facilitates efficient acylation.[2]
-
Reaction Monitoring: Standard ninhydrin tests for monitoring coupling completion can be unreliable for N-alkoxycarbonyl protected amino acids. Alternative tests like the bromophenol blue test are recommended.
-
Double Coupling: For particularly difficult sequences, a second coupling step (double coupling) with fresh reagents may be necessary to ensure the reaction goes to completion.[3]
-
Racemization: While HATU is known to suppress racemization, the risk is elevated with sterically hindered residues due to potentially longer reaction times and the use of strong bases. Careful control of the base concentration and reaction time is crucial.
Quantitative Data Summary
The following table summarizes the recommended reagents and conditions for the coupling of this compound, based on established protocols for sterically hindered amino acids.
| Parameter | Recommendation | Notes |
| Coupling Reagent | HATU | Forms a highly reactive OAt-active ester, ideal for overcoming steric hindrance.[2] |
| This compound | 3-5 equivalents | An excess of the amino acid is used to drive the reaction to completion. |
| HATU | 2.9-4.9 equivalents | A slight excess relative to the amino acid is often used. |
| Base | DIEA (N,N-Diisopropylethylamine) or Collidine | 6-10 equivalents |
| Solvent | DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) | High-purity, amine-free solvent is essential. |
| Reaction Time | 1-4 hours | Reaction progress should be monitored. Longer times may be required, but also increase the risk of side reactions. |
| Temperature | Room Temperature | Elevated temperatures can be used to accelerate coupling but may increase the risk of racemization. |
| Monitoring | Bromophenol Blue Test | A color change from blue/green to yellow indicates a complete reaction. |
Experimental Protocol
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine using a HATU-mediated activation strategy in Fmoc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HATU
-
DIEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), SPPS grade
-
DCM (Dichloromethane), SPPS grade
-
Piperidine, 20% (v/v) in DMF
-
Bromophenol blue test solution
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection (if applicable):
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
-
Reaction Monitoring:
-
Take a small sample of resin beads and wash them thoroughly with DMF and then methanol.
-
Perform a bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.
-
-
Recoupling (if necessary):
-
If the coupling is incomplete, drain the reaction solution and wash the resin with DMF (3 times).
-
Repeat steps 3 and 4 with a fresh solution of activated this compound.
-
-
Washing:
-
Once the coupling is complete (as indicated by the monitoring test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
The peptide-resin is now ready for the next deprotection and coupling cycle.
-
Visualizations
Caption: Workflow for coupling this compound in SPPS.
Caption: Activation and coupling mechanism using HATU.
References
Application Notes: Utilizing N-(Methoxycarbonyl)-L-tert-leucine in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Methoxycarbonyl)-L-tert-leucine (Msc-L-tert-leucine) is an N-α-protected amino acid derivative increasingly utilized in solution-phase peptide synthesis (SPPS). The methoxycarbonyl (Msc) group provides stable protection for the α-amino group, preventing undesirable side reactions during peptide bond formation. Concurrently, the inherent structure of L-tert-leucine, a bulky and hydrophobic amino acid, can present challenges in peptide synthesis, such as aggregation and difficult coupling reactions. The use of Msc-L-tert-leucine offers advantages in handling and solubility, facilitating more efficient and cleaner coupling reactions. These application notes provide detailed protocols for the use of Msc-L-tert-leucine in solution-phase peptide synthesis, covering coupling, deprotection, and purification steps.
Key Advantages of Msc-L-tert-leucine
-
Improved Solubility: The N-methoxycarbonyl group can enhance the solubility of the amino acid derivative in common organic solvents used in peptide synthesis, such as Dichloromethane (DCM) and N,N-Dimethylformamide (DMF). This improved solubility ensures the amino acid is fully available for the coupling reaction, which can lead to higher yields and purity.[1]
-
Facilitates Handling of a Hydrophobic Residue: L-tert-leucine is highly hydrophobic. Peptides rich in such residues are prone to aggregation, making synthesis and purification challenging.[2][3] Using the Msc-protected form can mitigate some of these issues during the coupling step.
-
Stable Protection: The Msc group is stable under the neutral or mildly basic conditions of the coupling reaction but can be removed under specific deprotection conditions, providing orthogonal protection in multi-step syntheses.[4]
Experimental Protocols
Protocol 1: Solution-Phase Dipeptide Synthesis
This protocol describes the coupling of an N-terminally protected amino acid (e.g., Boc-L-Alanine) with Msc-L-tert-leucine as the C-terminal residue. The reaction utilizes a carbodiimide coupling agent, Dicyclohexylcarbodiimide (DCC), which is effective for solution-phase synthesis.[5]
Materials:
-
N-Boc-L-Alanine (or other suitable N-protected amino acid)
-
Msc-L-tert-leucine
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt) - Optional, to minimize racemization[6]
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-L-Alanine (1.0 eq) and Msc-L-tert-leucine (1.0 eq) in anhydrous DCM. If using, add HOBt (1.1 eq).
-
Activation: Cool the flask to 0°C in an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Coupling: Add the DCC solution dropwise to the amino acid mixture while stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form.[7]
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and continue to stir overnight (12-18 hours).
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM and combine the filtrates.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in Ethyl Acetate (EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude protected dipeptide.
-
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of the Methoxycarbonyl Group from N-(Methoxycarbonyl)-L-tert-leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxycarbonyl (Moc) group is a commonly employed N-protecting group in peptide synthesis and organic chemistry. Its removal is a critical step in the elaboration of complex molecules. This document provides detailed protocols for the deprotection of the Moc group from N-(Methoxycarbonyl)-L-tert-leucine, a sterically hindered amino acid derivative. The tert-leucine moiety presents unique challenges due to steric hindrance around the nitrogen atom, which can significantly influence deprotection kinetics and yields.
These application notes offer a comparative overview of acidic and basic deprotection methodologies, complete with experimental procedures, quantitative data, and a discussion of potential side reactions. The provided information is intended to guide researchers in selecting the optimal deprotection strategy for their specific synthetic needs.
Deprotection Methodologies: A Comparative Overview
The selection of a deprotection method for the Moc group from this compound is contingent on the overall synthetic strategy, including the presence of other sensitive functional groups and the desired scale of the reaction. The two primary methods for Moc group cleavage are acidic hydrolysis and saponification (basic hydrolysis).
| Method | Reagents | Solvents | Temperature | Typical Reaction Time | Yield | Key Advantages | Potential Side Reactions |
| Acidic Hydrolysis | 4M HCl in Dioxane | Dioxane, Ethyl Acetate | Room Temperature | 30 min - 4 h | >90% | Mild conditions, volatile byproducts.[1][2][3] | Racemization (low risk at RT), acid-labile group cleavage. |
| Saponification | Lithium Hydroxide (LiOH) | THF/Water, Methanol/Water | Room Temperature - Reflux | 1 - 12 h | High | Orthogonal to acid-sensitive groups. | Racemization (especially at elevated temperatures), epimerization. |
| Lewis Acid Catalysis | Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM), Acetonitrile | Room Temperature | Variable | Good to High | Mild, neutral pH conditions possible.[4] | Reagent sensitivity to moisture, potential for side reactions with other functional groups.[4] |
Experimental Protocols
Protocol 1: Acidic Deprotection using 4M HCl in Dioxane
This protocol describes the removal of the Moc group under mild acidic conditions.[2][3]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous Dioxane or Ethyl Acetate
-
Diethyl ether (cold)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous dioxane or ethyl acetate in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the L-tert-leucine hydrochloride salt will typically precipitate.
-
Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove non-polar impurities.
-
Dry the L-tert-leucine hydrochloride salt under vacuum.
Expected Yield: >90%
Protocol 2: Saponification using Lithium Hydroxide (LiOH)
This protocol outlines the cleavage of the Moc group under basic conditions.
Materials:
-
This compound
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF (or Methanol) and water (e.g., 2:1 v/v) in a round-bottom flask.
-
Add Lithium Hydroxide (2-4 equivalents) to the solution.
-
Stir the mixture at room temperature. The reaction can be gently heated to reflux to increase the rate, but this may increase the risk of racemization. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture to pH ~2 with 1N HCl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield L-tert-leucine.
Expected Yield: High (typically >85%)
Mandatory Visualizations
Caption: Comparative workflow of acidic vs. basic deprotection.
Discussion of Potential Side Reactions and Steric Hindrance
The bulky tert-butyl group of the tert-leucine residue significantly influences the reactivity of the adjacent N-Moc group. This steric hindrance can slow down the rate of deprotection compared to less hindered amino acids.
-
Incomplete Deprotection: Due to steric hindrance, reaction times may need to be extended, or reaction temperatures elevated. Careful monitoring of the reaction progress is crucial to ensure complete removal of the Moc group. In some cases, "double coupling" or using more potent reagents might be necessary if this deprotection is part of a larger synthetic sequence.[5]
-
Racemization/Epimerization: While the risk is generally low under the recommended acidic conditions at room temperature, basic conditions, especially with heating, can promote epimerization at the alpha-carbon. It is advisable to use the mildest possible conditions and to verify the optical purity of the product.
-
Side Reactions with Other Functional Groups: When selecting a deprotection method, it is essential to consider the compatibility with other protecting groups and functional moieties within the molecule. Acidic deprotection may cleave other acid-labile groups such as Boc or trityl ethers. Conversely, saponification is incompatible with ester functionalities elsewhere in the molecule. The choice between acidic and basic deprotection often hinges on this orthogonality.
References
Application Notes and Protocols for N-Protection of L-tert-leucine with Methyl Chloroformate
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the N-protection of L-tert-leucine using methyl chloroformate to synthesize N-(Methoxycarbonyl)-L-tert-leucine. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the HIV protease inhibitor atazanavir.[1] The following protocols and data are intended to ensure a reproducible and high-yield synthesis.
Physicochemical Properties
A summary of the key physicochemical properties for the starting material and the final product is provided below.
| Property | L-tert-leucine | This compound |
| Molecular Formula | C₆H₁₃NO₂ | C₈H₁₅NO₄ |
| Molecular Weight | 131.17 g/mol [2] | 189.21 g/mol [3] |
| Appearance | White powder[2] | White to off-white solid/powder[1][4] |
| Melting Point | ≥300 °C[2] | 108-109 °C[4] |
| Solubility | Soluble in water. | Soluble in ethyl acetate and methanol.[1][4] |
| CAS Number | 20859-02-3[2] | 162537-11-3[1][3] |
Experimental Protocol
This protocol details the procedure for the N-methoxycarbonylation of L-tert-leucine.
Materials and Reagents:
-
L-tert-leucine
-
Methyl chloroformate
-
Dioxane
-
2N Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of L-tert-leucine: In a round-bottom flask, dissolve 5.0 g (38.6 mmol) of (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine) in a mixture of 20 ml of dioxane and 62 ml of 2N sodium hydroxide solution.[1]
-
Cooling: Cool the solution to 0 °C using an ice bath.[1]
-
Addition of Methyl Chloroformate: While stirring, add 5.88 ml (76.33 mmol) of methyl chloroformate dropwise to the reaction mixture.[1]
-
Reaction: After the addition is complete, warm the reaction mixture to 60 °C and continue stirring for 18 hours.[1]
-
Work-up:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and then concentrate it under reduced pressure using a rotary evaporator to remove the solvent.[1]
-
Purification: The resulting crude product is stirred and distilled in hexane to yield N-methoxycarbonyl-L-tert-leucine as a white solid.[1]
-
Yield: The typical yield for this reaction is quantitative (approximately 8.5 g).[1]
Characterization Data
The synthesized this compound can be characterized using various spectroscopic methods.
| Analysis | Data |
| ¹H NMR (300MHz, CDCl₃) | δ 5.25 (d, 1H, J=10.5Hz), 4.19 (d, 1H, J=9.6Hz), 3.70 (s, 3H), 1.03 (s, 9H)[1] |
| Mass Spectrum | [M-1]⁻ 188 (100%)[1] |
| IR Spectrum (KBr, cm⁻¹) | 3379, 2974, 1727, 1688, 1546, 1466, 1332, 1263, 1211, 1070, 1034, 1018, 843, 696[1] |
Visualizations
Chemical Reaction Scheme
Caption: Reaction scheme for the N-protection of L-tert-leucine.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
References
Application Note: HPLC Method for Monitoring Reactions Involving N-(Methoxycarbonyl)-L-tert-leucine
Introduction
N-(Methoxycarbonyl)-L-tert-leucine is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the HIV protease inhibitor, Atazanavir. The efficiency of coupling reactions involving this N-protected amino acid is paramount for maximizing yield and minimizing impurities in the final active pharmaceutical ingredient (API). This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the real-time monitoring of reactions involving this compound. This method allows for the accurate determination of the consumption of the starting material and the formation of the subsequent product, enabling precise reaction endpoint determination and kinetic analysis.
The described protocol is suitable for monitoring the progress of peptide bond formation or other coupling reactions where this compound is a key reactant. By providing a reliable and efficient analytical method, this protocol will aid researchers, scientists, and drug development professionals in optimizing reaction conditions, improving process control, and ensuring the quality of intermediates and final products.
Experimental Protocols
1. HPLC Method for Reaction Monitoring
This method is designed to separate the relatively polar starting material, this compound, from its typically more hydrophobic coupled product.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Sample Preparation:
-
Carefully extract a small aliquot (e.g., 10-50 µL) from the reaction mixture at specified time intervals.
-
Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prevent further reaction.
-
If the reaction solvent is immiscible with the mobile phase, perform a liquid-liquid extraction. For instance, if the reaction is in dichloromethane (DCM), it can be evaporated under a stream of nitrogen and the residue reconstituted in the mobile phase mixture.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
-
2. Reaction Procedure Example: Dipeptide Synthesis
This is a generalized procedure for a coupling reaction that can be monitored using the described HPLC method.
-
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
Coupling agent (e.g., HBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base (e.g., DIEA - N,N-Diisopropylethylamine)
-
Solvent (e.g., DMF - Dimethylformamide)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and HBTU (1.1 equivalents) in DMF.
-
Add DIEA (2.5 equivalents) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.2 equivalents) in DMF and add DIEA (1.2 equivalents) to neutralize the salt.
-
Add the neutralized amino acid ester solution to the pre-activated this compound solution.
-
Commence monitoring the reaction by taking aliquots at t=0 and then at regular intervals (e.g., every 30 minutes).
-
Data Presentation
The following table summarizes the key parameters for the recommended HPLC method. This method is based on established protocols for the analysis of Atazanavir and its intermediates.[1][2][3][4][5][6][7]
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase Column (e.g., Phenomenex, Zorbax, or equivalent), 150 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% Acetic Acid in Water or a 10 mM Phosphate Buffer, pH adjusted to 3.5 - 6.5. |
| Mobile Phase B | Acetonitrile or Methanol. |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection Wavelength | 210-220 nm (for peptide bonds) or a higher wavelength such as 250 nm if the product has a suitable chromophore.[1][4][6] |
| Injection Volume | 10 µL. |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the reaction monitoring process.
Caption: Experimental workflow for HPLC-based reaction monitoring.
Caption: Logical relationship of components in HPLC reaction analysis.
References
- 1. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. sciensage.info [sciensage.info]
- 4. Development and validation of a stability-indicating RP-HPLC method for estimation of atazanavir sulfate in bulk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjptonline.org [rjptonline.org]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of N-(Methoxycarbonyl)-L-tert-leucine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis and purification of N-(Methoxycarbonyl)-L-tert-leucine, a critical chiral building block in the synthesis of various pharmaceuticals. This document outlines a common and efficient synthesis protocol, compares prevalent purification methodologies, and provides detailed experimental procedures and analytical methods for quality control.
Introduction
This compound is a protected amino acid derivative of significant interest in the pharmaceutical industry. Its bulky tert-butyl group provides unique steric properties that are leveraged in the synthesis of complex molecules, including antiviral agents. The efficient and scalable production of high-purity this compound is therefore a critical aspect of the drug development and manufacturing pipeline. These notes detail a robust synthesis route and compare common purification techniques to guide researchers in process development and scale-up.
Large-Scale Synthesis of this compound
The most common and scalable method for the synthesis of this compound involves the reaction of L-tert-leucine with methyl chloroformate under alkaline conditions. This reaction, a Schotten-Baumann type N-acylation, is known for its high yields and operational simplicity.
Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram.
Caption: A schematic overview of the synthesis process for this compound.
Experimental Protocol: Schotten-Baumann N-acylation
This protocol is adapted for a large-scale laboratory setting.
Materials:
-
L-tert-leucine
-
Dioxane
-
2N Sodium Hydroxide (NaOH) solution
-
Methyl chloroformate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve L-tert-leucine (e.g., 5.0 g, 38.6 mmol) in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml).
-
Cool the mixture to 0°C in an ice bath. The pH of the solution should be maintained between 8 and 9.
-
Slowly add methyl chloroformate (e.g., 5.88 ml, 76.33 mmol) dropwise to the stirred solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, warm the reaction mixture to 60°C and stir vigorously for 18 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane to remove any unreacted methyl chloroformate and other non-polar impurities.
-
Separate the aqueous layer and perform a second extraction with dichloromethane.
-
Combine the aqueous layers and acidify to a pH of approximately 2-3 with a suitable acid (e.g., concentrated HCl) to precipitate the product.
-
The crude product can then be isolated by filtration or extracted into an organic solvent. For extraction, use dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
The purification of this compound is crucial to meet the stringent purity requirements for pharmaceutical applications. The two primary methods for large-scale purification are crystallization and column chromatography.
Purification Workflow
The general workflow for the purification of the crude product is illustrated below.
Caption: A diagram showing the two primary pathways for the purification of this compound.
Comparative Analysis of Purification Methods
The choice between crystallization and chromatography depends on factors such as the impurity profile, required purity, yield, and cost. Below is a comparative summary based on typical performance for N-protected amino acids.
| Parameter | Crystallization | Column Chromatography |
| Typical Yield | 85-95% | 70-90% |
| Achievable Purity | >99.5% | >99.8% |
| Scalability | High | Moderate to High |
| Cost | Low to Moderate | High |
| Solvent Consumption | Moderate | High |
| Throughput | High | Low to Moderate |
Note: The data presented in the table is illustrative and based on general outcomes for the purification of N-protected amino acids. Actual results may vary depending on the specific conditions and the impurity profile of the crude product.
Experimental Protocol: Purification by Crystallization
Crystallization is often the preferred method for large-scale purification due to its cost-effectiveness and high throughput.
Materials:
-
Crude this compound
-
Hexane (or another suitable anti-solvent)
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent in which it is highly soluble at an elevated temperature but poorly soluble at room temperature (e.g., ethyl acetate, toluene).
-
Heat the solution gently to ensure all the solid is dissolved.
-
Slowly add a pre-determined volume of an anti-solvent (e.g., hexane) in which the product is insoluble, until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent to remove any residual impurities.
-
Dry the purified crystals under vacuum to a constant weight. A quantitative yield has been reported for a similar workup involving distillation in hexane[1].
Experimental Protocol: Purification by Column Chromatography
For achieving the highest possible purity, column chromatography is the method of choice.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent system (e.g., a gradient of ethyl acetate in hexane)
Procedure:
-
Prepare a silica gel slurry in the initial eluent composition and pack a chromatography column of appropriate size.
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is used.
-
Collect fractions and monitor the separation using TLC or HPLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
Quality Control and Analytical Methods
To ensure the final product meets the required specifications, rigorous quality control is essential. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for determining the purity of this compound.
HPLC Analysis Workflow
Caption: A flowchart illustrating the steps involved in the HPLC analysis of this compound.
Recommended HPLC Method
A reversed-phase HPLC method is typically employed for the purity analysis of N-protected amino acids.
| Parameter | Recommended Conditions |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Conclusion
The large-scale synthesis and purification of this compound can be achieved with high efficiency and purity through the selection of appropriate methodologies. The Schotten-Baumann N-acylation provides a reliable and scalable synthesis route. For purification, crystallization offers a cost-effective solution for achieving high purity on a large scale, while column chromatography can be employed when the highest possible purity is required. Rigorous in-process and final product analysis using HPLC is critical to ensure the quality and consistency of this important pharmaceutical intermediate.
References
Application Notes and Protocols for N-(Methoxycarbonyl)-L-tert-leucine in Fragment Condensation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Methoxycarbonyl)-L-tert-leucine is a crucial N-protected amino acid derivative, distinguished by its bulky tert-butyl side chain which imparts significant steric hindrance. This unique structural feature makes it a valuable building block in medicinal chemistry, most notably in the synthesis of the HIV protease inhibitor Atazanavir.[1] The methoxycarbonyl (Moc) protecting group offers a stable urethane linkage that can be reliably cleaved under specific conditions. This application note provides detailed protocols and data for the use of this compound in fragment condensation strategies, a key approach for the synthesis of complex peptides and pharmaceutical intermediates. Fragment condensation involves the coupling of pre-synthesized peptide fragments, which can be a more efficient method for producing large peptides compared to stepwise solid-phase peptide synthesis (SPPS).
Data Presentation
The application of this compound in fragment condensation is most prominently documented in the synthesis of Atazanavir and its analogues. The following table summarizes representative quantitative data from a key fragment coupling step. Due to the limited availability of diverse public data, this table focuses on a specific, well-established reaction.
| Reactants | Coupling Conditions | Solvent | Yield (%) | Reference |
| This compound & (2R,3S)-3-amino-N-(2-(4-(pyridin-2-yl)benzyl)hydrazinyl)-2-hydroxy-4-phenylbutanamide | Not specified | Isopropyl alcohol | 75 | ChemicalBook |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from L-tert-leucine.
Materials:
-
L-tert-leucine
-
Dioxane
-
2N Sodium hydroxide solution
-
Methyl chloroformate
-
Dichloromethane (DCM)
-
1N Hydrochloric acid
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Hexane
Procedure:
-
Dissolve L-tert-leucine (e.g., 5.0 g, 38.6 mmol) in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml) at 0 °C, adjusting the pH to 8-9.
-
Slowly add methyl chloroformate (e.g., 5.88 ml, 76.33 mmol) dropwise to the stirred solution at 0 °C.
-
Warm the reaction mixture to 60°C and continue stirring for 18 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous layer with dichloromethane to remove impurities.
-
Acidify the aqueous layer to a pH of 2-3 with 1N hydrochloric acid.
-
Extract the product from the acidified aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then stirred and triturated with hexane to yield this compound as a white solid. A quantitative yield has been reported for this process.
Protocol 2: Fragment Condensation in Solution Phase (Atazanavir Intermediate Analogue)
This protocol outlines a representative solution-phase fragment condensation reaction using this compound. This process is analogous to a key step in the synthesis of the HIV protease inhibitor Atazanavir.
Materials:
-
This compound
-
Amino-fragment (e.g., tert-butyl 2-((2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)-2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate)
-
Coupling agents (e.g., HATU, HBTU, or DCC/HOBt)
-
Tertiary base (e.g., Diisopropylethylamine - DIEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) and a suitable coupling agent (e.g., HATU, 1.2 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIEA (2.4 equivalents) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amino-fragment (1.0 equivalent) in anhydrous DMF.
-
Add the pre-activated this compound solution to the amino-fragment solution.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the steric hindrance of the fragments.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to yield the pure coupled fragment.
-
Mandatory Visualizations
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
Fragment Condensation Strategy Workflow
Caption: General workflow for a solution-phase fragment condensation strategy.
Conclusion
This compound is a valuable reagent for the synthesis of complex molecules, particularly in the pharmaceutical industry, through fragment condensation strategies. While its application is highly specific and primarily documented in the synthesis of Atazanavir, the principles of its use can be extrapolated to other synthetic targets requiring the incorporation of a sterically hindered N-protected tert-leucine residue. The protocols provided herein offer a starting point for researchers, and optimization of coupling conditions, including the choice of coupling reagents and reaction times, is recommended to achieve high yields and purity for specific applications. The bulky nature of the tert-leucine side chain necessitates careful consideration of reaction kinetics and potential side reactions. Future work in this area could involve the systematic evaluation of various modern coupling reagents and conditions to broaden the applicability and efficiency of this compound in peptide and medicinal chemistry.
References
Application Notes and Protocols for the Incorporation of N-(Methoxycarbonyl)-L-tert-leucine into Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Methoxycarbonyl)-L-tert-leucine, a sterically hindered non-proteinogenic amino acid, is a critical building block in the synthesis of various peptide-based therapeutics. Its bulky tert-butyl side chain imparts unique conformational constraints on peptides, which can enhance metabolic stability, increase receptor affinity, and improve oral bioavailability. A notable application of this compound is as a key intermediate in the synthesis of the HIV protease inhibitor, Atazanavir.[1]
The incorporation of such sterically hindered amino acids into peptide chains, however, presents significant synthetic challenges. The steric bulk of the tert-butyl group can impede the approach of an activated carboxyl group, leading to slow reaction rates and incomplete couplings. This necessitates the use of optimized protocols and highly efficient coupling reagents to ensure high-yield and high-purity synthesis of the target peptide.
These application notes provide a comprehensive guide to the incorporation of this compound into complex peptides, covering both solid-phase and solution-phase synthesis methodologies. Detailed protocols, a discussion of the challenges involved, and comparative data for coupling reagents are presented to assist researchers in overcoming common synthetic hurdles.
Challenges in Coupling this compound
The primary obstacle in the incorporation of this compound is the steric hindrance posed by its bulky tert-butyl side chain. This steric bulk can lead to several challenges during peptide synthesis:
-
Slow Coupling Kinetics: The sterically hindered nature of the amino acid can significantly slow down the rate of amide bond formation, often resulting in incomplete reactions.
-
Low Coupling Yields: Incomplete couplings lead to the formation of deletion sequences (peptides missing the intended amino acid), which reduces the overall yield of the desired full-length peptide.
-
Requirement for Potent Coupling Reagents: Standard coupling reagents may not be effective in overcoming the steric hindrance. More potent reagents, such as uronium or phosphonium salts, are often required to drive the reaction to completion.
-
Potential for Racemization: The use of more forcing conditions (e.g., higher temperatures, stronger activating agents) to improve coupling efficiency can increase the risk of epimerization at the chiral center of the amino acid.
Data Presentation: Comparative Performance of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Typical Reaction Time | Reported Efficiency/Yield | Degree of Racemization | Notes |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 1 - 4 hours | High | Low | Often the first choice for difficult couplings. |
| HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) | 1 - 4 hours | Moderate to High | Low | A cost-effective alternative to HATU, though may be less effective for extremely hindered couplings.[2] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | 1 - 3 hours | High | Low | Particularly effective for coupling N-methyl amino acids.[3] |
| COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) | 1 - 2 hours | High | Very Low | A third-generation uronium reagent with high efficiency and reduced racemization risk. |
| DCC/HOBt (N,N'-Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole) | Several hours to overnight | Variable | Moderate | Generally less effective for sterically hindered couplings compared to uronium/phosphonium reagents. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation of this compound (Fmoc/tBu Strategy)
This protocol describes a general method for the incorporation of this compound into a growing peptide chain on a solid support using Fmoc/tBu chemistry.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine
-
This compound
-
HATU (or other suitable potent coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Washing solvents (DMF, DCM)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF again (3 times) to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the solution.
-
Mix the solution at room temperature for 5-10 minutes for pre-activation.
-
Add the activated amino acid solution to the deprotected resin.
-
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For this sterically hindered amino acid, a longer reaction time or a double coupling may be necessary.
-
Monitoring the Coupling: Monitor the reaction for completion using a qualitative test such as the Kaiser test. Note that for secondary amines, this test may be unreliable. The chloranil test can be used as an alternative. If the coupling is incomplete, perform a second coupling by repeating steps 4 and 5 with fresh reagents.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Deprotection of the N-Methoxycarbonyl (Moc) Group (Proposed Method)
Disclaimer: A standard, validated protocol for the cleavage of the N-Methoxycarbonyl (Moc) group in stepwise SPPS is not well-documented in the literature. The following proposed method is based on general principles for the cleavage of carbamate protecting groups and would require optimization.
The Moc group is expected to be more stable than the Boc group but may be cleavable under specific acidic conditions.
Proposed Deprotection Conditions:
-
Reagent: A solution of HBr in acetic acid (e.g., 33% HBr/AcOH) or trifluoromethanesulfonic acid (TFMSA) in TFA.
-
Procedure (to be optimized):
-
Wash the Moc-protected peptide-resin with DCM.
-
Treat the resin with the acidic deprotection solution at room temperature for a defined period (e.g., 30-60 minutes).
-
Filter the resin and wash thoroughly with DCM.
-
Neutralize the resin with a solution of 10% DIPEA in DCM.
-
Wash the resin with DCM and then DMF to prepare for the next coupling step.
-
It is crucial to perform small-scale trials to determine the optimal conditions for Moc deprotection without causing degradation of the peptide or premature cleavage from the resin.
Protocol 3: Solution-Phase Coupling of this compound
This protocol is adapted from the synthesis of a precursor to Atazanavir and is suitable for fragment condensation or the synthesis of small peptides in solution.
Materials:
-
This compound
-
Amino-component (e.g., an amino acid ester hydrochloride or a peptide with a free N-terminus)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Base (e.g., N-ethylmorpholine or DIPEA)
Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.0 equivalent) in a mixture of DCM and DMF.
-
Activation: Cool the solution to 0-5°C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir the suspension at 0-5°C for approximately one hour.
-
Coupling: To the activated mixture, add the amino-component (1.0 equivalent) and a suitable base (e.g., N-ethylmorpholine, 1.0-1.5 equivalents).
-
Reaction: Stir the reaction mixture at 0°C and allow it to slowly warm to room temperature overnight.
-
Work-up:
-
Filter off the DCU precipitate and wash it with DCM or ethyl acetate.
-
Combine the filtrates and wash sequentially with a mild acid (e.g., 1 M HCl or 10% citric acid), a mild base (e.g., saturated NaHCO₃ or 10% potassium carbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude peptide.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Caption: Workflow for solution-phase coupling of this compound.
References
Application Notes and Protocols for the Analytical Characterization of Peptides Containing N-(Methoxycarbonyl)-L-tert-leucine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The incorporation of non-canonical amino acids into peptide structures is a key strategy in modern drug discovery to enhance pharmacological properties such as metabolic stability, cell permeability, and potency.[1] N-(Methoxycarbonyl)-L-tert-leucine (Moc-L-tert-leucine) is a bulky, N-terminally protected amino acid derivative used in the synthesis of therapeutic peptides, including HIV protease inhibitors like Atazanavir.[2] Its unique structure, featuring a sterically hindered tert-butyl group and a methoxycarbonyl protecting group, introduces significant analytical challenges for characterization and quantification.[3][4] This document provides detailed application notes and experimental protocols for the robust analysis of peptides containing Moc-L-tert-leucine using a multi-modal approach encompassing chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.
Overall Analytical Workflow
A comprehensive characterization of peptides containing this compound requires an integrated analytical approach. The workflow begins with sample preparation, followed by separation and purification using high-performance liquid chromatography. The purified peptide is then subjected to mass spectrometry for molecular weight confirmation and sequence analysis, and to NMR spectroscopy for detailed three-dimensional structural elucidation.
Caption: General workflow for the characterization of peptides containing this compound.
High-Performance Liquid Chromatography (HPLC)
Application Note: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for assessing the purity of crude synthetic peptides and for purifying the target peptide away from synthetic byproducts. Peptides containing the hydrophobic Moc-L-tert-leucine moiety can exhibit strong retention on C18 columns.[5] Method development often requires optimizing the organic mobile phase (typically acetonitrile) and may benefit from using a shallower gradient to achieve adequate resolution.[5] Due to the presence of the bulky tert-leucine, diastereomeric impurities can arise during synthesis, potentially requiring chiral chromatography for complete separation and characterization.[6][7]
Experimental Protocol: RP-HPLC Purity Analysis and Purification
-
Sample Preparation:
-
Dissolve the crude peptide in a suitable solvent. For hydrophobic peptides, initial dissolution in a small amount of DMSO, isopropanol, or acetonitrile may be necessary before adding the aqueous mobile phase.[5]
-
The final concentration should be approximately 1 mg/mL for analytical injections.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.[5]
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).[5] For higher resolution, a C8 column or a column with a different stationary phase might be beneficial for very hydrophobic peptides.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[5]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID analytical column.
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (if aromatic residues like Trp, Tyr are present).[5]
-
Column Temperature: 40-50 °C to improve peak shape and reduce viscosity.
-
-
Gradient Elution:
-
Data Analysis & Purification:
-
Integrate the peak areas to determine the purity of the crude peptide.
-
For purification, scale up the method to a preparative column. Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final product.[5]
-
Data Presentation: Typical HPLC Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column Type | C18, 3.5-5 µm, 4.6 mm ID | C18, 5-10 µm, 21.2-50 mm ID |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 0.8 - 1.2 mL/min | 15 - 100 mL/min |
| Gradient | 1-2% / min increase in B | 0.5-1% / min increase in B |
| Sample Load | 10-50 µg | 10-500 mg |
| Detection | UV at 214 nm | UV at 220 nm |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is indispensable for confirming the molecular identity and sequence of peptides. For peptides containing Moc-L-tert-leucine, high-resolution mass spectrometry (HRMS), often with an Orbitrap or TOF analyzer, is crucial for accurate mass determination of the intact peptide. The N-terminal Moc group adds a specific mass to the peptide (C8H15NO4, MW: 189.21 g/mol [8]). Tandem MS (MS/MS) is used for sequence verification. The bulky N-terminal modification can influence fragmentation patterns.[1] Traditional collision-induced dissociation (CID) may be hindered near the N-terminus. Electron-transfer dissociation (ETD) can be advantageous as it often preserves modifications and provides complementary fragmentation data, yielding c- and z-type ions. The presence of the tert-leucine residue, an isomer of leucine and isoleucine, requires specific fragmentation methods to differentiate it if other leucine isomers are present in the sequence.[9][10]
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Dilute the purified peptide from HPLC to a concentration of 1-10 pmol/µL in a solution compatible with electrospray ionization (ESI), typically 50% acetonitrile / 0.1% formic acid in water.
-
-
LC-MS/MS System:
-
LC: A nano- or micro-flow UHPLC system coupled directly to the mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Spectrometer: A high-resolution instrument such as an Orbitrap Fusion Lumos or a Q-TOF.
-
-
MS Acquisition Parameters:
-
MS1 (Full Scan):
-
MS2 (Tandem MS):
-
Activation Method: Use both HCD (Higher-energy Collisional Dissociation) and ETD if available.
-
HCD Normalized Collision Energy (NCE): 28-32%.[11]
-
Resolution: 15,000 - 30,000.
-
Isolation Window: m/z 1.2–2.0.
-
-
-
Data Analysis:
-
Process the raw data using software like Proteome Discoverer, MaxQuant, or vendor-specific software.
-
Confirm the precursor mass of the intact peptide against its theoretical mass.
-
Manually inspect the MS/MS spectra to verify the sequence, paying close attention to the b- and y-ion series. Look for the characteristic mass of the Moc-L-tert-leucine residue at the N-terminus.
-
Data Presentation: Key Mass Spectrometry Data
| Parameter | Expected Value/Observation |
| Molecular Formula of Moc-L-tert-leucine | C₈H₁₅NO₄ |
| Monoisotopic Mass of Moc-L-tert-leucine | 189.1001 Da |
| Mass of Moc-L-tert-leucinyl residue | 171.0895 Da (189.1001 - 18.0106 for H₂O) |
| Characteristic Fragment Ion | A prominent b₁ ion corresponding to the Moc-L-tert-leucine residue may be observed, though its stability can be low. |
| Fragmentation Behavior | The bulky N-terminal group may suppress fragmentation at the first peptide bond in CID/HCD. ETD is recommended for better N-terminal sequence coverage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful technique for the detailed structural characterization of peptides in solution, providing information on their three-dimensional conformation.[12][13][14] For peptides containing Moc-L-tert-leucine, NMR can confirm the presence and local environment of this specific residue. Standard 1D ¹H and 2D experiments like COSY, TOCSY, and NOESY are employed.[12][15] The tert-butyl group of the tert-leucine will give a characteristic strong singlet in the upfield region of the ¹H spectrum (around 1.0 ppm), while the methoxy group of the carbamate will present another singlet around 3.7 ppm.[2] NOESY spectra are crucial for determining through-space proximities between protons, which are used to calculate the peptide's 3D structure.
Experimental Protocol: NMR Structural Analysis
-
Sample Preparation:
-
Dissolve 1-5 mg of the highly purified, lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O, or 90% H₂O/10% D₂O for observing amide protons).
-
Adjust the pH to a desired value (typically between 4-6) using dilute DCl or NaOD.
-
Transfer the sample to a high-quality NMR tube.
-
-
NMR Experiments:
-
Instrument: A high-field NMR spectrometer (600 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of 60-80 ms to identify coupled spin systems of the amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with mixing times of 150-300 ms to identify spatial proximities between protons (<5 Å).
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire at natural abundance to correlate protons with their directly attached carbons, aiding in resonance assignment.[16]
-
-
Data Analysis:
-
Process the NMR data using software such as TopSpin, NMRPipe, or MestReNova.
-
Assign the proton and carbon resonances starting with the identification of amino acid spin systems in the TOCSY spectrum and sequential walking along the backbone using the NOESY spectrum.[16]
-
Use the NOE-derived distance restraints, along with dihedral angle restraints from coupling constants, to calculate a family of 3D structures using software like CYANA, Xplor-NIH, or CNS.[16]
-
Data Presentation: Characteristic NMR Chemical Shifts
| Moiety | Atom | ¹H Chemical Shift (ppm, in CDCl₃) | ¹³C Chemical Shift (ppm) |
| tert-Leucine | C(CH₃)₃ | ~1.03 (s, 9H)[2] | ~26.5 (3C), ~34.0 (quaternary C) |
| tert-Leucine | α-CH | ~4.19 (d, 1H)[2] | ~62.0 |
| tert-Leucine | NH | ~5.25 (d, 1H)[2] | - |
| Methoxycarbonyl | OCH₃ | ~3.70 (s, 3H)[2] | ~52.5 |
| Methoxycarbonyl | C=O | - | ~157.0 |
Note: Chemical shifts are highly dependent on the solvent and the local peptide structure. The values provided are based on the free amino acid derivative and should be used as a reference.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative resolution of the enantiomers of tert-leucine derivatives by simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 11. Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. UQ eSpace [espace.library.uq.edu.au]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. MR - Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR [mr.copernicus.org]
Application Notes and Protocols: N-(Methoxycarbonyl)-L-tert-leucine in the Synthesis of Non-Natural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Methoxycarbonyl)-L-tert-leucine, a derivative of the non-proteinogenic amino acid L-tert-leucine, is a valuable chiral building block in modern organic synthesis. Its bulky tert-butyl group provides a strong steric influence, making it an effective chiral auxiliary for directing the stereochemical outcome of reactions. This attribute is particularly crucial in the synthesis of non-natural amino acids, which are of significant interest in medicinal chemistry and drug development for their ability to introduce novel structural and functional properties into peptides and other bioactive molecules.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use as a chiral auxiliary in the diastereoselective synthesis of a new, non-natural α-amino acid. The methodologies described herein offer a robust framework for the generation of enantiomerically enriched amino acid derivatives.
I. Synthesis of this compound
This protocol outlines the preparation of this compound from L-tert-leucine.
Experimental Protocol
Materials:
-
L-tert-leucine
-
Dioxane
-
2N Sodium hydroxide solution
-
Methyl chloroformate
-
Dichloromethane (DCM)
-
1N Hydrochloric acid
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolve L-tert-leucine (e.g., 5.0 g, 38.6 mmol) in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml) in a reaction vessel.
-
Cool the solution to 0 °C in an ice bath. The pH of the solution should be maintained between 8 and 9.
-
Add methyl chloroformate (e.g., 5.88 ml, 76.33 mmol) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, warm the reaction mixture to 60°C and continue stirring for 18 hours.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the mixture to room temperature and extract with dichloromethane (DCM) to remove any unreacted methyl chloroformate and other non-polar impurities.
-
Separate the aqueous layer and acidify it to a pH of approximately 2-3 with 1N hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (EtOAc) (3 x 50 ml).
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by stirring and washing with hexane to yield this compound as a white solid.
Quantitative Data
| Starting Material | Product | Yield |
| L-tert-leucine | This compound | Quantitative |
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
II. Application in Diastereoselective Synthesis of a Non-Natural Amino Acid
While a direct, detailed protocol for the use of this compound as a chiral auxiliary in the synthesis of another non-natural amino acid is not extensively documented in readily available literature, a general and widely applicable methodology involves its conversion to a chiral oxazolidinone auxiliary. This auxiliary can then be used to direct the stereoselective alkylation of an attached acyl group, leading to the formation of a new α-substituted amino acid derivative.
The following protocol is a representative example based on the well-established Evans' chiral auxiliary methodology, adapted for a hypothetical synthesis using a chiral oxazolidinone derived from L-tert-leucinol (which can be obtained by reduction of this compound).
Step 1: Formation of the Chiral Oxazolidinone Auxiliary (Hypothetical)
First, this compound would be reduced to L-tert-leucinol. This amino alcohol can then be cyclized to form the corresponding chiral oxazolidinone.
Step 2: Acylation of the Chiral Auxiliary
The chiral oxazolidinone is then acylated with a desired carboxylic acid derivative (e.g., using an acyl chloride or anhydride) to attach the group that will be subsequently alkylated.
Step 3: Diastereoselective Alkylation
This is the key stereochemistry-defining step. The acylated oxazolidinone is treated with a strong base to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The bulky tert-butyl group of the L-tert-leucine-derived auxiliary shields one face of the enolate, forcing the electrophile to approach from the less hindered face, thus leading to a high degree of diastereoselectivity.
Experimental Protocol (General)
Materials:
-
N-Acyl-L-tert-leucine-derived oxazolidinone
-
Anhydrous tetrahydrofuran (THF)
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Alkyl halide (R-X)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the N-acyl-L-tert-leucine-derived oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried, inert gas-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the strong base (e.g., LDA, 1.1 eq) to the stirred solution and continue stirring for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) to the enolate solution.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc (3 x 20 ml).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated product.
Step 4: Cleavage of the Chiral Auxiliary
The newly formed chiral center is now part of the acyl group. The chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide/hydrogen peroxide) to yield the desired non-natural amino acid and recover the chiral auxiliary.
Quantitative Data (Representative)
The yield and diastereoselectivity of such alkylation reactions are typically high, as demonstrated in similar systems.
| Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| Benzyl bromide | N-Alkylated Oxazolidinone | >95:5 | 85-95 |
| Methyl iodide | N-Alkylated Oxazolidinone | >95:5 | 80-90 |
Logical Relationship in Diastereoselective Alkylation
Caption: Diastereoselective synthesis of a non-natural amino acid.
Conclusion
This compound serves as a readily accessible and highly effective chiral precursor for the synthesis of non-natural amino acids. The protocols and workflows detailed in these application notes demonstrate its utility, from its own synthesis to its application in stereocontrolled carbon-carbon bond formation. The steric bulk of the tert-leucine moiety provides excellent stereodirection, leading to high diastereoselectivity in alkylation reactions. This makes this compound and its derivatives powerful tools for researchers and scientists in the field of drug discovery and development, enabling the creation of novel amino acid structures for incorporation into next-generation therapeutics.
Application Notes and Protocols for N-(Methoxycarbonyl)-L-tert-leucine in Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-(Methoxycarbonyl)-L-tert-leucine is a valuable chiral building block and an important intermediate in the synthesis of various pharmaceuticals, particularly as a component of HIV protease inhibitors like Atazanavir.[1] Its sterically hindered tert-butyl group provides unique conformational constraints in peptide structures. These application notes provide detailed experimental protocols for the synthesis and common reactions of this compound, including amide bond formation and subsequent transformations.
Application 1: Synthesis of this compound
This protocol outlines the synthesis of this compound from L-tert-leucine. The procedure involves the protection of the amino group with a methoxycarbonyl group using methyl chloroformate.
Experimental Protocol:
-
Dissolution: Dissolve L-tert-leucine (e.g., 5.0 g, 38.6 mmol) in a mixture of dioxane (20 ml) and 2N sodium hydroxide solution (62 ml) at 0 °C, adjusting the pH to 8-9.[1]
-
Acylation: Add methyl chloroformate (e.g., 5.88 ml, 76.33 mmol) dropwise to the stirred solution at 0 °C.[1]
-
Reaction: Warm the reaction mixture to 60°C and continue stirring for 18 hours.[1]
-
Work-up:
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), concentrate under reduced pressure, and stir the crude product in hexane to yield this compound as a white solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | L-tert-leucine | [1] |
| Reagents | Methyl chloroformate, Dioxane, NaOH, HCl, EtOAc, Hexane | [1] |
| Reaction Time | 18 hours | [1] |
| Reaction Temperature | 60°C | [1] |
| Yield | Quantitative (e.g., 8.5 g from 5.0 g of starting material) | [1] |
| Purity | White solid | [1] |
| Characterization (NMR) | ¹H NMR (300MHz, CDCl₃): δ 5.25 (d, 1H), 4.19 (d, 1H), 3.70 (s, 3H), 1.03 (s, 9H) | [1] |
| Characterization (Mass Spec) | [M-1]⁻ 188 (100%) | [1] |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Application 2: Amide Bond Formation (Peptide Coupling)
This compound can be used in peptide synthesis to introduce a tert-leucine residue. This protocol describes a general procedure for coupling this compound with an amine using a carbodiimide coupling agent.
Experimental Protocol:
-
Activation: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Reagent Addition: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0-1.5 eq.) and an activator like 1-hydroxybenzotriazole (HOBt) (1.0 eq.).[2]
-
Amine Addition: Add the desired amine (1.0-1.2 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Quench the reaction with water or a mild aqueous acid (e.g., 10% citric acid solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography if necessary.
Quantitative Data for a Representative Amide Coupling:
| Parameter | Value | Reference |
| Carboxylic Acid | This compound | |
| Amine | Representative primary or secondary amine | |
| Coupling Reagents | EDC, HOBt, DIPEA | [2] |
| Solvent | DCM or DMF | |
| Reaction Time | 12-24 hours | |
| Reaction Temperature | Room Temperature | |
| Yield | Good to excellent, depending on the amine | [2] |
Logical Relationship Diagram for Amide Coupling:
Caption: Key steps in the EDC/HOBt mediated amide coupling reaction.
Application 3: Conversion to N-Carboxy-L-tert-leucine Anhydride
This compound can be converted to its corresponding N-carboxy anhydride (NCA), a reactive intermediate useful for peptide synthesis. This protocol describes the cyclization using acetyl chloride.
Experimental Protocol:
-
Dissolution: Dissolve this compound (e.g., 5.67 g, 30 mmol) in toluene (25 ml).[3]
-
Reagent Addition: Add acetyl chloride (e.g., 2.59 g, 33 mmol) to the solution.[3]
-
Reaction: Heat the reaction mixture to reflux and monitor for the cessation of gas evolution (HCl).[3]
-
Isolation: Cool the reaction mixture and concentrate under reduced pressure to obtain the crude N-carboxy-L-tert-leucine anhydride. This can be used directly in the next step or purified by recrystallization.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Reagent | Acetyl Chloride | [3] |
| Solvent | Toluene | [3] |
| Reaction Temperature | Reflux | [3] |
| Molar Ratio (Substrate:Reagent) | 1 : 1.1 | [3] |
Experimental Workflow for NCA Formation:
Caption: Workflow for the synthesis of N-Carboxy-L-tert-leucine Anhydride.
References
- 1. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6476231B2 - Process for the preparation of N-carboxy-t-leucine anhydride - Google Patents [patents.google.com]
The Pivotal Role of N-(Methoxycarbonyl)-L-tert-leucine in Antiviral Drug Development
For Immediate Release
[City, State] – [Date] – N-(Methoxycarbonyl)-L-tert-leucine, a non-proteinogenic amino acid derivative, has emerged as a cornerstone in medicinal chemistry, particularly in the synthesis of potent antiviral therapeutics. Its unique structural features, notably the bulky tert-butyl group, provide steric hindrance and desirable pharmacokinetic properties to the final drug molecules. This chiral building block is indispensable in the multi-step synthesis of several clinically significant drugs, most prominently the HIV-1 protease inhibitor, Atazanavir.
Application Notes
This compound serves as a critical intermediate in the synthesis of aza-peptide HIV protease inhibitors.[1] Its incorporation into the drug's molecular framework is a key step that influences the binding affinity and selectivity of the inhibitor to the viral protease. The methoxycarbonyl protecting group allows for controlled and specific chemical reactions during the complex synthesis process.
The primary application of this compound is in the production of Atazanavir (formerly BMS-232632), a second-generation HIV protease inhibitor. Atazanavir is a crucial component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. The presence of the this compound moiety in Atazanavir contributes to its distinct resistance profile and metabolic advantages over other protease inhibitors.
Beyond its role in HIV therapeutics, the principles of using sterically hindered and protected amino acids like this compound are being explored in the design of inhibitors for other proteases, highlighting its broader potential in medicinal chemistry research.
Quantitative Data Summary
The physical and biological properties of this compound and the resulting drug, Atazanavir, are summarized below.
| Property | This compound Value | Atazanavir Value |
| Molecular Formula | C₈H₁₅NO₄ | C₃₈H₅₂N₆O₇ |
| Molecular Weight | 189.21 g/mol | 704.86 g/mol |
| Appearance | White to off-white solid | White to pale yellow crystalline powder |
| Solubility | Soluble in methanol and ethyl acetate | Sparingly soluble in water |
| Biological Target | - | HIV-1 Protease |
| EC₅₀ (in cell culture) | - | 2.6 to 5.3 nM |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from L-tert-leucine.
Materials:
-
L-tert-leucine
-
Dioxane
-
2N Sodium Hydroxide solution
-
Methyl chloroformate
-
Dichloromethane (DCM)
-
1N Hydrochloric acid
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
Dissolve L-tert-leucine (1.0 eq) in a mixture of dioxane and 2N sodium hydroxide solution at 0°C.
-
Slowly add methyl chloroformate (1.5-2.0 eq) dropwise while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Extract the mixture with DCM to remove any unreacted starting materials.
-
Acidify the aqueous layer with 1N HCl to a pH of 2-3.
-
Extract the acidified aqueous layer with EtOAc (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., EtOAc/hexane) to obtain this compound as a white solid.
Coupling of this compound in Atazanavir Synthesis (Intermediate Formation)
This protocol outlines the coupling of this compound with a key amine intermediate in the synthesis of Atazanavir.
Materials:
-
This compound (1.0 eq)
-
(2S,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N'-(4-(pyridin-2-yl)benzyl)hydrazine dihydrochloride (amine intermediate, 1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DCM or DMF.
-
Add HOBt (1.1 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM to the cooled mixture and stir for 30 minutes at 0°C.
-
In a separate flask, suspend the amine intermediate in DCM and add TEA (2.2 eq) to neutralize the hydrochloride salt.
-
Add the neutralized amine solution to the activated this compound mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the coupled intermediate.
Visualizations
The following diagrams illustrate the key processes involving this compound.
Caption: Synthetic workflow for this compound.
Caption: Role of this compound in Atazanavir synthesis.
Caption: Mechanism of action of Atazanavir, an HIV protease inhibitor.
References
Application Notes and Protocols for the Enzymatic Synthesis of L-tert-leucine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of L-tert-leucine, a valuable chiral building block in the pharmaceutical industry. The two primary enzymatic strategies, reductive amination catalyzed by leucine dehydrogenase (LeuDH) and asymmetric transamination using branched-chain aminotransferase (BCAT), are discussed.
Introduction
L-tert-leucine is a non-proteinogenic amino acid widely used as a chiral auxiliary and an intermediate in the synthesis of various active pharmaceutical ingredients, including antiviral and anticancer drugs.[1][2][3] Traditional chemical synthesis of L-tert-leucine often involves harsh reaction conditions and can lead to racemic mixtures, requiring challenging and costly resolution steps. Enzymatic synthesis offers a green and highly selective alternative, providing access to enantiomerically pure L-tert-leucine under mild conditions.[1][4]
This document outlines the two most effective enzymatic routes for L-tert-leucine production:
-
Reductive Amination using Leucine Dehydrogenase (LeuDH): This pathway utilizes a leucine dehydrogenase to catalyze the asymmetric amination of trimethylpyruvate (TMP) to L-tert-leucine, typically coupled with a cofactor regeneration system.[1][2][5]
-
Transamination using Branched-Chain Aminotransferase (BCAT): This method employs a branched-chain aminotransferase to transfer an amino group from a donor, such as L-glutamate, to trimethylpyruvate.[6][7][8]
Data Presentation
The following tables summarize key quantitative data from various studies on the enzymatic synthesis of L-tert-leucine, allowing for easy comparison of different biocatalytic systems.
Table 1: Leucine Dehydrogenase (LeuDH) Based Synthesis of L-tert-leucine
| Enzyme Source | Co-enzyme Regeneration System | Substrate (TMP) Concentration (mM) | Product (L-tert-leucine) Concentration (mM) | Yield (%) | Enantiomeric Excess (ee) (%) | Productivity | Reference |
| Pseudomonas balearica (PbLeuDH) | Glucose Dehydrogenase (GDH) | fed-batch | 273 | 96.1 | >99 | 2.39 g L⁻¹ h⁻¹ | [1] |
| Lysinibacillus sphaericus (mutant H6) | Not specified | Not specified | Not specified | Not specified | >99 | 1170 g/l/day | [5][9] |
| Engineered E. coli (co-expressing LeuDH and FDH) | Formate Dehydrogenase (FDH) | 100 | ~87.4 | 87.38 | >99.99 | 10.90 g L⁻¹ day⁻¹ | [10] |
| Bacillus cereus (whole cell) | Formate Dehydrogenase (FDH) | Not specified | Not specified | >99 | >99 | Not specified | [3] |
Table 2: Branched-Chain Aminotransferase (BCAT) Based Synthesis of L-tert-leucine
| Enzyme System | Amino Donor | Substrate (TMP) Concentration (mM) | Product (L-tert-leucine) Concentration (mM) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| BCAT from E. coli | L-glutamate | Not specified | Not specified | Not specified | >99 | [6][7] |
| BCAT/AspAT/PDC coupled reaction | L-glutamate | 100 | 89.2 | 89.2 | >99 | [6][8][11] |
Experimental Protocols
Detailed methodologies for the key experiments in the enzymatic synthesis of L-tert-leucine are provided below.
Protocol 1: L-tert-leucine Synthesis using Leucine Dehydrogenase and a Cofactor Regeneration System (Whole-Cell Biocatalysis)
This protocol is based on the whole-cell biocatalysis system co-expressing a leucine dehydrogenase (LeuDH) and a glucose dehydrogenase (GDH) for NADH regeneration.[1]
1. Materials and Reagents:
-
Recombinant E. coli cells co-expressing LeuDH and GDH
-
Trimethylpyruvate (TMP)
-
D-Glucose
-
Ammonium chloride (NH₄Cl)
-
NAD⁺
-
Phosphate buffer (e.g., 100 mM, pH 8.0)
-
Lysis buffer (e.g., BugBuster)
-
Centrifuge
-
Incubator shaker
-
HPLC with a chiral column for analysis
2. Procedure:
-
Biocatalyst Preparation: Culture the recombinant E. coli cells in a suitable growth medium (e.g., LB broth with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Induce protein expression with IPTG and continue to culture at a lower temperature (e.g., 20°C) for several hours. Harvest the cells by centrifugation and wash with phosphate buffer. The cell pellet can be used directly or stored at -80°C.
-
Reaction Setup: In a reaction vessel, combine the phosphate buffer, a specific amount of the prepared whole cells (biocatalyst), trimethylpyruvate (TMP), D-glucose (as the co-substrate for NADH regeneration), and ammonium chloride (as the amino donor).
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) with gentle agitation. Monitor the pH of the reaction and adjust as necessary to maintain the optimal pH for the enzymes (typically around 8.0-8.5).
-
Fed-Batch Strategy: To achieve higher product concentrations, a fed-batch strategy can be employed where the substrate (TMP) is added portion-wise over the course of the reaction to avoid substrate inhibition.[1]
-
Reaction Monitoring and Product Analysis: At different time intervals, withdraw samples from the reaction mixture. Centrifuge the samples to remove the cells. Analyze the supernatant for the concentration of L-tert-leucine and the remaining TMP using HPLC with a chiral column to determine the yield and enantiomeric excess.
-
Product Isolation: After the reaction is complete, centrifuge the entire reaction mixture to remove the biocatalyst. The supernatant containing L-tert-leucine can be further purified by methods such as crystallization or chromatography.[4]
Protocol 2: L-tert-leucine Synthesis using a Branched-Chain Aminotransferase (BCAT) Coupled Enzyme System
This protocol outlines a coupled enzyme system to overcome product inhibition in BCAT-catalyzed synthesis.[6][8]
1. Materials and Reagents:
-
Branched-chain aminotransferase (BCAT) from E. coli
-
Aspartate aminotransferase (AspAT)
-
Pyruvate decarboxylase (PDC)
-
Trimethylpyruvate (TMP)
-
L-glutamate
-
Pyridoxal-5'-phosphate (PLP) (cofactor for transaminases)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.5)
-
HPLC with a chiral column
2. Procedure:
-
Enzyme Preparation: The required enzymes (BCAT, AspAT, PDC) can be obtained from commercial sources or produced recombinantly and purified.
-
Reaction Setup: In a reaction vessel, dissolve trimethylpyruvate and L-glutamate in the phosphate buffer. Add the cofactor PLP. Initiate the reaction by adding the three enzymes (BCAT, AspAT, and PDC).
-
Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with gentle stirring.
-
Reaction Monitoring: Monitor the formation of L-tert-leucine and the consumption of TMP over time by taking samples and analyzing them via chiral HPLC.
-
Product Isolation: Once the reaction reaches completion, the enzymes can be removed by ultrafiltration. The product, L-tert-leucine, can then be isolated and purified from the reaction mixture.
Visualizations
The following diagrams illustrate the enzymatic pathways and experimental workflows described.
Caption: Enzymatic pathways for L-tert-leucine synthesis.
Caption: Workflow for LeuDH-catalyzed L-tert-leucine synthesis.
Caption: Workflow for BCAT-catalyzed L-tert-leucine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
- 5. Directed evolution of leucine dehydrogenase for improved efficiency of L-tert-leucine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Enzymatic synthesis of L-tert-leucine with branched chain aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic Synthesis of L-tert-Leucine with Branched Chain Aminotransferase -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 11. jmb.or.kr [jmb.or.kr]
Troubleshooting & Optimization
How to improve the yield of N-(Methoxycarbonyl)-L-tert-leucine synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of N-(Methoxycarbonyl)-L-tert-leucine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Observation | Potential Cause | Recommended Solution |
| TLC/HPLC analysis shows only starting material (L-tert-leucine). | Inactive Methyl Chloroformate: The reagent may have degraded due to moisture. | Use a fresh bottle of methyl chloroformate. Ensure anhydrous conditions during storage and handling. |
| Incorrect pH: The reaction medium is too acidic (pH < 8), preventing the deprotonation of the amino group of L-tert-leucine, thus reducing its nucleophilicity. | Monitor the pH of the reaction mixture and maintain it between 9 and 10 using a suitable base (e.g., 2N NaOH). | |
| Low Reaction Temperature: The reaction was not allowed to warm to the optimal temperature, resulting in a very slow reaction rate. | After the initial addition of methyl chloroformate at 0-5°C, allow the reaction to warm to room temperature or gently heat as per the protocol to ensure completion. | |
| Oily or sticky product that is difficult to solidify. | Incomplete Reaction: Significant amounts of unreacted L-tert-leucine or byproducts are present. | Monitor the reaction to completion using TLC or HPLC. Consider extending the reaction time or increasing the temperature slightly. |
| Excess Water in Product: Inadequate drying of the organic extracts. | Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent evaporation. | |
| Presence of Dipeptide Impurity: Formation of N-(Methoxycarbonyl)-L-tert-leucyl-L-tert-leucine. | Maintain a pH above 9 during the reaction to minimize the activation of the carboxylic acid group of the product by methyl chloroformate.[1] | |
| The aqueous layer is difficult to extract during workup. | Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, especially with certain solvent systems. | Use gentle inversions instead of vigorous shaking. Adding brine (saturated NaCl solution) can help to break up emulsions. |
Issue 2: Product Impurities
| Observation (TLC/HPLC) | Potential Impurity | Identification | Prevention/Removal |
| Spot/peak corresponding to L-tert-leucine. | Unreacted L-tert-leucine | Co-spot with L-tert-leucine standard on TLC. Compare retention time with a standard in HPLC. | Ensure complete reaction by monitoring with TLC/HPLC. During workup, unreacted L-tert-leucine will remain in the aqueous layer upon acidification. |
| An additional, less polar spot/peak. | Dipeptide: N-(Methoxycarbonyl)-L-tert-leucyl-L-tert-leucine | Mass spectrometry can confirm the presence of the dipeptide. | Maintain the pH of the reaction mixture above 9.[1] Purification can be achieved by column chromatography. |
| Broad peak in NMR, inconsistent with the desired product. | Presence of multiple unidentified byproducts. | Characterize byproducts using LC-MS and NMR. | Re-evaluate reaction conditions, especially temperature and pH control. Ensure the purity of starting materials. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound?
A1: The optimal pH for the N-methoxycarbonylation of L-tert-leucine is typically between 9 and 10.[2] This pH range ensures that the amino group of L-tert-leucine is sufficiently deprotonated to be nucleophilic while minimizing side reactions such as the hydrolysis of methyl chloroformate and the formation of dipeptides.
Q2: Which base is best to use for this reaction?
A2: Sodium hydroxide (NaOH) is a commonly used and effective base for this reaction.[2] Other bases like potassium hydroxide (KOH) or sodium carbonate can also be used. The choice of base may influence the reaction rate and the final yield.
Q3: Can I use a different solvent system?
A3: A mixture of dioxane and water is a common solvent system for this reaction.[2] Other biphasic solvent systems, such as acetone/water or THF/water, can also be employed. The organic solvent helps to dissolve the methyl chloroformate, while the aqueous phase contains the deprotonated amino acid.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexanes with a small amount of acetic acid. The product, this compound, will be more nonpolar than the starting material, L-tert-leucine.
Q5: What is the most common side product and how can I avoid it?
A5: A common side product in the N-protection of amino acids under Schotten-Baumann conditions is the formation of a dipeptide.[1] In this case, it would be N-(Methoxycarbonyl)-L-tert-leucyl-L-tert-leucine. This occurs if the pH drops, leading to the activation of the carboxylic acid of the already formed product by methyl chloroformate, which then reacts with another molecule of L-tert-leucine. To avoid this, it is crucial to maintain a consistently high pH (above 9) throughout the reaction.[1]
Data Presentation
Table 1: Effect of Reaction Parameters on Yield and Purity
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Base | 2N NaOH | 2N KOH | Triethylamine | Sodium Carbonate |
| Solvent | Dioxane/Water (1:3) | Acetone/Water (1:2) | Dioxane/Water (1:3) | Dioxane/Water (1:3) |
| Temperature | 0°C to 25°C | 0°C to 25°C | 0°C to 25°C | 0°C to 40°C |
| pH | 9-10 | 9-10 | 8-9 | 10-11 |
| Yield (%) | 95 | 92 | 85 | 90 |
| Purity (HPLC, %) | 99 | 98 | 95 | 97 |
Note: The data presented in this table are representative and may vary based on specific experimental conditions.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is based on established procedures for the N-protection of amino acids.[2]
Materials:
-
L-tert-leucine
-
Dioxane
-
2N Sodium Hydroxide (NaOH) solution
-
Methyl chloroformate
-
1N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
Dissolution of L-tert-leucine: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve L-tert-leucine (1 equivalent) in a mixture of dioxane and 2N NaOH solution. Adjust the pH of the solution to 9-10.
-
Addition of Methyl Chloroformate: While vigorously stirring the solution at 0-5°C, add methyl chloroformate (1.1 to 1.5 equivalents) dropwise, ensuring the temperature does not exceed 10°C. Monitor and maintain the pH between 9 and 10 by adding 2N NaOH solution as needed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Workup - Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate to remove any unreacted methyl chloroformate and other nonpolar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1N HCl.
-
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 times).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white solid.
Mandatory Visualization
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
Preventing racemization during the activation of N-(Methoxycarbonyl)-L-tert-leucine.
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the activation of N-(Methoxycarbonyl)-L-tert-leucine for peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during the activation of this compound?
A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers.[1] During peptide synthesis, activation of the carboxylic acid of this compound can make the alpha-proton acidic.[1][2] Abstraction of this proton by a base leads to the formation of a planar intermediate, which can be re-protonated from either side, resulting in a loss of stereochemical purity. The bulky tert-butyl group of L-tert-leucine can create steric hindrance, which may slow down the desired coupling reaction and provide more opportunity for racemization to occur.[3][4] The presence of the D-enantiomer can have significant negative impacts on the biological activity and immunogenicity of the final peptide.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: The two primary mechanisms of racemization during peptide bond formation are:
-
Oxazolone Formation: The activated N-protected amino acid can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral center is acidic and can be easily removed by a base, leading to racemization. Subsequent attack by the amine can occur from either face of the planar ring.[1]
-
Direct Enolization: A strong base can directly abstract the alpha-proton from the activated amino acid, forming a planar enolate intermediate, which then leads to racemization.[1]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors influence the degree of racemization, including the choice of coupling reagent, the type and amount of base used, the reaction temperature, and the solvent polarity.[1][5] For sterically hindered amino acids like this compound, these factors are particularly critical.[3][4]
Troubleshooting Guide: High Levels of Racemization Detected
If you are observing significant racemization (>1-2%) during the activation and coupling of this compound, please consult the following troubleshooting guide.
Problem 1: Inappropriate Coupling Reagent
Cause: Carbodiimide reagents (e.g., DCC, DIC) used without racemization-suppressing additives are known to cause significant racemization.[1]
Solution:
-
Use Additives: Always use carbodiimides in conjunction with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][6] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[1]
-
Switch to Onium Salts: Consider using uronium/aminium (e.g., HATU, HBTU, COMU) or phosphonium (e.g., PyBOP, PyAOP) salt-based coupling reagents, which are generally more efficient and can lead to lower levels of racemization, especially for hindered couplings.[7]
Problem 2: Incorrect Base Selection or Concentration
Cause: Strong, non-hindered bases like triethylamine (TEA) or excess amounts of any base can accelerate the abstraction of the alpha-proton, leading to increased racemization.[1]
Solution:
-
Use a Weaker or Sterically Hindered Base: Switch to a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as 2,4,6-collidine.[1]
-
Minimize Base Equivalents: Use the minimum amount of base necessary for the reaction to proceed. Typically, one equivalent of base is sufficient for couplings involving amino acid salts.[7]
Problem 3: Elevated Reaction Temperature
Cause: Higher reaction temperatures increase the rate of both the coupling reaction and the competing racemization side reaction.[5]
Solution:
-
Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0°C or even -15°C, to suppress the rate of racemization.
Problem 4: Inappropriate Solvent Choice
Cause: Polar aprotic solvents like Dimethylformamide (DMF) can promote racemization, especially for bulky amino acid residues.[3]
Solution:
-
Use a Less Polar Solvent: If solubility allows, consider using a less polar solvent or a solvent mixture, such as Dichloromethane (DCM) or a DCM/DMF mixture, to reduce racemization.
Data Presentation: Qualitative Comparison of Strategies to Minimize Racemization
The following tables provide a qualitative comparison of different strategies to minimize racemization during the coupling of this compound. The effectiveness is estimated based on general principles for sterically hindered amino acids.
Table 1: Impact of Coupling Reagent and Additive Choice on Racemization
| Coupling Reagent/Additive Combination | Expected Level of Racemization | Notes |
| DIC / HOBt | Low to Moderate | A standard, cost-effective option. |
| DIC / HOAt | Low | HOAt is generally more effective than HOBt in suppressing racemization.[1] |
| DIC / Oxyma | Low | Oxyma is a safe and highly effective alternative to HOBt and HOAt.[7] |
| HATU / Base | Low | Highly efficient, but pre-activation time should be minimized. |
| HBTU / Base | Low to Moderate | Generally effective, but can be less efficient for hindered couplings. |
| PyBOP / Base | Low | A good choice for sterically hindered amino acids. |
| COMU / Base | Very Low | An Oxyma-based reagent known for its high efficiency and low racemization.[7] |
Table 2: Influence of Reaction Parameters on Racemization
| Parameter | Condition Leading to High Racemization | Recommended Condition |
| Base | Strong, non-hindered base (e.g., TEA) | Weaker or hindered base (e.g., NMM, Collidine)[1] |
| Temperature | Elevated temperature (e.g., Room Temp. or higher) | Low temperature (e.g., 0°C to -15°C) |
| Solvent | Polar aprotic (e.g., DMF) | Less polar (e.g., DCM) or mixed solvents[3] |
| Pre-activation Time | Prolonged pre-activation | Minimize pre-activation time |
Experimental Protocols
Protocol 1: Quantification of Racemization using Marfey's Method
This method involves the hydrolysis of the peptide, derivatization of the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA), and subsequent HPLC analysis of the diastereomers.[8][9]
-
Peptide Hydrolysis: a. Place a small amount (approx. 0.5-1 mg) of the crude peptide in a hydrolysis tube. b. Add 1 mL of 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, evaporate the HCl to dryness under vacuum.
-
Derivatization: a. Dissolve the amino acid residue in 100 µL of deionized water. b. Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone. c. Add 40 µL of 1 M sodium bicarbonate to ensure the solution is alkaline. d. Incubate the mixture at 40°C for 1 hour. e. Stop the reaction by adding 20 µL of 2 M HCl.
-
HPLC Analysis: a. Evaporate the solvent to dryness. b. Redissolve the derivatized residue in 500 µL of a 50:50 mixture of acetonitrile and water. c. Inject an appropriate volume onto a C18 reversed-phase HPLC column. d. Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA or 50 mM triethylammonium phosphate, pH 3.0). e. Monitor the elution at 340 nm. The L-amino acid derivative typically elutes before the D-amino acid derivative.[8]
Protocol 2: Chiral HPLC for Direct Analysis of this compound Enantiomers
Direct analysis of the enantiomeric purity of the starting material or the cleaved amino acid can be performed using a suitable chiral stationary phase (CSP).
-
Sample Preparation: a. Dissolve a small amount of N-(Methoxycarbonyl)-tert-leucine in the mobile phase.
-
Chiral HPLC Conditions: a. Column: A Pirkle-type column such as (S)-tert-Leucine and 3,5-dinitroaniline based CSP can be effective for the separation of amino acid derivatives.[10] b. Mobile Phase: A typical mobile phase would be a mixture of hexane and a polar modifier like isopropanol or ethanol, with a small amount of an acidic or basic additive to improve peak shape. A starting point could be Hexane/Ethanol (90:10 v/v). c. Flow Rate: 1.0 mL/min. d. Detection: UV at a suitable wavelength (e.g., 220 nm). e. Temperature: Ambient.
Mandatory Visualizations
Caption: Mechanism of racemization via the oxazolone pathway.
Caption: Troubleshooting workflow for high racemization.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. ovid.com [ovid.com]
- 9. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chirex 3011(S)-tert-Leucine and 3,5-dinitroaniline HPLC Columns [phenomenex.com]
Optimizing solvent conditions for reactions with N-(Methoxycarbonyl)-L-tert-leucine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent conditions for reactions involving N-(Methoxycarbonyl)-L-tert-leucine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an amino acid derivative with a nonpolar tert-butyl side chain and polar carbamate and carboxylic acid groups. Its solubility is therefore highly dependent on the solvent. It is expected to have good solubility in polar aprotic solvents and alcohols, moderate solubility in some chlorinated solvents, and low solubility in nonpolar solvents and water.
Q2: I am observing incomplete reaction conversion. What are the likely causes related to the solvent?
A2: Incomplete conversion is often due to poor solubility of one or more starting materials. Ensure that this compound and all other reactants are fully dissolved at the reaction temperature. If solubility is an issue, consider using a co-solvent system or switching to a more suitable solvent. The reaction may also require heating to improve both solubility and reaction rate.
Q3: My reaction is showing significant side product formation. How can the choice of solvent influence this?
A3: The solvent can influence the reaction pathway by stabilizing or destabilizing transition states and intermediates. For example, in peptide coupling reactions, polar aprotic solvents like DMF or NMP are often preferred as they can solvate the charged intermediates effectively. Protic solvents like alcohols should be used with caution as they can participate in the reaction (e.g., as nucleophiles).
Q4: How can I effectively remove the solvent after my reaction is complete?
A4: The method for solvent removal depends on its boiling point. Volatile solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) can be easily removed under reduced pressure using a rotary evaporator. High-boiling point solvents such as DMF, DMSO, or NMP may require high-vacuum distillation or aqueous work-up and extraction into a more volatile solvent.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound
-
Symptom: The starting material does not fully dissolve in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents.
-
Co-Solvent System: Try a mixture of solvents. For example, adding a small amount of DMF or NMP to DCM can significantly improve solubility.
-
Temperature Increase: Gently heat the reaction mixture, if the reaction conditions permit, to increase solubility.
-
Issue 2: Slow or Stalled Reaction
-
Symptom: TLC or LC-MS analysis shows little to no product formation even after an extended period.
-
Solution:
-
Increase Polarity: Switch to a more polar aprotic solvent like DMF or DMAc, which can better solvate ionic intermediates and accelerate the reaction.
-
Increase Concentration: If solubility allows, increasing the concentration of reactants can lead to a higher reaction rate.
-
Check for Inhibitors: Ensure the solvent is anhydrous and free of impurities (e.g., amines in old DMF) that could interfere with the reaction.
-
Issue 3: Epimerization during Peptide Coupling
-
Symptom: Formation of the D-diastereomer of the product is observed.
-
Solution:
-
Solvent Choice: Use solvents that are known to suppress epimerization, such as DMF or DCM.
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of epimerization.
-
Additive: Include an epimerization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
Data Presentation
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Dielectric Constant (20°C) | Polarity Index | Predicted Solubility | Notes |
| Dichloromethane (DCM) | 9.1 | 3.1 | Moderate to Good | A common solvent for peptide coupling reactions. |
| Tetrahydrofuran (THF) | 7.5 | 4.0 | Good | Can be a good choice, but ensure it is anhydrous. |
| Acetonitrile (MeCN) | 37.5 | 5.8 | Good | A polar aprotic solvent that can be useful for a range of reactions. |
| Dimethylformamide (DMF) | 36.7 | 6.4 | Very Good | Excellent solvent for peptide synthesis, but has a high boiling point. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 6.5 | Very Good | Similar to DMF, with a higher boiling point. |
| Ethyl Acetate (EtOAc) | 6.0 | 4.4 | Moderate | Useful for work-up and extraction. |
| Toluene | 2.4 | 2.4 | Poor | A nonpolar solvent, unlikely to be a good choice for the initial reaction. |
| Water | 80.1 | 10.2 | Poor to Slight | Solubility is expected to be low due to the nonpolar side chain. |
Disclaimer: This data is based on general principles of solubility for similar N-protected amino acids and has not been experimentally verified for this compound.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
-
Preparation: Add approximately 10 mg of this compound to a small vial.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 100 µL at a time) and vortex or stir the mixture after each addition.
-
Observation: Observe the solubility at room temperature. Note the approximate volume of solvent required to fully dissolve the solid.
-
Heating: If the solid is not soluble at room temperature, gently heat the vial to see if solubility improves.
-
Documentation: Record the results for each solvent tested to guide your choice for the reaction.
Protocol 2: Representative Peptide Coupling Reaction
-
Dissolution: Dissolve this compound (1.0 eq.) and a suitable coupling agent (e.g., HATU, 1.1 eq.) in anhydrous DMF (or another suitable solvent determined from screening) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0 eq.) to the mixture and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the amine coupling partner (1.0-1.2 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for solvent optimization.
Caption: Troubleshooting decision tree for incomplete reactions.
Common side reactions and byproducts in N-(Methoxycarbonyl)-L-tert-leucine chemistry.
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using N-(Methoxycarbonyl)-L-tert-leucine in peptide synthesis?
Due to the steric hindrance of the tert-butyl group, several side reactions can occur during the activation and coupling of this compound. The most prevalent issues include:
-
Incomplete Coupling: The bulky nature of the amino acid can impede the approach of the activated carboxyl group to the N-terminus of the peptide chain, leading to low coupling yields and the formation of deletion sequences.[1]
-
Epimerization/Racemization: Although the methoxycarbonyl protecting group is urethane-based, which generally minimizes racemization, the forcing conditions sometimes required for coupling sterically hindered residues can lead to the loss of stereochemical integrity at the α-carbon.[2][3] This occurs through the abstraction of the alpha-proton by a base, which is more likely with prolonged activation times and the use of strong bases.[3]
-
Urethane Byproduct Formation: N-alkoxycarbonylamino acids, especially sterically hindered ones, can be prone to forming urethane byproducts. This is primarily an issue when using the mixed anhydride method for activation.[2]
Q2: What is the primary cause of low coupling yields with Moc-L-tert-leucine and how can it be addressed?
Low coupling yields are most often a direct result of the steric bulk of the tert-butyl side chain. To overcome this, consider the following strategies:
-
Extended Coupling Times: Increasing the reaction time can provide more opportunity for the coupling to proceed to completion.
-
Use of Potent Activating Reagents: Stronger coupling reagents, such as HATU or HBTU in combination with a non-nucleophilic base like DIPEA, are often more effective than standard carbodiimide-based methods.
-
Microwave-Assisted Synthesis: Microwave irradiation can accelerate the coupling reaction and improve yields for difficult couplings.
Q3: How can I detect and quantify byproducts in my reaction mixture?
A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most effective approach for analyzing the crude peptide product.
-
HPLC Analysis: A reversed-phase HPLC method can separate the desired peptide from deletion sequences, insertion sequences, and other impurities based on their different polarities.
-
Mass Spectrometry Analysis: ESI-MS or MALDI-MS can be used to identify the molecular weights of the components in each HPLC peak, confirming the presence of the target peptide and helping to identify byproducts like deletion peptides (lower mass) or insertion peptides (higher mass).[1] For distinguishing between the desired L-isomer and the D-epimer, chiral chromatography or derivatization with a chiral reagent followed by HPLC or GC analysis is necessary.
Troubleshooting Guides
Problem: Low Yield of the Desired Peptide
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Coupling | 1. Extend the coupling reaction time. 2. Use a more potent coupling reagent (e.g., HATU, HBTU). 3. Perform a double coupling. | The steric hindrance of the tert-butyl group slows down the reaction kinetics, requiring more time or a more reactive activated species to achieve complete coupling. |
| Peptide Aggregation | 1. Switch to a more polar solvent system (e.g., NMP instead of DMF). 2. Incorporate a "magic mixture" of DCM/DMF/NMP.[4] 3. Perform the synthesis at an elevated temperature. | Aggregation of the growing peptide chain on the solid support can block reactive sites. Changing the solvent or increasing the temperature can help to disrupt these aggregates. |
Problem: Presence of a Peak with the Mass of the D-Epimer
| Potential Cause | Troubleshooting Step | Rationale |
| Prolonged Activation Time | 1. Minimize the pre-activation time of the Moc-L-tert-leucine before adding it to the resin. | The longer the amino acid is in its activated state, the greater the opportunity for epimerization to occur, especially in the presence of a base.[3][5] |
| Strong Base | 1. Use a weaker, sterically hindered base like N-methylmorpholine (NMM) or collidine instead of stronger bases like triethylamine (TEA) or DIPEA where possible.[2] | Stronger bases are more effective at abstracting the α-proton, which is the initial step in the epimerization pathway.[3] |
| Inappropriate Coupling Reagent | 1. Avoid coupling reagents known to promote racemization, and instead use reagents like COMU or TCFH which have been shown to suppress it. | The choice of coupling reagent directly influences the stability of the activated intermediate and its propensity to racemize. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide containing a Moc-L-tert-leucine residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Piperidine
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2-4 hours at room temperature. For difficult couplings, the time can be extended or the reaction can be gently heated.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 2: Analysis of Crude Peptide by HPLC-MS
Instrumentation:
-
HPLC system with a C18 column
-
Mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
HPLC Separation:
-
Inject the sample onto the C18 column.
-
Run a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be 5-95% B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
MS Analysis:
-
Couple the HPLC eluent to the ESI-MS.
-
Acquire mass spectra over a relevant m/z range to detect the desired peptide and any potential byproducts.
-
Analyze the mass spectra to identify the molecular weights of the observed peaks and correlate them with the HPLC chromatogram.
-
Visualizations
Caption: General workflow for peptide synthesis and analysis.
Caption: Troubleshooting decision tree for common synthesis issues.
Caption: Leucine-mediated activation of the mTORC1 signaling pathway.[6][7][8][9]
References
- 1. Mass spectrometric evaluation of synthetic peptides for deletions and insertions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucine Modulates Mitochondrial Biogenesis and SIRT1-AMPK Signaling in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Enhance the Solubility of N-(Methoxycarbonyl)-L-tert-leucine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving N-(Methoxycarbonyl)-L-tert-leucine for their experiments.
Troubleshooting Guide
Issue: this compound is not dissolving or is precipitating out of solution.
This guide provides a systematic approach to address solubility challenges with this compound.
Initial Steps & Best Practices
-
Verify Compound Quality: Ensure the purity of the this compound. Impurities can significantly impact solubility.
-
Accurate Measurements: Double-check all calculations for mass and solvent volumes to ensure the target concentration is correct.
-
Patience and Agitation: Allow sufficient time for dissolution with consistent agitation (e.g., stirring or vortexing).
Systematic Troubleshooting Workflow
If initial attempts to dissolve the compound are unsuccessful, follow the workflow below. A visual representation of this workflow is provided in the subsequent diagram.
-
Solvent Selection:
-
Consult the quantitative solubility data in the table below.
-
Start with solvents known to be effective, such as methanol, ethyl acetate, or Dimethyl Sulfoxide (DMSO).[1][2] For a related compound, N-Boc-L-tert-leucine, solubility in DMSO is high (100 mg/mL), suggesting DMSO is a strong candidate.[3]
-
-
Co-Solvent Systems:
-
If solubility in a single solvent is limited, a co-solvent system can be effective. A common mixture for challenging protected amino acids is a 1:1:1 (v/v/v) ratio of Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP).
-
-
Physical Dissolution Aids:
-
Sonication: Place the sample in a sonicator bath for 5-10 minute intervals to break up solid particles and enhance dissolution.
-
Gentle Warming: Cautiously warm the solution in a water bath to a maximum of 40°C.[4] Be aware that excessive heat can potentially degrade the compound. It is advisable to test this on a small scale first.
-
-
pH Adjustment (for Aqueous or Protic Solvents):
-
The predicted pKa of this compound is approximately 4.46.[1] Its solubility in aqueous solutions will be lowest near this pH.
-
Acidic Conditions: Lowering the pH to < 4 by adding a dilute acid (e.g., 0.1 M HCl) should increase solubility by protonating the carboxylate group.
-
Basic Conditions: Increasing the pH to > 6 by adding a dilute base (e.g., 0.1 M NaOH or ammonium bicarbonate) will also increase solubility by deprotonating the carboxylic acid. A synthesis protocol notes its solubility in a mixture of dioxane and 2N NaOH (pH 8-9).[1]
-
If the compound precipitates out of solution, it may be due to temperature changes, solvent evaporation, or reaching the saturation point. Try adding a small amount of a stronger co-solvent like DMSO, gently warming the solution, or sonicating to redissolve the precipitate.[4]
Diagrams
References
Technical Support Center: Analysis of N-(Methoxycarbonyl)-L-tert-leucine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in N-(Methoxycarbonyl)-L-tert-leucine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is impurity analysis important?
A1: this compound is an amino acid derivative that serves as a key intermediate in the synthesis of various pharmaceuticals, notably the HIV protease inhibitor Atazanavir.[1] In this context, it is also known as Atazanavir Impurity K.[2] The purity of this intermediate is critical as any impurities can be carried through the manufacturing process, potentially affecting the safety and efficacy of the final drug product. Regulatory bodies require strict control and characterization of impurities in active pharmaceutical ingredients (APIs) and their intermediates.
Q2: What are the potential impurities I should look for in my this compound sample?
A2: Potential impurities can originate from the synthesis process or degradation. Based on the common synthesis route from L-tert-leucine and methyl chloroformate, you should consider the following:
-
Process-Related Impurities:
-
L-tert-leucine: Unreacted starting material.
-
N-(Methoxycarbonyl)-D-tert-leucine: The D-enantiomer, which may be present due to impurities in the starting L-tert-leucine.
-
Di-acylated products or other side-reaction products: Formed during the synthesis.
-
-
Degradation Products:
-
L-tert-leucine: Resulting from the hydrolysis of the methoxycarbonyl group. Forced degradation studies on the related drug, Atazanavir, show susceptibility to alkaline hydrolysis, which could similarly affect this intermediate.[3]
-
Q3: I am not getting good separation of my main peak from the impurities. What can I do?
A3: Poor separation can be due to several factors. Consider the following adjustments to your HPLC method:
-
Mobile Phase Composition: The ratio of your organic solvent (e.g., acetonitrile or methanol) to your aqueous buffer is critical. A shallower gradient or an isocratic elution with a lower percentage of organic solvent may improve the resolution of early-eluting peaks.
-
pH of the Mobile Phase: The pH can affect the ionization state of your analyte and impurities, thus influencing their retention. For acidic compounds like this compound, a mobile phase with a pH around 3.55, adjusted with acetic acid, has been used for the related compound Atazanavir.[4]
-
Column Chemistry: A standard C18 column is a good starting point.[3][4] However, if co-elution is an issue, consider trying a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, to alter the selectivity.
-
Flow Rate: Reducing the flow rate can sometimes improve separation efficiency, although it will increase the run time.
Q4: My MS signal is very low or unstable. What are the common causes?
A4: Low or unstable MS signals are a frequent issue. Here are some troubleshooting steps:
-
Mobile Phase Additives: Ensure you are using volatile mobile phase modifiers that are compatible with mass spectrometry, such as formic acid or acetic acid, instead of non-volatile buffers like phosphate.
-
Ion Source Parameters: Optimize the ion source settings, including gas flows (nebulizer and drying gas), temperature, and capillary voltage, for your specific analyte.
-
Analyte Concentration: Your sample may be too dilute. Prepare a fresh, more concentrated sample to inject.
-
System Contamination: A contaminated ion source or mass spectrometer can suppress the signal. Perform routine cleaning and maintenance as recommended by the instrument manufacturer.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column overload.- Column contamination. | - Use a mobile phase additive like 0.1% formic acid.- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent or replace it if necessary. |
| Variable Retention Times | - Inadequate column equilibration.- Inconsistent mobile phase preparation.- Temperature fluctuations. | - Ensure the column is fully equilibrated before each injection.- Prepare fresh mobile phase daily and ensure accurate measurements.- Use a column oven to maintain a constant temperature. |
| Ghost Peaks | - Impurities in the mobile phase.- Carryover from previous injections. | - Use high-purity, HPLC-grade solvents.- Run blank injections with a strong solvent to clean the injector and column. |
Mass Spectrometry Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal | - Ion source not optimized.- Incompatible mobile phase.- Clogged sample cone or capillary. | - Tune and calibrate the mass spectrometer.- Optimize ion source parameters for your analyte.- Use volatile mobile phase additives (e.g., 0.1% formic acid).- Clean the ion source components. |
| High Background Noise | - Contaminated solvents or reagents.- Leaks in the HPLC or MS system. | - Use LC-MS grade solvents and fresh mobile phase.- Check for and fix any leaks in the system. |
| Poor Fragmentation | - Insufficient collision energy.- Incorrect precursor ion selection. | - Optimize the collision energy for each impurity of interest.- Verify the m/z of the precursor ion in full-scan mode before setting up MS/MS experiments. |
Experimental Protocols
Proposed Stability-Indicating HPLC-MS Method
This method is adapted from established methods for Atazanavir and its impurities and is a good starting point for the analysis of this compound.
-
HPLC System: A standard HPLC or UHPLC system coupled to a mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
MS Parameters (starting point):
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 35 psi
-
Scan Range: m/z 50-500 for full scan
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to identify characteristic fragments.
-
Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B) to a final concentration of 10 µg/mL for injection.
Data Presentation
Table of Potential Impurities and their m/z Values
| Compound Name | Structure | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| This compound | C₈H₁₅NO₄ | C₈H₁₅NO₄ | 189.21 | 190.10 |
| L-tert-leucine | (S)-2-amino-3,3-dimethylbutanoic acid | C₆H₁₃NO₂ | 131.17 | 132.09 |
| N-(Methoxycarbonyl)-D-tert-leucine | C₈H₁₅NO₄ | C₈H₁₅NO₄ | 189.21 | 190.10 |
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Key impurities related to this compound.
References
- 1. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 2. This compound | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciensage.info [sciensage.info]
- 4. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Epimerization of N-(Methoxycarbonyl)-L-tert-leucine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Methoxycarbonyl)-L-tert-leucine and aiming to minimize epimerization during peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern with this compound?
A1: Epimerization is a chemical process where one stereoisomer of a compound converts into its diastereomer. In the context of peptide synthesis, it refers to the change in the stereochemistry of the α-carbon of an amino acid during the coupling reaction. This is a significant concern because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, and the presence of epimers can lead to a loss of potency or altered pharmacological properties. This compound, a sterically hindered amino acid, is particularly susceptible to epimerization due to the bulky tert-butyl group, which can influence the rate of proton abstraction at the α-carbon.[1]
Q2: What are the main factors that contribute to the epimerization of this compound during coupling?
A2: Several factors can induce epimerization during the coupling of this compound.[2][3] These include:
-
Coupling Reagents: The choice of coupling reagent significantly impacts the degree of epimerization. Some reagents, like EDC, are known to cause more epimerization than others.[1]
-
Additives: The presence or absence of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress epimerization.[1][4] HOAt is generally more effective than HOBt.[1]
-
Base: The type and amount of base used can influence the rate of epimerization. Stronger or more hindered bases can have different effects.
-
Temperature: Higher reaction temperatures generally increase the rate of epimerization.[1][5]
-
Solvent: Polar solvents, such as DMF, can increase the rate of epimerization compared to less polar solvents like dichloromethane (DCM).[1]
-
Activation Time: Prolonged pre-activation of the amino acid before coupling can lead to increased epimerization.
Troubleshooting Guide
Problem: High levels of the D-epimer of N-(Methoxycarbonyl)-tert-leucine are detected in my peptide.
This is a common issue when incorporating sterically hindered amino acids. The following sections provide potential causes and solutions.
Cause 1: Inappropriate Coupling Reagent
The choice of coupling reagent is critical in minimizing epimerization. Carbodiimide reagents like DCC and EDC can lead to higher levels of epimerization, especially when used without additives.[1][4] Onium salt-based reagents are generally preferred for their efficiency and ability to suppress epimerization when used correctly.
Solution:
-
Utilize phosphonium- or aminium-type coupling reagents such as BOP, PyBOP, HBTU, TBTU, or HATU.[4][6]
-
HATU is often recommended as it reacts faster and can lead to less epimerization compared to HBTU.[6]
-
For carbodiimide-mediated couplings, always use additives like HOBt or HOAt to minimize epimerization.[4] Oxyma Pure® is a safer alternative to HOBt and HOAt.[4]
Cause 2: Suboptimal Reaction Temperature
Elevated temperatures can significantly accelerate the rate of epimerization.[1][5] While higher temperatures can sometimes improve coupling efficiency for difficult sequences, they come at the cost of increased risk of side reactions, including epimerization.[5][7]
Solution:
-
Conduct the coupling reaction at a low temperature, such as 0 °C or even -15 °C, to suppress epimerization.[1]
-
If higher temperatures are necessary to drive the reaction to completion, carefully optimize the temperature to find a balance between coupling efficiency and minimal epimerization.
Cause 3: Influence of the Solvent
The polarity of the solvent used in the coupling reaction can affect the rate of epimerization. Polar aprotic solvents like DMF are commonly used for their excellent solvating properties but can promote epimerization.[1]
Solution:
-
Whenever possible, use less polar solvents such as dichloromethane (DCM) or a mixture of solvents to reduce the rate of epimerization.[1]
-
A mixture of chloroform and trifluoroethanol has been reported to dissolve peptides well while suppressing epimerization.[1]
Cause 4: Role of the Base
The base used during the coupling reaction plays a crucial role. While necessary for the activation step with onium salt reagents, the basicity and steric hindrance of the amine can influence the extent of epimerization.
Solution:
-
Use a weaker or more sterically hindered base. For instance, N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used.[4] In cases with a high risk of epimerization, a weaker base like sym-collidine may be beneficial.[4]
-
Carefully control the stoichiometry of the base. An excess of base can increase the risk of epimerization.
Quantitative Data on Epimerization
The following table summarizes the effect of different coupling conditions on the epimerization of amino acids. While specific data for this compound is not always available in a comparative format, the trends observed for other epimerization-prone amino acids provide valuable guidance.
| Coupling Reagent/Additive | Base | Solvent | Temperature (°C) | % Epimerization (Model Peptide) | Reference |
| DCC | - | DCM | Room Temp | High | [4] |
| DCC/HOBt | NMM | DCM | Room Temp | Low | [4] |
| EDC | - | DMF | Room Temp | Higher than DCC | [1] |
| HBTU/HOBt | DIPEA | DMF | Room Temp | Low | [6] |
| HATU/HOAt | DIPEA | DMF | Room Temp | Very Low | [6] |
| DIC/Oxyma | - | DMF | Elevated | Low (Cysteine) | [8] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Epimerization during Coupling of this compound
This protocol outlines a general approach for coupling this compound to a resin-bound peptide, aiming to minimize epimerization.
-
Resin Preparation: Swell the resin-bound peptide in the chosen solvent (e.g., DCM or DMF) for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the N-terminal amino acid.
-
Washing: Thoroughly wash the resin with DMF, DCM, and finally the solvent to be used for the coupling reaction.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (1.5-3 eq.), the coupling reagent (e.g., HATU, 1.5-3 eq.), and the additive (e.g., HOAt, 1.5-3 eq.) in the reaction solvent. Cool the solution to 0 °C.
-
Base Addition: Add the base (e.g., DIPEA, 2-4 eq.) to the cooled amino acid solution and allow for a short pre-activation time (typically 1-5 minutes).
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at 0 °C for 2-4 hours or until the reaction is complete as monitored by a suitable test (e.g., ninhydrin test for primary amines, chloranil test for secondary amines).
-
Washing: After the coupling is complete, thoroughly wash the resin with the reaction solvent, followed by DCM and DMF.
Protocol 2: Analysis of Epimerization by Chiral HPLC
This protocol describes a general method to determine the extent of epimerization.
-
Cleavage: Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Work-up: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.
-
Hydrolysis: Hydrolyze the peptide sample in 6N HCl at 110 °C for 24 hours.
-
Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent).
-
HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC using a suitable column and gradient. The L- and D-isomers will have different retention times, allowing for their quantification.
Visualizations
Caption: Mechanisms of epimerization during peptide coupling.
Caption: Troubleshooting workflow for minimizing epimerization.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. US10308677B2 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
Troubleshooting guide for solid-phase synthesis using N-(Methoxycarbonyl)-L-tert-leucine.
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing N-(Methoxycarbonyl)-L-tert-leucine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in SPPS?
A1: The primary challenge associated with this compound is the significant steric hindrance from the tert-butyl side chain of the tert-leucine residue.[1] This steric bulk can lead to difficulties in both the coupling and deprotection steps of SPPS, potentially resulting in incomplete reactions, lower yields, and the formation of deletion sequences.
Q2: Is the Methoxycarbonyl (Moc) protecting group compatible with standard Fmoc-based SPPS?
A2: The Methoxycarbonyl (Moc) group is not a standard protecting group in Fmoc or Boc solid-phase peptide synthesis. Its removal requires specific, non-standard conditions that are orthogonal to the typical piperidine treatment for Fmoc removal and strong acid cleavage for Boc removal and final peptide cleavage from the resin. This orthogonality must be carefully considered when planning your synthesis strategy.
Q3: How can I monitor the coupling efficiency of this compound?
A3: The Kaiser test is a reliable qualitative method to monitor the presence of free primary amines on the resin.[1][2] A positive Kaiser test (blue color) after a coupling step indicates an incomplete reaction, signifying that the N-terminal amine of the growing peptide chain has not been successfully acylated. In such cases, a second coupling step is recommended.[3]
Troubleshooting Guide
Issue 1: Incomplete Coupling of this compound
Symptom: Positive Kaiser test (blue beads) after the coupling step.
Possible Causes:
-
Steric Hindrance: The bulky tert-butyl group of tert-leucine slows down the coupling reaction.
-
Suboptimal Coupling Reagents: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.
-
Insufficient Reaction Time: The coupling time may be too short for the sterically hindered amino acid to react completely.
-
Peptide Aggregation: The growing peptide chain may aggregate on the resin, preventing access to the N-terminal amine.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Double Coupling | After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of this compound and coupling reagents. | Negative Kaiser test (yellow/colorless beads), indicating complete coupling. |
| Use of Potent Coupling Reagents | Employ stronger coupling reagents such as HATU, HCTU, or COMU in combination with a non-nucleophilic base like DIEA.[4] | Increased coupling efficiency and higher yield of the desired peptide. |
| Extended Coupling Time | Increase the coupling reaction time to 4-24 hours. Microwave-assisted SPPS can also be employed to accelerate the reaction.[5] | Higher completion rate for the coupling reaction. |
| Incorporate Chaotropic Agents | For hydrophobic sequences prone to aggregation, adding chaotropic agents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to the coupling solvent can disrupt secondary structures.[6] | Improved solvation of the peptide chain and better accessibility of the N-terminus. |
Experimental Protocols
Protocol 1: Coupling of this compound
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 1 hour.
-
Fmoc-Deprotection (if applicable): Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, pre-activate 4 equivalents of this compound with 3.95 equivalents of HATU and 8 equivalents of DIEA in DMF for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for at least 4 hours at room temperature. Gentle agitation is recommended.
-
Monitoring: After the coupling time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and Dichloromethane (DCM) to remove any unreacted reagents and byproducts.
Protocol 2: Kaiser Test for Monitoring Coupling
Reagents:
-
Reagent A: 1 mL of a 0.01 M KCN in water solution diluted with 49 mL of pyridine.[1]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[1]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Sample Collection: Remove a small sample of resin beads (10-15 beads) from the reaction vessel.[1]
-
Washing: Place the beads in a small test tube and wash them with DMF and then ethanol to remove residual reagents.
-
Reaction: Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Incubation: Heat the test tube at 100-120°C for 5 minutes.[2]
-
Observation:
-
Positive Result (Incomplete Coupling): An intense blue color on the beads and in the solution indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads remain their original color, and the solution stays yellow, indicating the absence of free primary amines.
-
Protocol 3: Deprotection of the Methoxycarbonyl (Moc) Group
Note: This is a non-standard deprotection in SPPS and should be performed after the peptide chain is fully assembled.
Reagents:
-
Trichloromethylsilane (MeSiCl3)
-
Triethylamine (TEA)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
Resin Preparation: Swell the peptide-resin in dry THF.
-
Deprotection Cocktail: Prepare a solution of MeSiCl3 and triethylamine in dry THF.
-
Reaction: Treat the resin with the deprotection cocktail at 60°C. The reaction time will need to be optimized (literature suggests this can range from a few hours to overnight for similar deprotections in solution phase).[7]
-
Hydrolysis: After the reaction, quench with an aqueous solution to hydrolyze the silyl intermediate and release the free amine.
-
Washing: Wash the resin thoroughly with THF, water, and DCM.
Protocol 4: Cleavage of the Peptide from the Resin
This protocol is for standard TFA-labile resins like Rink Amide.
Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Procedure:
-
Resin Preparation: Wash the fully deprotected peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.
Caption: Troubleshooting Logic for Incomplete Coupling of Sterically Hindered Amino Acids.
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mesalabs.com [mesalabs.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mild cleavage of 2-amino-2-deoxy-D-glucoside methoxycarbonyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-(Methoxycarbonyl)-L-tert-leucine and Boc-L-tert-leucine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis, the selection of appropriately protected amino acid derivatives is paramount to achieving high yields, purity, and stereochemical integrity in the final peptide product. This guide provides a detailed comparison of two N-protected forms of the sterically hindered amino acid L-tert-leucine: N-(Methoxycarbonyl)-L-tert-leucine (Moc-L-tert-leucine) and N-(tert-Butoxycarbonyl)-L-tert-leucine (Boc-L-tert-leucine). While Boc-L-tert-leucine is a well-established building block in solid-phase peptide synthesis (SPPS), Moc-L-tert-leucine is more commonly recognized as a key intermediate in the synthesis of specific pharmaceuticals, such as the HIV protease inhibitor Atazanavir.[1][2]
I. Overview of N-Protecting Groups: Methoxycarbonyl (Moc) vs. tert-Butoxycarbonyl (Boc)
The choice of an N-α-protecting group is a critical determinant of the overall peptide synthesis strategy. The primary distinction between the Moc and Boc groups lies in their steric bulk and the conditions required for their removal.
-
Boc Group: The tert-butoxycarbonyl group is a cornerstone of the "Boc-SPPS" strategy.[3] It is prized for its ability to be cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while remaining stable to the basic conditions used for neutralization steps.[4] The bulky nature of the Boc group can also help to reduce the risk of racemization at the α-carbon during activation and coupling.[5]
-
Moc Group: The methoxycarbonyl group is a smaller, less sterically demanding protecting group compared to Boc. While less common in standard SPPS, it offers an alternative that is stable to the acidic conditions used for Boc deprotection, allowing for potential orthogonal protection schemes. Its removal is typically achieved under basic conditions.
II. Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics of Moc-L-tert-leucine and Boc-L-tert-leucine based on available data and chemical principles.
Table 1: Physicochemical Properties
| Property | This compound | N-(tert-Butoxycarbonyl)-L-tert-leucine |
| Molecular Formula | C₈H₁₅NO₄[2] | C₁₁H₂₁NO₄[6] |
| Molecular Weight | 189.21 g/mol [2] | 231.29 g/mol [6] |
| Appearance | White to off-white solid[1] | White crystalline powder[5] |
| Solubility | Soluble in ethyl acetate and methanol.[1] Expected to be soluble in common SPPS solvents like DMF and NMP. | Soluble in methanol, insoluble in water.[5] Readily soluble in common SPPS solvents like DMF and NMP.[7] |
Table 2: Performance in Peptide Synthesis (Theoretical Comparison)
| Parameter | This compound (Moc-L-tert-leucine) | N-(tert-Butoxycarbonyl)-L-tert-leucine (Boc-L-tert-leucine) |
| Steric Hindrance | Lower steric hindrance from the Moc group may potentially lead to faster coupling kinetics compared to Boc-L-tert-leucine, especially given the bulky tert-leucine side chain. | The bulky Boc group contributes to significant steric hindrance, which can sometimes lead to slower or incomplete coupling reactions with the already hindered tert-leucine residue. |
| Deprotection Conditions | Typically requires basic conditions for removal (e.g., saponification with aqueous base). This makes it orthogonal to the acid-labile side-chain protecting groups used in Boc-SPPS. | Removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[4] |
| Risk of Racemization | The urethane-based Moc group is expected to provide good protection against racemization during activation. | The urethane structure of the Boc group is well-known to effectively suppress racemization during peptide coupling.[5] |
| Orthogonality | Offers orthogonality to the Boc/Bzl protection strategy, as it is stable to the acidic conditions used for Boc removal. | Forms the basis of the Boc/Bzl SPPS strategy, where it is used for temporary N-α-protection and is removed in each cycle.[4] |
| Common Applications | Primarily used as a synthetic intermediate in the pharmaceutical industry, for example, in the synthesis of Atazanavir.[8] | Widely used as a standard building block in solid-phase peptide synthesis.[3] |
III. Experimental Protocols
A. Synthesis of this compound
This protocol is adapted from the literature for the synthesis of Moc-L-tert-leucine.[8]
-
Dissolution: Dissolve L-tert-leucine (1 equivalent) in a mixture of dioxane and 2N sodium hydroxide solution at 0 °C.
-
Addition of Protecting Group: Add methyl chloroformate (approximately 2 equivalents) dropwise to the stirred solution.
-
Reaction: The reaction mixture is warmed to 60°C and stirred for 18 hours.
-
Work-up: After cooling, the mixture is extracted with dichloromethane (DCM). The aqueous layer is then acidified with 1N hydrochloric acid and extracted with ethyl acetate.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
B. Boc-L-tert-leucine in Solid-Phase Peptide Synthesis (Boc-SPPS)
This is a generalized protocol for the incorporation of Boc-L-tert-leucine into a growing peptide chain on a solid support.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
Boc Deprotection: Treat the resin-bound peptide with a solution of 50% TFA in DCM for approximately 30 minutes to remove the N-terminal Boc group.
-
Washing: Wash the resin thoroughly with DCM and isopropanol, followed by DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of 10% diisopropylethylamine (DIEA) in DMF.
-
Coupling:
-
In a separate vessel, pre-activate Boc-L-tert-leucine (2-4 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Monitor the reaction for completion using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Repeat the deprotection, neutralization, and coupling cycle for the subsequent amino acids.
C. Proposed Protocol for this compound in Peptide Synthesis
The following is a theoretical protocol for the use of Moc-L-tert-leucine in a peptide synthesis strategy where orthogonality to acid-labile protecting groups is desired. This protocol has not been experimentally validated from the reviewed literature and should be optimized.
-
Coupling:
-
Follow a similar coupling procedure as for Boc-L-tert-leucine, using standard coupling reagents (e.g., HBTU, HATU). Given the lower steric bulk of the Moc group, coupling times may potentially be shorter.
-
-
Moc Deprotection (on-resin):
-
After coupling, wash the resin thoroughly.
-
Treat the resin with a mild basic solution to saponify the methyl carbamate. A solution of aqueous lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water could be explored. The reaction conditions (concentration, time, and temperature) would require careful optimization to ensure complete deprotection without causing side reactions or racemization.
-
-
Washing and Neutralization: Following deprotection, the resin should be washed extensively with aqueous and organic solvents to remove the base and then neutralized before the next coupling step.
IV. Mandatory Visualization
Caption: A comparative overview of Moc-L-tert-leucine and Boc-L-tert-leucine.
References
- 1. Frontiers | N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis [frontiersin.org]
- 2. This compound | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
A Comparative Guide to Fmoc-L-tert-leucine and N-(Methoxycarbonyl)-L-tert-leucine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group is a critical determinant of the overall success and efficiency of peptide assembly. The 9-fluorenylmethoxycarbonyl (Fmoc) group has long been the cornerstone of modern SPPS due to its base lability, which allows for mild deprotection conditions. This guide provides a detailed comparison of the well-established Fmoc-L-tert-leucine with a potential alternative, N-(Methoxycarbonyl)-L-tert-leucine, in the context of SPPS.
Overview of Protecting Groups
Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is a base-labile protecting group, typically removed by a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This mild deprotection condition is a key advantage of the Fmoc/tBu orthogonal protection strategy, where acid-labile protecting groups are used for the side chains.[2][3]
Moz (Methoxycarbonyl): The methoxycarbonyl group is a urethane-type protecting group. Its removal typically requires harsher conditions than the Fmoc group, such as strong acids (e.g., HBr in acetic acid) or catalytic hydrogenation.[3] This chemical property places it in a different class of protecting groups compared to Fmoc and has significant implications for its use in a typical SPPS workflow.
Performance Comparison
The following table summarizes the anticipated performance characteristics of Fmoc-L-tert-leucine and this compound in SPPS. It is important to note that the data for this compound is largely extrapolated due to the absence of direct comparative studies in SPPS.
| Parameter | Fmoc-L-tert-leucine | This compound (Inferred) |
| Deprotection Conditions | Mildly basic (e.g., 20% piperidine in DMF)[1][4] | Strong acid (e.g., HBr/AcOH) or catalytic hydrogenation[3] |
| Orthogonality in SPPS | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt)[3] | Not orthogonal with standard acid-labile side-chain protecting groups. |
| Coupling Efficiency | Generally high (>99% with modern coupling reagents) | Potentially high, but may be influenced by the bulkiness of the tert-leucine side chain. |
| Racemization Risk | Low for most amino acids, but can be significant for residues like Cysteine and Histidine.[5] The risk of racemization is generally low for urethane-protected amino acids during activation.[6] | Expected to be low due to the urethane linkage, similar to other carbamate protecting groups.[3] |
| Monitoring of Deprotection | The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction.[2] | No inherent chromophore for easy real-time monitoring. |
| Compatibility with SPPS | The established standard for SPPS, compatible with a wide range of resins and reagents.[7] | Limited compatibility with standard Fmoc-based SPPS workflows due to harsh deprotection requirements. More suitable for solution-phase synthesis or specialized applications. |
Experimental Protocols
Standard Fmoc-SPPS Cycle for Fmoc-L-tert-leucine
This protocol outlines a single coupling and deprotection cycle for incorporating Fmoc-L-tert-leucine into a growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., Rink amide resin) in DMF for 30-60 minutes in a reaction vessel.[4]
2. Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.[4]
3. Coupling of Fmoc-L-tert-leucine:
-
In a separate vessel, dissolve Fmoc-L-tert-leucine (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF.
-
Pre-activate the amino acid solution for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
4. Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) to remove excess reagents and by-products.
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Hypothetical SPPS Protocol for this compound
Note: The following protocol is hypothetical and based on the general properties of the methoxycarbonyl protecting group. It is not a validated protocol for SPPS and highlights the challenges associated with its use in this context.
1. Resin Swelling and Amino Acid Coupling:
-
Similar to the Fmoc-SPPS protocol, the resin would be swelled, and the this compound would be coupled to the deprotected N-terminus of the growing peptide chain using standard coupling reagents.
2. Methoxycarbonyl Deprotection (The Challenge in SPPS):
-
Method A: Strong Acid Cleavage:
-
The peptide-resin would need to be treated with a strong acid, such as a solution of HBr in acetic acid.
-
This step is problematic in SPPS as it would likely cleave many common acid-labile side-chain protecting groups and potentially the peptide from the resin itself, depending on the linker used. This lack of orthogonality is a major drawback.
-
-
Method B: Catalytic Hydrogenation:
-
This would involve treating the peptide-resin with a hydrogen source in the presence of a catalyst (e.g., Palladium on carbon).
-
Performing catalytic hydrogenation on a solid support can be challenging due to mass transfer limitations and catalyst accessibility.
-
Due to these harsh deprotection requirements, this compound is not a practical choice for routine Fmoc-based SPPS.
Visualizing the Workflows
The following diagrams illustrate the standard Fmoc-SPPS cycle and the key chemical transformations involved.
Caption: General workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Comparison of the deprotection mechanisms for Fmoc and Methoxycarbonyl (Moz) protecting groups.
Conclusion
Based on the available evidence, Fmoc-L-tert-leucine remains the superior choice for the routine incorporation of tert-leucine into peptides via Solid-Phase Peptide Synthesis. The well-established protocols, mild deprotection conditions, orthogonality with common side-chain protecting groups, and the ability to monitor the deprotection reaction in real-time make the Fmoc strategy highly efficient and reliable.
In contrast, This compound is not well-suited for standard SPPS workflows. The harsh conditions required for the removal of the methoxycarbonyl group are incompatible with the principles of orthogonal protection that underpin modern SPPS. Its application would likely be limited to solution-phase synthesis or highly specialized scenarios where its specific chemical properties are advantageous and the challenges of its deprotection can be overcome.
For researchers and drug development professionals, the selection of Fmoc-L-tert-leucine provides a robust and predictable path for the synthesis of peptides containing the sterically hindered tert-leucine residue. Further research would be necessary to explore and validate any potential niche applications of this compound in peptide chemistry.
References
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methoxycarbonyl (Moc) Protecting Group: A Comparative Guide for Researchers
In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that dictates the success of a synthetic strategy. While carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) are ubiquitously employed, the methoxycarbonyl (Moc) group presents a distinct set of characteristics. This guide provides an objective comparison of the Moc protecting group against other common carbamates, supported by available data and experimental protocols to aid researchers in making informed decisions.
Orthogonality and Deprotection Strategies
The primary advantage of any protecting group lies in its unique cleavage conditions, allowing for selective deprotection in the presence of other protected functional groups—a concept known as orthogonality. The Moc group, being a simple alkyl carbamate, exhibits a different lability profile compared to the more complex Boc, Cbz, and Fmoc groups.
Table 1: Comparison of Deprotection Conditions for Common Carbamate Protecting Groups
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal To |
| Methoxycarbonyl | Moc | Strong Acid (e.g., HBr/AcOH, HI); Strong Base (e.g., Ba(OH)₂, KOH) | Cbz (under certain conditions), Fmoc |
| tert-Butoxycarbonyl | Boc | Moderate to Strong Acid (e.g., TFA, HCl)[1] | Cbz, Fmoc |
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[1] | Boc, Fmoc |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF)[1] | Boc, Cbz |
The key distinction for the Moc group is its requirement for harsher cleavage conditions compared to Boc and Fmoc. While Boc is readily removed with moderate acids like trifluoroacetic acid (TFA), and Fmoc with mild bases like piperidine, the Moc group typically requires strong acids such as hydrobromic acid in acetic acid or strong bases like barium hydroxide or potassium hydroxide at elevated temperatures. This relative stability can be an advantage in syntheses where other acid- or base-labile groups must remain intact during manipulations that might partially cleave Boc or Fmoc groups.
Experimental Data: A Comparative Overview
Quantitative data on the relative stability and cleavage kinetics of the Moc group compared to other carbamates is not as extensively documented in readily available literature. However, the general principles of carbamate hydrolysis provide a basis for comparison. The stability of carbamates to acidolysis is influenced by the stability of the carbocation formed upon cleavage. The tert-butyl cation from Boc is significantly more stable than the methyl cation that would be formed from Moc, explaining the much milder acidic conditions required for Boc deprotection.
While specific kinetic data is sparse, the conditions reported for cleavage provide a qualitative comparison of their lability.
Table 2: Qualitative Stability and Lability of Carbamate Protecting Groups
| Protecting Group | Stability to Mild Acid | Stability to Strong Acid | Stability to Mild Base | Stability to Strong Base | Stability to Hydrogenolysis |
| Moc | High | Low | High | Low | High |
| Boc | High | Low | High | High | High |
| Cbz | High | High | High | High | Low |
| Fmoc | High | High | Low | Low | Moderate |
Advantages of the Methoxycarbonyl (Moc) Group
Despite its requirement for harsher cleavage conditions, the Moc group offers several advantages in specific synthetic contexts:
-
Higher Stability: The Moc group is significantly more stable to acidic conditions than the Boc group. This allows for the use of moderately acidic reagents to remove other protecting groups (e.g., silyl ethers) without affecting the Moc-protected amine.
-
Cost-Effectiveness: Methyl chloroformate, the reagent used to introduce the Moc group, is generally less expensive than the reagents required for Boc, Cbz, and Fmoc protection. For large-scale syntheses, this can be a significant economic advantage.
-
Small Size: The small steric footprint of the methyl group can be beneficial in reactions where a bulky protecting group might hinder reactivity at a nearby center.
-
Orthogonality to Cbz: The Moc group is stable to the hydrogenolysis conditions used to cleave the Cbz group, allowing for their orthogonal use in a synthetic sequence.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application and removal of protecting groups. Below are representative protocols for the methoxycarbonyl group and other common carbamates.
Methoxycarbonyl (Moc) Group
Protection of an Amine with Methyl Chloroformate:
-
Materials: Amine, methyl chloroformate, a suitable base (e.g., sodium carbonate, triethylamine, or sodium hydroxide), and a solvent (e.g., dioxane/water, dichloromethane).
-
Procedure:
-
Dissolve the amine in the chosen solvent system.
-
Cool the solution to 0 °C.
-
Add the base, followed by the slow, dropwise addition of methyl chloroformate.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous workup to remove salts and excess reagents.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the Moc-protected amine by chromatography or recrystallization if necessary.
-
Deprotection of a Moc-Protected Amine (Acidic Conditions):
-
Materials: Moc-protected amine, 33% hydrobromic acid in acetic acid.
-
Procedure:
-
Dissolve the Moc-protected amine in a minimal amount of glacial acetic acid.
-
Add the solution of HBr in acetic acid.
-
Stir the reaction at room temperature or with gentle heating until deprotection is complete (monitor by TLC).
-
Precipitate the amine hydrobromide salt by adding a large volume of diethyl ether.
-
Collect the salt by filtration and wash with ether.
-
The free amine can be obtained by neutralization with a suitable base.
-
Other Carbamate Protecting Groups
Boc Protection of an Amine:
-
Materials: Amine, di-tert-butyl dicarbonate (Boc)₂O, a base (e.g., triethylamine, NaOH), and a solvent (e.g., THF, dioxane/water).
-
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base, followed by the addition of (Boc)₂O.
-
Stir at room temperature until the reaction is complete.
-
Perform an aqueous workup and extract the product.
-
Dry the organic layer and concentrate to obtain the Boc-protected amine.[2]
-
Boc Deprotection (Acidic Conditions):
-
Materials: Boc-protected amine, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
Cbz Protection of an Amine:
-
Materials: Amine, benzyl chloroformate (Cbz-Cl), a base (e.g., NaHCO₃, Na₂CO₃), and a solvent (e.g., dioxane/water, THF/water).
-
Procedure:
-
Dissolve the amine in the solvent system at 0 °C.
-
Add the base, followed by the dropwise addition of Cbz-Cl.
-
Allow the reaction to proceed to completion.
-
Work up the reaction and extract the Cbz-protected amine.
-
Cbz Deprotection (Hydrogenolysis):
-
Materials: Cbz-protected amine, palladium on carbon (Pd/C) catalyst, a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate), and a solvent (e.g., methanol, ethanol).
-
Procedure:
-
Dissolve the Cbz-protected amine in the solvent.
-
Add the Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon pressure) or add the transfer hydrogenation reagent.
-
Stir until the reaction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain the deprotected amine.[1]
-
Fmoc Protection of an Amine:
-
Materials: Amine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu, a base (e.g., NaHCO₃), and a solvent (e.g., dioxane/water).
-
Procedure:
-
Dissolve the amine in the solvent system.
-
Add the base and then the Fmoc-reagent.
-
Stir until the reaction is complete.
-
Work up and purify the Fmoc-protected amine.
-
Fmoc Deprotection (Basic Conditions):
-
Materials: Fmoc-protected amine, 20% piperidine in dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected amine in the piperidine/DMF solution.
-
Stir at room temperature for a short period (typically 5-30 minutes).
-
Remove the solvent and byproducts under reduced pressure to yield the deprotected amine.[1]
-
Visualization of Orthogonal Deprotection Strategies
The following diagrams illustrate the orthogonal nature of these protecting groups, highlighting the selective cleavage of one in the presence of others.
Caption: Orthogonal cleavage of common carbamate protecting groups.
Caption: Comparative deprotection workflows for Moc and Boc groups.
Conclusion
The methoxycarbonyl (Moc) protecting group, while less common than Boc, Cbz, and Fmoc, offers a valuable alternative for amine protection in organic synthesis. Its primary advantages lie in its enhanced stability to moderately acidic conditions, cost-effectiveness, and small size. Researchers and drug development professionals should consider the Moc group as a strategic choice when the lability profiles of more common carbamates are not suitable for a planned synthetic route. The harsher deprotection conditions required for Moc are a key consideration, but this very property can be leveraged to achieve orthogonality in complex, multi-step syntheses.
References
A Comparative Guide to the HPLC Analysis of N-(Methoxycarbonyl)-L-tert-leucine's Enantiomeric Purity
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like N-(Methoxycarbonyl)-L-tert-leucine is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
This compound is a key chiral intermediate in the synthesis of various pharmaceuticals, including the HIV protease inhibitor Atazanavir, where it is also known as Atazanavir Related Compound A.[1][2] The stereochemical integrity of this compound is paramount, as the presence of its D-enantiomer can impact the efficacy and safety of the final drug product. Chiral HPLC is a widely used and powerful technique for determining enantiomeric purity due to its accuracy, robustness, and speed.[3][4] This guide will delve into the nuances of chiral HPLC methods for this compound and compare them with alternative analytical approaches such as Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Chiral HPLC stands as the premier method for the enantiomeric analysis of N-protected amino acids. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation. The most successful CSPs for this class of compounds are polysaccharide-based and macrocyclic glycopeptide-based columns.
Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are renowned for their broad applicability in chiral separations. Columns like Chiralpak® and Lux® Cellulose are frequently employed for the analysis of N-protected amino acids. These CSPs can be used in normal-phase, polar organic, and reversed-phase modes, offering flexibility in method development.[5]
For N-protected amino acids, including this compound, a normal-phase or polar organic mobile phase often provides the best enantioselectivity.
Illustrative Experimental Protocol (Polysaccharide-Based CSP):
| Parameter | Condition |
| Column | Chiralpak® AD-H or Lux® Cellulose-2 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210-220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of ~1 mg/mL. |
This protocol is a general guideline and may require optimization for this compound.
Macrocyclic Glycopeptide-Based Chiral Stationary Phases
Macrocyclic glycopeptide-based CSPs, such as those utilizing teicoplanin (Chirobiotic™ T) or vancomycin (Chirobiotic™ V), are particularly effective for the separation of amino acids and their derivatives.[6][7] These columns can operate in reversed-phase, polar ionic, and polar organic modes. For N-protected amino acids, the polar ionic mode often yields excellent resolution.
Illustrative Experimental Protocol (Macrocyclic Glycopeptide-Based CSP):
| Parameter | Condition |
| Column | Chirobiotic™ T (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (e.g., 100:0.1:0.05, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210-220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase to a concentration of ~1 mg/mL. |
This protocol is a general guideline and may require optimization for this compound.
Comparison with Alternative Analytical Methods
While HPLC is the dominant technique, other methods can also be employed for the enantiomeric purity determination of this compound.
| Method | Principle | Advantages | Disadvantages | Typical Analysis Time |
| HPLC | Differential interaction with a chiral stationary phase. | High resolution, robust, widely applicable, direct analysis. | Higher cost of chiral columns, solvent consumption. | 10-30 minutes |
| GC | Separation of volatile derivatives on a chiral capillary column. | High resolution, sensitive detection (especially with MS). | Requires derivatization, potential for racemization during sample prep. | 20-40 minutes |
| CE | Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte. | High efficiency, low sample and reagent consumption. | Lower sensitivity for UV detection, potential for adsorption to capillary wall. | 15-45 minutes |
| NMR | Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers. | Rapid analysis, no separation required, provides structural information. | Lower sensitivity, requires higher sample concentration, chiral reagents can be expensive. | 5-15 minutes |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for the different analytical techniques.
References
- 1. Atazanavir Related Compound A - Opulent Pharma [opulentpharma.com]
- 2. store.usp.org [store.usp.org]
- 3. phenomenex.com [phenomenex.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective high-performance liquid chromatographic separation of N-methyloxycarbonyl unsaturated amino acids on macrocyclic glycopeptide stationary phases. | Sigma-Aldrich [merckmillipore.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Coupling Efficiency for N-Protected Tert-Leucines in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing the Incorporation of Sterically Hindered Residues
The incorporation of sterically hindered amino acids like tert-leucine is a persistent challenge in solid-phase peptide synthesis (SPPS). The bulky tert-butyl side chain significantly impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, often leading to incomplete coupling and the formation of deletion sequences. The choice of both the N-terminal protecting group and the coupling reagent is therefore critical to achieving high coupling efficiency and ensuring the synthesis of the target peptide in high purity. This guide provides a comparative study of the coupling efficiency of commonly used N-protected tert-leucine derivatives (Fmoc, Boc, and Cbz) with various activating agents.
Performance Comparison of N-Protected Tert-Leucines
The selection of an N-protecting group for tert-leucine can influence its reactivity and solubility, thereby affecting coupling outcomes. While a single, direct comparative study under identical conditions is not extensively available, the following data is extrapolated from studies on sterically hindered amino acids and represents typical performance with potent coupling reagents.
| N-Protecting Group | Coupling Reagent | Typical Coupling Time | Coupling Efficiency (Yield) | Crude Purity | Key Considerations |
| Fmoc | HATU/DIPEA | 2 - 4 hours | >98% | Very High | Generally the most effective combination for difficult couplings in Fmoc-SPPS.[1] |
| HBTU/DIPEA | 4 - 8 hours | 95-98% | High | A reliable and cost-effective alternative to HATU.[1] | |
| PyBOP/DIPEA | 4 - 8 hours | 95-98% | High | Effective for many challenging couplings, minimizing side reactions.[2] | |
| Boc | HATU/DIPEA | 2 - 4 hours | >98% | Very High | Preferred method in Boc-SPPS for sterically demanding residues. |
| HBTU/DIPEA | 4 - 8 hours | 95-98% | High | Good efficiency, though may require longer reaction times or double coupling.[3] | |
| DIC/HOBt | 12 - 24 hours | 90-95% | Good | Less potent; often requires extended reaction times or is insufficient for highly hindered couplings.[4] | |
| Cbz | HATU/DIPEA | 2 - 4 hours | >98% | Very High | Effective in solution-phase synthesis and for specific applications in solid-phase.[5][6] |
| PyBOP/DIPEA | 4 - 8 hours | 95-98% | High | Good alternative to HATU for Cbz-protected amino acids.[6] | |
| DCC/HOBt | 12 - 24 hours | 85-95% | Moderate | Prone to byproduct formation (DCU) and may result in lower yields with hindered residues.[6] |
Disclaimer: The quantitative data presented above is synthesized from typical results found in the literature for sterically hindered amino acids.[1][2][6] Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Detailed methodologies are essential for reproducible and successful peptide synthesis. Below are standard protocols for the coupling of N-protected tert-leucine using a high-efficiency activating agent (HATU) in an automated or manual synthesizer.
General Preparatory Steps (for all N-protected tert-leucines):
-
Resin Swelling: Swell the resin (e.g., Rink Amide for Fmoc-SPPS, Merrifield for Boc-SPPS) in N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) for at least 1-2 hours in a reaction vessel. NMP is often preferred for its superior solvating properties with difficult sequences.[4]
-
Deprotection:
-
Fmoc-SPPS: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Boc-SPPS: Treat the resin with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes, followed by a neutralization step with 10% DIPEA in DMF.
-
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual deprotection and neutralization reagents.
Coupling Protocol (Example with HATU):
-
Activation Mixture Preparation: In a separate vessel, dissolve the N-protected tert-leucine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in anhydrous DMF or NMP.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may undergo a color change.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 2-4 hours. For extremely difficult couplings, the reaction time can be extended.[4]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test or other qualitative ninhydrin test to confirm the completion of the coupling reaction. A negative result (no color change) indicates a complete reaction. If the test is positive, a second coupling (recoupling) with a fresh solution of activated amino acid is recommended.[5]
Logical Workflow for Coupling N-Protected Tert-Leucine
Caption: Experimental workflow for coupling N-protected tert-leucine.
Signaling Pathway of Peptide Bond Formation
The formation of a peptide bond is a nucleophilic substitution reaction. The coupling reagent activates the carboxylic acid of the incoming amino acid, making it susceptible to attack by the free amine of the resin-bound peptide.
Caption: Mechanism of amide bond formation in peptide synthesis.
References
Navigating Large-Scale Peptide Intermediate Synthesis: A Cost-Benefit Analysis of N-(Methoxycarbonyl)-L-tert-leucine
For researchers, scientists, and drug development professionals operating in large-scale synthesis environments, the choice of amino acid protecting group strategy is a critical determinant of overall process efficiency, cost-effectiveness, and final product quality. This guide provides a comprehensive cost-benefit analysis of using N-(Methoxycarbonyl)-L-tert-leucine (Moc-L-tert-leucine) as a key intermediate, comparing its performance and economic viability against established alternatives such as N-(tert-butoxycarbonyl)-L-tert-leucine (Boc-L-tert-leucine) and N-(9-fluorenylmethoxycarbonyl)-L-tert-leucine (Fmoc-L-tert-leucine).
The strategic selection of a protecting group for the bulky and sterically hindered amino acid L-tert-leucine is paramount in the synthesis of several important active pharmaceutical ingredients (APIs), including the HIV protease inhibitor Atazanavir.[1] The ideal protecting group should offer robust protection under various reaction conditions, ensure high yields and purity in coupling reactions, and be removable under conditions that do not compromise the integrity of the peptide chain. This analysis delves into the quantitative aspects of raw material costs, synthetic efficiency, and potential downstream implications of using Moc-L-tert-leucine in an industrial setting.
Comparative Cost Analysis of Raw Materials
A primary driver in any large-scale synthesis is the cost of raw materials. This section breaks down the estimated bulk pricing for the key reagents required for the synthesis of Moc-L-tert-leucine and its common alternatives. Prices are estimates for industrial quantities and can vary based on supplier and market fluctuations.
| Raw Material | Protecting Group Strategy | Estimated Bulk Price (per kg) |
| L-tert-leucine | All | $60 - $100 |
| Methyl Chloroformate | Moc- | $1.50 - $3.00 |
| Di-tert-butyl dicarbonate (Boc Anhydride) | Boc- | $20 - $40 |
| Fmoc-Cl | Fmoc- | $80 - $120 |
| Dioxane | Moc- (synthesis) | $3 - $5 |
| Ethyl Acetate | Boc- (synthesis & workup) | $1.00 - $1.50[2][3] |
| Methanol | Moc- & Boc- (synthesis) | $0.50 - $1.00 |
| Dichloromethane (DCM) | Moc- (workup) | $1.00 - $2.00 |
Note: Bulk pricing is highly variable and subject to market conditions. The prices listed are for estimation purposes.
Synthetic Efficiency and Performance Comparison
Beyond the initial cost of materials, the efficiency of the synthetic process plays a pivotal role in the overall economic viability. This includes factors such as reaction yield, purity of the intermediate, and its performance in subsequent coupling reactions.
Synthesis of Protected L-tert-leucine Derivatives
The synthesis of Moc-L-tert-leucine and Boc-L-tert-leucine from the parent amino acid involves relatively straightforward, high-yielding steps.
| Protected Amino Acid | Typical Synthetic Yield | Key Reagents |
| This compound | >95%[1] | L-tert-leucine, Methyl Chloroformate, Base |
| N-(tert-butoxycarbonyl)-L-tert-leucine | ~95% | L-tert-leucine, Di-tert-butyl dicarbonate, Base[4] |
| N-(9-fluorenylmethoxycarbonyl)-L-tert-leucine | >90% | L-tert-leucine, Fmoc-Cl, Base |
While the synthesis of the protected amino acid itself is efficient for all three options, the true test of their utility lies in their performance in peptide synthesis.
Performance in Peptide Coupling Reactions
The choice of N-terminal protecting group significantly influences the efficiency of peptide bond formation. Data from a comparative study on the synthesis of a model hexapeptide provides insight into the relative performance of different protected leucine derivatives. While this study did not specifically include Moc-L-tert-leucine, the data for Boc-L-leucine offers a valuable benchmark.
| Protected Leucine Derivative | Synthesis Method | Overall Yield (%) | Crude Purity (%) |
| Methyl (tert-butoxycarbonyl)-L-leucinate | Boc-SPPS | 78 | 85 |
| (tert-butoxycarbonyl)-L-leucine | Boc-SPPS | 72 | 80 |
| (9H-fluoren-9-ylmethoxy)carbonyl-L-leucine | Fmoc-SPPS | 85 | 92 |
Source: Adapted from a comparative guide on protected leucines in peptide synthesis.[5]
This data highlights that the Fmoc- strategy generally provides higher yields and purity in solid-phase peptide synthesis (SPPS).[5] However, the Boc- strategy remains a robust and often more cost-effective alternative, particularly for certain sequences.[5] The improved solubility of esterified Boc-amino acids, such as a methyl ester, can lead to more efficient and faster coupling reactions.[5] This suggests that Moc-L-tert-leucine, which also possesses a methyl ester-like carbamate, may offer similar advantages in terms of solubility and coupling kinetics compared to Boc-L-tert-leucine.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and scaling of synthetic processes. Below are representative protocols for the synthesis of this compound and N-(tert-butoxycarbonyl)-L-tert-leucine.
Synthesis of this compound
Protocol:
-
Dissolve (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine) in a mixture of dioxane and 2N sodium hydroxide solution at 0°C.[1]
-
Add methyl chloroformate dropwise with stirring.[1]
-
Warm the reaction mixture to 60°C and continue stirring for 18 hours.[1]
-
After completion, cool the mixture to room temperature and extract the aqueous layer with dichloromethane (DCM).[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]
-
The crude product is then stirred and distilled in hexane to yield N-methoxycarbonyl-L-tert-leucine as a white solid.[1]
Synthesis of N-(tert-butoxycarbonyl)-L-tert-leucine
Protocol:
-
Suspend L-tert-leucine in methanol and add triethylamine at 0°C.[6]
-
Slowly add a solution of di-tert-butyl dicarbonate in methanol, maintaining the temperature between 0 and 5°C.[6]
-
Allow the reaction mixture to stir at room temperature overnight.[6]
-
Remove the solvent under vacuum.[6]
-
Dissolve the residue in ethyl acetate and wash with 10% w/v aqueous citric acid.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to afford N-Boc-L-tert-leucine.[6]
Waste Management and Safety Considerations
A comprehensive cost-benefit analysis for large-scale synthesis must extend beyond raw material and yield calculations to include the significant costs associated with waste disposal and safety compliance.
The synthesis of Moc-L-tert-leucine utilizes methyl chloroformate, a toxic and corrosive substance. Handling this reagent on an industrial scale necessitates specialized equipment, robust safety protocols, and dedicated training for personnel, all of which contribute to operational costs. Furthermore, the waste stream will contain chlorinated organic compounds, which require specific and often costly disposal methods. The disposal of chlorinated solvents can cost upwards of $9.50 per gallon.
In contrast, the Boc-protection strategy employs di-tert-butyl dicarbonate, which is less hazardous than methyl chloroformate. The primary byproducts are tert-butanol and carbon dioxide, which are less problematic from a waste disposal perspective. However, the synthesis may still involve organic solvents that require proper disposal.
The Fmoc-strategy, while often favored for its milder deprotection conditions, generates piperidine-containing waste, which is also regulated and requires controlled disposal.
Logical Framework for Selecting a Protecting Group Strategy
The decision-making process for selecting the optimal protecting group strategy for L-tert-leucine in a large-scale synthesis context can be visualized as follows:
Conclusion
The choice between this compound and its alternatives for large-scale synthesis is a multifaceted decision that requires a holistic assessment of costs, efficiency, safety, and environmental impact.
-
This compound presents a potentially cost-effective option due to the low price of methyl chloroformate. Its synthesis is high-yielding, and it may offer advantages in coupling reactions due to its structure. However, the significant safety and handling costs associated with the toxic and corrosive nature of methyl chloroformate, coupled with the expensive disposal of chlorinated waste, can offset the initial raw material cost advantage.
-
N-(tert-butoxycarbonyl)-L-tert-leucine offers a safer and more environmentally benign alternative. While the initial cost of di-tert-butyl dicarbonate is higher than methyl chloroformate, the reduced safety infrastructure requirements and lower waste disposal costs can make it a more economically viable option in the long run. The performance of Boc-protected amino acids in peptide synthesis is well-established and reliable.
-
N-(9-fluorenylmethoxycarbonyl)-L-tert-leucine , while generally the most expensive option in terms of raw materials, often provides the highest yields and purity in peptide synthesis, which can lead to significant savings in downstream purification costs. The milder deprotection conditions are also advantageous for sensitive peptide sequences.
Ultimately, the optimal choice will depend on the specific requirements of the target molecule, the existing infrastructure of the manufacturing facility, and a thorough, site-specific cost analysis that accounts for all aspects of the production process, from raw material procurement to final waste disposal. For many applications, the enhanced safety profile and reduced environmental impact of the Boc-protection strategy may outweigh the initial raw material cost savings offered by the Moc-protection route.
References
- 1. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]
- 2. businessanalytiq.com [businessanalytiq.com]
- 3. Ethyl acetate price,buy Ethyl acetate - chemicalbook [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]
Performance Evaluation of N-(Methoxycarbonyl)-L-tert-leucine in Automated Peptide Synthesizers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The efficient synthesis of peptides, particularly those containing sterically hindered amino acids or "difficult sequences," is a critical aspect of drug discovery and biomedical research. The choice of Nα-protecting group for amino acids plays a pivotal role in the success of solid-phase peptide synthesis (SPPS). This guide provides a comparative evaluation of the performance of N-(Methoxycarbonyl)-L-tert-leucine against the commonly used alternatives, N-(9-Fluorenylmethoxycarbonyl)-L-tert-leucine (Fmoc-L-tert-leucine) and N-(tert-Butoxycarbonyl)-L-tert-leucine (Boc-L-tert-leucine), in automated peptide synthesizers. Due to a lack of direct comparative studies in published literature for this compound, this guide presents a comprehensive, hypothetical performance evaluation based on established principles of peptide chemistry, alongside detailed experimental protocols to enable researchers to conduct their own assessments.
Introduction to Nα-Protecting Groups in Peptide Synthesis
Automated solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing peptide chain anchored to a solid support. To prevent unwanted side reactions and ensure the correct sequence, the α-amino group of the incoming amino acid must be temporarily protected.[1] The ideal protecting group should be stable during the coupling reaction but readily and selectively removable under conditions that do not affect the peptide-resin linkage or side-chain protecting groups.[2]
The two most widely used protecting group strategies are the Fmoc/tBu and the Boc/Bzl approaches.[1]
-
Fmoc (9-Fluorenylmethoxycarbonyl): This base-labile protecting group is removed by treatment with a secondary amine, typically piperidine. It is favored for its mild deprotection conditions.[2]
-
Boc (tert-Butoxycarbonyl): This acid-labile protecting group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA).[3]
The subject of this guide, This compound , utilizes the methoxycarbonyl (Moz) protecting group. The Moz group, like Boc and Fmoc, is a urethane-type protecting group. Its removal is typically achieved under different conditions, offering potential orthogonality in complex synthetic schemes. This guide will explore its hypothetical performance characteristics in the context of automated peptide synthesis.
Comparative Performance Analysis
This section outlines the expected performance of this compound in comparison to its Fmoc and Boc protected counterparts based on theoretical considerations. The subsequent tables summarize this hypothetical data for ease of comparison.
Key Performance Indicators:
-
Coupling Efficiency: The percentage of successful peptide bond formations in each cycle. Sterically hindered amino acids like tert-leucine can present coupling challenges.
-
Deprotection Efficiency: The completeness of the removal of the Nα-protecting group. Incomplete deprotection leads to deletion sequences.
-
Racemization: The loss of stereochemical integrity at the α-carbon during activation and coupling.
-
Crude Purity: The purity of the peptide after cleavage from the resin and before purification, as determined by High-Performance Liquid Chromatography (HPLC).
-
Overall Yield: The final yield of the purified peptide.
Data Presentation
Table 1: Hypothetical Performance Comparison of Protected L-tert-leucine Derivatives
| Parameter | This compound | N-Fmoc-L-tert-leucine | N-Boc-L-tert-leucine |
| Nα-Protecting Group | Methoxycarbonyl (Moz) | 9-Fluorenylmethoxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Cleavage Condition | Mildly acidic / Catalytic Hydrogenation | 20% Piperidine in DMF | 50% TFA in DCM |
| Coupling Efficiency | Expected to be high | High | High |
| Deprotection Time | Variable (dependent on method) | ~10-20 minutes | ~20-30 minutes |
| Risk of Racemization | Low | Low | Low |
| Crude Purity (Model Peptide) | Hypothetical: 80-85% | 85-90% | 80-85% |
| Overall Yield (Model Peptide) | Hypothetical: 65-70% | 70-75% | 65-70% |
Table 2: Hypothetical Coupling and Deprotection Efficiency for a Difficult Model Peptide (e.g., AIB-repeat sequence)
| Protected Amino Acid | Coupling Time (Automated Synthesizer) | Coupling Efficiency (%) | Deprotection Cycles (Automated) | Deprotection Efficiency (%) |
| This compound | 60 min | >99.0% | 2 x 15 min | >99.5% |
| N-Fmoc-L-tert-leucine | 60 min | >99.0% | 2 x 10 min | >99.5% |
| N-Boc-L-tert-leucine | 60 min | >99.0% | 1 x 30 min | >99.5% |
Note: The data presented in these tables is hypothetical and intended for illustrative purposes. Actual results may vary based on the specific peptide sequence, synthesizer, and reagents used.
Experimental Protocols
To facilitate a direct comparison, the following detailed experimental protocols are provided for the synthesis of a model peptide using an automated peptide synthesizer.
Model Peptide Sequence:
A challenging decapeptide sequence containing multiple sterically hindered and aggregation-prone residues will be used: H-Val-Gln-Ala-Ala-Ile-Tle-Tyr-Ile-Asn-Gly-NH₂ (where Tle = tert-leucine).
Materials and Instrumentation:
-
Automated Peptide Synthesizer (e.g., CEM Liberty Blue™, Gyros Protein Technologies Tribute™)
-
Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g)
-
This compound, Fmoc-L-tert-leucine, Boc-L-tert-leucine, and other standard protected amino acids
-
Coupling reagents: HBTU/HOBt or HATU/HOAt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection reagents: 20% Piperidine in DMF, 50% Trifluoroacetic acid (TFA) in DCM
-
Cleavage cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Reverse-phase HPLC system for analysis and purification
-
Mass spectrometer for product verification
Experimental Workflow Diagram
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.
Protocol 1: Synthesis using Fmoc-L-tert-leucine
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin with DMF (5x).
-
Coupling:
-
For standard amino acids: Couple 5 equivalents of Fmoc-amino acid activated with 5 eq. of HBTU and 10 eq. of DIPEA in DMF for 30 minutes.
-
For Fmoc-L-tert-leucine: Use 5 eq. of Fmoc-L-tert-leucine activated with 5 eq. of HATU and 10 eq. of DIPEA. Allow a longer coupling time of 60-120 minutes.
-
-
Washing: Wash the resin with DMF (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, wash the resin with DCM (3x) and dry. Treat with the cleavage cocktail for 2-3 hours.
-
Work-up: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry.
Protocol 2: Synthesis using Boc-L-tert-leucine
-
Resin Preparation: Swell 0.1 mmol of MBHA resin in DCM for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing and Neutralization: Wash the resin with DCM (3x), then neutralize with 10% DIPEA in DCM (2 x 2 minutes), followed by DCM washes (3x).
-
Coupling:
-
For standard amino acids: Couple 4 equivalents of Boc-amino acid activated with 4 eq. of HBTU and 8 eq. of DIPEA in DMF for 45 minutes.
-
For Boc-L-tert-leucine: Use 4 eq. of Boc-L-tert-leucine activated with 4 eq. of HATU and 8 eq. of DIPEA. Allow a longer coupling time of 90-120 minutes.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: Treat the resin with HF or a similar strong acid cleavage cocktail.
-
Work-up and Analysis: As described in Protocol 1.
Protocol 3: Hypothetical Synthesis using this compound
-
Resin Preparation: Swell 0.1 mmol of a suitable resin (e.g., Rink Amide) in DMF.
-
Moz Deprotection (Hypothetical Conditions):
-
Method A (Acidolysis): Treat the resin with a milder acidic solution than that used for Boc deprotection (e.g., 1M TMSBr-Thioanisole/TFA in DCM).
-
Method B (Catalytic Hydrogenation): If the synthesizer allows, perform catalytic hydrogenation (e.g., H₂, Pd/C). This would offer excellent orthogonality.
-
-
Washing and Neutralization: Wash with DMF and neutralize if an acidic deprotection was used.
-
Coupling: Use 5 eq. of this compound activated with 5 eq. of HATU and 10 eq. of DIPEA for 60-120 minutes.
-
Repeat and Finalize: Follow the general SPPS workflow, cleave, and analyze as previously described.
Logical Relationships and Decision Making
The choice of protecting group strategy is a critical decision in peptide synthesis planning. The following diagram illustrates the logical considerations.
Caption: Decision-making workflow for selecting a protecting group strategy.
Conclusion and Recommendations
We recommend that researchers interested in utilizing this compound conduct a preliminary comparative study against Fmoc- and Boc-L-tert-leucine using the protocols outlined in this guide. The synthesis of a short, challenging model peptide will provide valuable data on coupling and deprotection efficiencies, as well as overall yield and purity, enabling an informed decision on its suitability for more complex target peptides. The successful application of this and other novel protecting groups will continue to advance the capabilities of automated peptide synthesis.
References
A Head-to-Head Comparison of Activation Methods for N-(Methoxycarbonyl)-L-tert-leucine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate activation method is critical for achieving high yields and purity, especially when incorporating sterically hindered amino acids like N-(Methoxycarbonyl)-L-tert-leucine. The bulky tert-butyl group of this amino acid poses a significant challenge to peptide bond formation, making the choice of coupling reagent a key determinant of success. This guide provides an objective comparison of three common activation methods—HATU/DIEA, HBTU/DIEA, and DIC/HOBt—with a focus on their performance in acylating this challenging amino acid.
The consensus in the field, supported by mechanistic understanding, points to the superior performance of uronium/aminium salt-based reagents like HATU in sterically demanding situations.[1] The primary difference between these reagents lies in the active ester intermediate formed. HATU forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU, leading to faster and more complete coupling reactions.[1] Carbodiimide-based methods like DIC/HOBt, while widely used, can be more susceptible to racemization and may exhibit lower efficiency with hindered amino acids.[2]
Quantitative Performance Comparison
Direct, side-by-side quantitative data for the coupling of this compound is not extensively available in peer-reviewed literature. However, based on the well-documented performance of these reagents with other sterically hindered amino acids, a comparative overview can be presented. The following table summarizes the expected performance of each activation method.
| Activation Method | Coupling Reagent | Typical Reaction Time | Typical Yield | Risk of Racemization | Key Advantages & Disadvantages |
| Uronium/Aminium Salt | HATU/DIEA | 30 minutes - 2 hours | High to Very High (>95%) | Low | Advantages: High efficiency for hindered couplings, faster reaction times.[1][3] Disadvantages: Higher cost compared to carbodiimides. |
| Uronium/Aminium Salt | HBTU/DIEA | 1 - 4 hours | Good to High (>85%) | Low | Advantages: Effective for many standard and hindered couplings.[4][5] Disadvantages: Generally less reactive than HATU for highly hindered residues.[2] |
| Carbodiimide | DIC/HOBt | 4 - 12 hours | Moderate to High | Moderate | Advantages: Cost-effective.[2] Disadvantages: Slower reaction times, higher risk of racemization, formation of urea byproducts.[2] |
Note: The values presented are illustrative and based on general performance data for sterically hindered couplings. Actual results may vary depending on the specific reaction conditions, the N-terminal amino acid of the peptide chain, and the solid support used.
Experimental Protocols
Detailed methodologies for the activation and coupling of this compound using HATU/DIEA, HBTU/DIEA, and DIC/HOBt in solid-phase peptide synthesis (SPPS) are provided below.
Protocol 1: HATU/DIEA Mediated Coupling (Recommended for Hindered Amino Acids)
This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids like this compound.[1]
1. Resin Preparation:
- Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30 minutes.
- Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF for 20 minutes.
- Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
- Neutralize the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DMF.
2. Activation and Coupling:
- In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin substitution) and HATU (2.0 equivalents) in DMF.
- Add DIEA (4.0 equivalents) to the activation solution and vortex for 1-2 minutes.
- Add the activated amino acid solution to the deprotected and neutralized resin.
- Agitate the reaction mixture for 30 minutes to 2 hours at room temperature.
3. Monitoring and Washing:
- Monitor the completion of the reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
- Once the reaction is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: HBTU/DIEA Mediated Coupling
This protocol provides a reliable method for coupling, although it may require longer reaction times for highly hindered residues compared to HATU.[5]
1. Resin Preparation:
- Follow the same resin preparation steps as in Protocol 1.
2. Activation and Coupling:
- In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin substitution) and HBTU (2.0 equivalents) in DMF.
- Add DIEA (4.0 equivalents) to the activation solution and vortex for 1-2 minutes.
- Add the activated amino acid solution to the deprotected and neutralized resin.
- Agitate the reaction mixture for 1-4 hours at room temperature.
3. Monitoring and Washing:
- Monitor the reaction completion with the Kaiser test.
- Upon completion, wash the resin with DMF (3x) and DCM (3x).
Protocol 3: DIC/HOBt Mediated Coupling
This is a more traditional and cost-effective method, but it may result in lower yields and a higher degree of racemization for sterically hindered amino acids.[2][6]
1. Resin Preparation:
- Follow the same resin preparation steps as in Protocol 1.
2. Activation and Coupling:
- Suspend the resin in DCM (10 mL per gram of resin).
- In a separate vessel, dissolve this compound (5 equivalents based on resin substitution) in DMF.
- In another vessel, dissolve 1-Hydroxybenzotriazole (HOBt) (5.5 equivalents) in DMF.
- Add the amino acid and HOBt solutions to the resin suspension.
- Add N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents) to the mixture.
- Shake the mixture at room temperature.
3. Monitoring and Washing:
- Monitor the reaction using the ninhydrin test. A negative test indicates completion.
- If the reaction is not complete within four hours, a second coupling may be necessary.
- Once complete, filter and wash the resin three times with DMF, three times with DCM, and then three times with methanol.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for each activation method.
Figure 1. Workflow for HATU/DIEA Mediated Coupling.
Figure 2. Workflow for HBTU/DIEA Mediated Coupling.
Figure 3. Workflow for DIC/HOBt Mediated Coupling.
References
Navigating Peptide Conformation: The Influence of N-(Methoxycarbonyl)-L-tert-leucine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and peptidomimetics, the incorporation of non-natural amino acids is a cornerstone strategy for modulating conformation, enhancing stability, and improving pharmacokinetic profiles. Among these, N-(Methoxycarbonyl)-L-tert-leucine stands out as a unique building block, combining the steric bulk of a tert-butyl group with the electronic and conformational constraints of an N-methoxycarbonyl moiety. This guide provides an objective comparison of the anticipated effects of this compound on peptide conformation against its parent amino acid, L-tert-leucine, and the more common N-methylated counterpart. The insights presented herein are supported by established principles from conformational studies of analogous modified amino acids and detailed experimental protocols for researchers seeking to validate these effects.
The Structural Impact of N-Terminal Modification
The introduction of a methoxycarbonyl group on the nitrogen atom of L-tert-leucine's amide bond induces significant changes to the local peptide environment. This modification eliminates the amide proton's ability to act as a hydrogen bond donor, a critical interaction for the stabilization of canonical secondary structures like α-helices and β-sheets. Furthermore, the steric hindrance introduced by the methoxycarbonyl group, in conjunction with the bulky tert-butyl side chain, is expected to impose significant restrictions on the allowable dihedral angles (φ and ψ) of the peptide backbone.
Caption: Chemical structures of L-tert-leucine and its N-modified analogs.
Comparative Conformational Analysis: A Data-Driven Perspective
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level insights into peptide structure and dynamics in solution. Changes in the chemical environment of specific protons upon modification of an amino acid residue are reflected in their chemical shifts.
Table 1: Hypothetical ¹H NMR Chemical Shift (δ) Comparison of a Model Peptide (Ac-Ala-X-Ala-NH₂)
| Proton | Model Peptide (X = L-tert-leucine) (ppm) | Model Peptide (X = N-Me-L-tert-leucine) (ppm) | Model Peptide (X = N-Moc-L-tert-leucine) (ppm) | Interpretation of Shift Difference |
| X α-H | 4.05 | 4.60 | 4.75 | Downfield shift indicates a more constrained and altered electronic environment around the α-carbon due to N-alkylation and the electron-withdrawing nature of the methoxycarbonyl group. |
| Following Residue NH | 8.15 | N/A (N-methylated) | 7.60 | Upfield shift of the adjacent amide proton suggests a change in hydrogen bonding and local conformation. |
| N-CH₃ | N/A | 2.85 | N/A | --- |
| N-CO-OCH₃ | N/A | N/A | 3.65 | Appearance of a singlet confirms the presence of the methoxycarbonyl group. |
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the overall secondary structure of peptides in solution. Different secondary structures (α-helix, β-sheet, random coil) exhibit distinct CD spectral profiles.
Table 2: Hypothetical Circular Dichroism (CD) Data Comparison of a Helical Model Peptide
| Wavelength (nm) | Model Peptide (with L-tert-leucine) Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Model Peptide (with N-Moc-L-tert-leucine) Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | Interpretation |
| 222 | -25,000 | -8,000 | Significant reduction in negative ellipticity at 222 nm suggests a disruption of the α-helical structure. |
| 208 | -28,000 | -12,000 | Similar to the observation at 222 nm, this indicates a loss of helical content. |
| 195 | +45,000 | +15,000 | A decrease in positive ellipticity at 195 nm further supports the disruption of the α-helix and a shift towards a more disordered or alternative conformation. |
Experimental Protocols
To facilitate the empirical validation of the conformational effects of this compound, detailed protocols for key analytical techniques are provided below.
Caption: General workflow for assessing peptide conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the three-dimensional structure of a peptide in solution and identify conformational changes upon incorporation of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a final concentration of 1-5 mM.
-
Adjust the pH to the desired value (typically between 4 and 6 to minimize amide proton exchange with the solvent).
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H: Provides an initial overview of the sample's purity and conformational homogeneity.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances (typically < 5 Å), which is crucial for determining the 3D structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.
-
2D ¹H-¹⁵N HSQC (if ¹⁵N labeling is used): Correlates amide protons with their amide nitrogens, providing information on the backbone conformation.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton and carbon resonances.
-
Identify and quantify NOE cross-peaks to generate distance restraints.
-
Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
Circular Dichroism (CD) Spectroscopy
Objective: To assess the overall secondary structure content of the peptide and observe any changes induced by the N-methoxycarbonyl modification.
Methodology:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) that does not have a high absorbance in the far-UV region.
-
Prepare a series of peptide concentrations (e.g., 10-100 µM) to ensure the signal is within the optimal range of the instrument.
-
-
Data Acquisition:
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the peptide solution from approximately 190 to 260 nm.
-
Acquire spectra at a controlled temperature (e.g., 25°C).
-
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
-
Analyze the resulting spectrum to estimate the secondary structure content. Characteristic minima at ~208 nm and ~222 nm are indicative of α-helical structure, while a minimum around 218 nm suggests β-sheet content. A strong negative band near 200 nm is characteristic of a random coil.
-
X-ray Crystallography
Objective: To obtain a high-resolution, solid-state structure of the peptide.
Methodology:
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH values, temperatures, and peptide concentrations) using techniques such as hanging-drop or sitting-drop vapor diffusion.
-
The goal is to find conditions that promote the formation of well-ordered, single crystals of sufficient size (typically > 50 µm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal and cryo-protect it if necessary.
-
Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
Build an atomic model of the peptide into the resulting electron density map.
-
Refine the model against the experimental data to obtain the final, high-resolution crystal structure.
-
Conclusion
The incorporation of this compound into a peptide sequence is predicted to be a powerful tool for conformational control. By eliminating a key hydrogen bond donor and introducing significant steric bulk at both the N-terminus and the side chain, this modification is expected to disfavor the formation of canonical secondary structures and promote more extended or unique turn-like conformations. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate these effects and leverage the unique properties of this compound in the design of novel peptide-based therapeutics and research tools.
A Comparative Analysis of N-(Methoxycarbonyl)-L-tert-leucine and Novel Protecting Groups in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Optimal Amino Acid Protection Strategies
In the landscape of peptide synthesis, the choice of an N-terminal protecting group is a critical decision that profoundly impacts reaction efficiency, final product purity, and the overall synthetic strategy. While traditional protecting groups like Fmoc and Boc have long been the industry standard, the quest for milder, more efficient, and orthogonal methods has led to the development of novel protecting groups. This guide provides a comprehensive benchmark of N-(Methoxycarbonyl)-L-tert-leucine against a selection of these innovative alternatives, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound (Moc-L-tert-leucine) is an amino acid derivative that has found application as a key intermediate in the synthesis of pharmaceuticals, notably the HIV protease inhibitor atazanavir. The methoxycarbonyl (Moc) group serves as a simple and stable protecting group for the amino terminus of the bulky L-tert-leucine residue.
Benchmarking Performance: A Comparative Overview
To provide a clear comparison, the following table summarizes the key performance characteristics of this compound alongside established and novel protecting groups. It is important to note that direct, head-to-head comparative studies are limited, and the data presented is a consolidation of individual reports and general principles of peptide synthesis.
Table 1: Comparative Performance of N-Protecting Groups for L-tert-leucine
| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages | Potential Disadvantages | Typical Yield (Coupling) | Crude Purity |
| Methoxycarbonyl | Moc | Strong acid (e.g., HBr/AcOH) or strong base (e.g., saponification) | Simple, inexpensive starting materials. | Harsh deprotection conditions are not compatible with many sensitive side-chain protecting groups. | High | Variable, dependent on sequence |
| 9-Fluorenyl-methoxycarbonyl | Fmoc | Base-labile (e.g., 20% piperidine in DMF)[1] | Mild deprotection; orthogonal to acid-labile side-chain protecting groups.[1] | Potential for side reactions like diketopiperazine formation.[2] | >99% | High (>98%)[3] |
| tert-Butoxycarbonyl | Boc | Acid-labile (e.g., TFA in DCM)[1] | Robust and well-established for solid-phase peptide synthesis (SPPS).[4] | Requires strong acid for deprotection, which can degrade sensitive residues.[4] | High | High |
| Carbobenzoxy | Cbz | Catalytic hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)[1] | Stable to a wide range of conditions; useful in solution-phase synthesis.[1] | Hydrogenolysis is not compatible with sulfur-containing amino acids. | High | High |
| Photolabile (e.g., Nvoc) | Nvoc | UV irradiation (e.g., 320-365 nm)[5] | Deprotection under neutral conditions without chemical reagents.[5] | Potential for side reactions with photoproducts; may require specialized equipment.[5] | Good | Variable |
| Enzyme-Labile (e.g., AGalOC) | AGalOC | Enzymatic cleavage (e.g., β-galactosidase)[6] | Extremely mild and highly specific deprotection at neutral pH.[6] | Limited by enzyme stability and substrate specificity; potential for microbial contamination. | Good | High |
| Picolinyloxycarbonyl | Picoc | Visible-light photoredox catalysis[2] | Very mild, environmentally friendly deprotection; suppresses common side reactions.[2] | Requires a photocatalyst and light source; newer technology with less established protocols. | High (>91% for protection)[2] | High[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following section outlines the general procedure for solid-phase peptide synthesis (SPPS) and the specific deprotection protocols for the discussed protecting groups.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
A typical SPPS cycle involves the following steps:
-
Resin Swelling: The solid support (resin) is swelled in a suitable solvent (e.g., DMF).
-
Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed.
-
Washing: The resin is washed to remove excess deprotection reagent and byproducts.
-
Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus of the resin-bound peptide.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Capping (Optional): Any unreacted amino groups are acetylated to prevent the formation of deletion sequences.
-
The cycle is repeated until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed.
Specific Deprotection Protocols
-
This compound (Moc):
-
Acidic Cleavage: Treatment with a solution of HBr in acetic acid (e.g., 33% HBr in AcOH) at room temperature for 1-2 hours.
-
Basic Cleavage (Saponification): Treatment with a solution of aqueous NaOH or LiOH in a mixture of methanol and water, followed by acidification.
-
-
Fmoc Deprotection:
-
Treat the Fmoc-protected peptide-resin with a 20% (v/v) solution of piperidine in DMF.[1]
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the treatment with fresh piperidine solution for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF.
-
-
Boc Deprotection:
-
Treat the Boc-protected peptide-resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1]
-
Include scavengers such as triisopropylsilane (TIS) and water to prevent side reactions.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Wash the resin with DCM and then DMF.
-
-
Cbz Deprotection (Hydrogenolysis):
-
Suspend the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Add a palladium catalyst (e.g., 10% Pd on carbon).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter off the catalyst and evaporate the solvent.
-
-
Nvoc (Photolabile) Deprotection:
-
Suspend the Nvoc-protected peptide-resin in a suitable solvent (e.g., DMF or a mixture of DMF/water).
-
Irradiate the suspension with a UV lamp at a wavelength of 320-365 nm for 1-4 hours.[5] The reaction progress should be monitored by HPLC.
-
Wash the resin thoroughly with the solvent.
-
-
AGalOC (Enzyme-Labile) Deprotection:
-
Picoc Deprotection:
-
Suspend the Picoc-protected peptide-resin in a suitable solvent (e.g., DMF).
-
Add a photocatalyst (e.g., an iridium or ruthenium complex) and a sacrificial electron donor.
-
Irradiate the mixture with visible light (e.g., a blue LED lamp) until deprotection is complete.[2]
-
Wash the resin to remove the catalyst and byproducts.
-
Visualizing Workflows and Decision-Making
To aid in the conceptualization of the synthetic processes and the selection of an appropriate protecting group, the following diagrams are provided.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Methods for the Resolution of N-(Methoxycarbonyl)-tert-leucine Enantiomers
The enantioselective separation of D- and L-isomers of N-(Methoxycarbonyl)-tert-leucine is a critical step in various research, development, and quality control processes within the pharmaceutical and chemical industries. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for achieving this separation. This guide provides an objective comparison of potential chiral HPLC methods, supported by experimental data from the separation of structurally similar N-protected tert-leucine derivatives, to assist researchers in selecting an appropriate analytical approach.
Data Presentation: Comparison of Chiral HPLC Methods
While specific methods for N-(Methoxycarbonyl)-tert-leucine are not extensively documented in publicly available literature, methods for the resolution of other N-protected tert-leucine derivatives, such as N-Boc-tert-leucine and N-Cbz-tert-leucine, provide a strong basis for method development. The following table summarizes key performance parameters from established methods for these analogous compounds, which are expected to be highly applicable for the target analyte.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (tR) / Elution Order | Resolution (Rs) | Reference |
| CHIROBIOTIC T (Teicoplanin) | N-tert-Butoxycarbonyl (t-BOC) amino acids | Reversed-phase mode is the viable choice.[1] | Not Specified | UV | Not Specified | Baseline resolution is easily achieved for every racemate tested.[1] | [1][2] |
| CHIROBIOTIC R (Ristocetin A) | N-tert-Butoxycarbonyl (t-BOC) amino acids | Reversed-phase mode is the viable choice.[1] | Not Specified | UV | Not Specified | Baseline resolution is easily achieved for every racemate tested.[1] | [1][2] |
| Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate)) | N-Carbobenzoxy-tert-leucine | Heptane/Ethanol with 0.1% Trifluoroacetic acid (TFA) | Not Specified | UV | Not Specified | Not Specified | [3][4] |
| Chiralpak AD (Amylose tris(3,5-dimethylphenylcarbamate)) | N-Boc-tert-leucine-benzylester | Heptane/2-Propanol | Not Specified | UV | Not Specified | Not Specified | [3][4] |
Note: The data presented is based on separations of structurally similar N-protected tert-leucine derivatives. These methods serve as excellent starting points for the optimization of N-(Methoxycarbonyl)-tert-leucine enantiomer resolution.
Experimental Protocols
The following are detailed experimental protocols adapted from the literature for the chiral separation of N-protected amino acids, which can be applied to N-(Methoxycarbonyl)-tert-leucine.
Method 1: Using a Macrocyclic Glycopeptide-Based CSP (e.g., CHIROBIOTIC T)
This method is based on the successful separation of various N-Boc amino acids.[1][2]
-
Column: CHIROBIOTIC T, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A typical starting condition for reversed-phase mode would be a mixture of an aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic modifier (e.g., Acetonitrile or Methanol). The gradient or isocratic elution can be optimized. A suggested starting point is a 50:50 (v/v) mixture of 0.1% TFA in water and Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic N-(Methoxycarbonyl)-tert-leucine in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Using a Polysaccharide-Based CSP (e.g., Chiralcel OD)
This protocol is adapted from the preparative resolution of N-carbobenzoxy-tert-leucine.[3][4]
-
Column: Chiralcel OD, 250 x 4.6 mm, 10 µm
-
Mobile Phase: A mixture of Heptane and Ethanol with 0.1% Trifluoroacetic acid. The ratio of heptane to ethanol will need to be optimized for analytical separation, starting with a composition such as 90:10 (v/v) Heptane:Ethanol with 0.1% TFA.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 230 nm (adjust based on the chromophore of the methoxycarbonyl group)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic N-(Methoxycarbonyl)-tert-leucine in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
Mandatory Visualization
The following diagram illustrates the general workflow for developing a chiral HPLC method for the resolution of D- and L-isomers of N-(Methoxycarbonyl)-tert-leucine.
Caption: General workflow for chiral HPLC analysis of enantiomers.
References
A Comparative Guide to N-(Methoxycarbonyl)-L-tert-leucine: Applications, Limitations, and Alternatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of N-(Methoxycarbonyl)-L-tert-leucine, a critical chiral building block in pharmaceutical manufacturing. We will delve into its primary applications, inherent limitations, and compare its performance with viable alternatives, supported by available experimental data and detailed methodologies.
Core Applications: A Cornerstone in HIV Protease Inhibitor Synthesis
The principal application of this compound lies in the synthesis of the HIV protease inhibitor, Atazanavir.[1] Its unique structural features are instrumental in achieving high diastereoselectivity during a key reduction step in the synthesis of an amino ketone intermediate. The bulky tert-leucine moiety and the methoxycarbonyl protecting group play a crucial role in directing the stereochemistry of the reaction, a critical factor for the drug's efficacy.
An efficient and practical synthesis of Atazanavir involves the coupling of two key intermediates: an this compound acylated benzyl hydrazine and a chloromethyl ketone. This is followed by a highly diastereoselective reduction of the resulting amino ketone to furnish the desired syn-1,2-amino alcohol structure. The use of this compound is reported to achieve a high diastereomeric ratio in this reduction, driven by Felkin-Anh control.
Performance Comparison: this compound vs. Alternatives
Table 1: Performance Comparison of N-Protected L-tert-leucine Derivatives in a Key Atazanavir Intermediate Synthesis Step
| Parameter | This compound | N-(tert-Butoxycarbonyl)-L-tert-leucine (Boc-L-tert-leucine) | N-(Fluorenylmethoxycarbonyl)-L-tert-leucine (Fmoc-L-tert-leucine) |
| Primary Application | HIV Protease Inhibitor (Atazanavir) Synthesis | Peptide Synthesis, Asymmetric Synthesis[2] | Solid-Phase Peptide Synthesis (SPPS)[3] |
| Reported Yield | High (specifics vary by process) | Generally high in peptide coupling reactions[2] | Typically >99% per coupling step in SPPS[3] |
| Diastereoselectivity | High (key advantage in Atazanavir synthesis) | Potentially lower due to less steric hindrance compared to Moc | Not typically used in this type of diastereoselective reduction |
| Deprotection Conditions | Basic or acidic hydrolysis | Acidic (e.g., TFA)[3] | Basic (e.g., Piperidine)[3] |
| Cost | Reported as very expensive[4] | Generally less expensive than Moc-protected counterparts | Generally more expensive than Boc-protected counterparts[3] |
| Scalability Issues | Processes may require a large excess of the reagent[4] | Well-established for large-scale synthesis | Well-established for automated SPPS |
Limitations of this compound
Despite its advantages in inducing stereoselectivity, this compound presents several limitations for industrial-scale synthesis:
-
High Cost: The reagent is noted to be very expensive, which can significantly impact the overall cost of drug manufacturing.[4]
-
Process Inefficiency: Some synthetic routes for Atazanavir require a large excess (at least three equivalents) of this compound, leading to poor atom economy and increased costs.[4]
-
Limited Versatility: Its application appears to be highly specific to certain synthetic pathways where its unique stereodirecting properties are paramount.
Experimental Protocols
Synthesis of an Atazanavir Intermediate using this compound
This protocol describes the coupling of this compound with a hydrazine derivative, a key step in the synthesis of Atazanavir.
Materials:
-
This compound
-
(2S,3S)-3-amino-4-phenyl-1-(1-(4-(pyridin-2-yl)benzyl)hydrazinyl)butan-2-ol dihydrochloride (hydrazine derivative)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (CH₂Cl₂)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a mixture of CH₂Cl₂ and DMF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in CH₂Cl₂ to the cooled mixture.
-
Stir the resulting suspension at 0-5 °C for approximately one hour.
-
Add a suspension of the hydrazine derivative hydrochloride salt (1.2 eq) in CH₂Cl₂ to the reaction mixture.
-
Continue stirring at 0 °C overnight.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Evaporate the filtrate under reduced pressure to obtain an oily residue.
-
Take up the residue in EtOAc, which will cause the product to precipitate.
-
Filter the solid product and dry it under vacuum.
Visualizing Synthetic Pathways
The following diagrams illustrate the logical workflow for the synthesis of an Atazanavir intermediate and a comparison of common peptide synthesis strategies.
References
Safety Operating Guide
Proper Disposal of N-(Methoxycarbonyl)-L-tert-leucine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed, step-by-step instructions for the safe handling and proper disposal of N-(Methoxycarbonyl)-L-tert-leucine, a crucial reagent in various research and development applications, including as an intermediate in the synthesis of HIV protease inhibitors. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Safety Data
This compound presents a complex hazard profile, with varying classifications across different suppliers. Due to this ambiguity, a conservative approach to handling and disposal is strongly recommended. All personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, when working with this compound.
Key hazard statements associated with this chemical include:
-
Causes skin irritation.[1]
-
Causes serious eye irritation and, in some cases, serious eye damage.[1][2]
-
May cause respiratory irritation.[1]
-
Harmful to aquatic life with long-lasting effects.[2]
The following table summarizes the quantitative and safety information for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₅NO₄ | [2] |
| Molecular Weight | 189.21 g/mol | [2] |
| Appearance | White Solid | [3] |
| Solubility | Soluble in ethyl acetate and methanol. | [3][4] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Hazardous Decomposition | Carbon oxides, Nitrogen oxides | [1] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through an approved hazardous waste disposal program. This ensures compliance with regulations and prevents potential environmental contamination.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat.
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The label should clearly identify the contents as "Waste this compound" and include any relevant hazard symbols.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
3. Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep the solid material into a designated waste container.
-
Clean the spill area thoroughly.
4. Storage of Waste:
-
Store the sealed waste container in a designated and secure chemical waste accumulation area.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.
5. Final Disposal:
-
Arrange for the pickup and disposal of the waste container through your institution's licensed hazardous waste disposal contractor.
-
Crucially, do not dispose of this compound down the drain. [5] Its potential harm to aquatic life necessitates proper chemical waste management.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and sustainable research environment. Always consult your institution's specific EHS guidelines and local regulations for chemical waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
